molecular formula C7H16O B097394 3,3-Dimethylpentan-1-ol CAS No. 19264-94-9

3,3-Dimethylpentan-1-ol

Cat. No.: B097394
CAS No.: 19264-94-9
M. Wt: 116.2 g/mol
InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N
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Description

3,3-Dimethylpentan-1-ol is a primary aliphatic alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . Its structure consists of a pentane chain with two methyl groups attached to the third carbon atom, classifying it as a neopentyl-type alcohol and creating a sterically hindered environment that significantly influences its chemical reactivity and physical properties . This compound is characterized by a boiling point of approximately 167°C and a density of 0.8280 g/cm³ . In academic and industrial research, this compound serves as a valuable model compound for investigating the effects of steric hindrance on reaction kinetics and mechanisms, particularly in oxidation and nucleophilic substitution reactions at the hydroxyl group . Its well-defined branched structure also makes it a subject of interest in physical chemistry studies for understanding the relationship between molecular structure and properties like boiling point and viscosity . Furthermore, it can be used as a synthetic building block or starting material in organic synthesis, for instance, in Grignard reagent-mediated syntheses or through the catalytic hydrogenation of corresponding carbonyl precursors such as 3,3-dimethylpentanal . This product is intended for research and development purposes only. It is not recommended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHMBHPLKHMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400975
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-94-9
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentan-1-ol is a primary alcohol characterized by a quaternary carbon atom at the 3-position, which imparts significant steric hindrance around the core of the molecule. This structural feature influences its physical properties and chemical reactivity in predictable, yet important ways. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of its expected chemical behavior.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. Quantitative data is presented in structured tables for clarity and ease of comparison.

General and Physical Properties

The defining feature of this compound is its neopentyl-like structure, where the hydroxyl group is attached to a carbon chain that is sterically encumbered by a quaternary center. This structure affects properties such as boiling point and reactivity.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 19264-94-9[1][2]
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1]
Physical Form Liquid (at STP)
Boiling Point 167 °C[2]
Melting Point -30.45 °C (estimate)[2]
Density 0.8280 g/mL[2]
Refractive Index (n_D) 1.4260[2]
Solubility in Water Slightly soluble (predicted)
Computed and Molecular Properties

Computational models provide additional insights into the molecular characteristics of this compound.

PropertyValueReference(s)
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 3[1][2]
Exact Mass 116.120115130 Da[1][2]
Topological Polar Surface Area 20.2 Ų[1]
pKa (Predicted) 15.20 ± 0.10[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -CH₂OH (C1): A triplet around 3.5-3.7 ppm, due to coupling with the C2 protons. The deshielding is caused by the adjacent electronegative oxygen atom.[3]

  • -CH₂- (C2): A triplet around 1.5-1.7 ppm, coupled to the C1 protons.

  • -CH₂CH₃ (C4): A quartet around 1.3-1.4 ppm, coupled to the C5 methyl protons.

  • -CH₂C H₃** (C5):** A triplet around 0.8-0.9 ppm, coupled to the C4 methylene (B1212753) protons.

  • -C(CH₃)₂ (at C3): A singlet around 0.8-0.9 ppm, integrating to 6 protons.

  • -O H**: A broad singlet, with a chemical shift that can vary (typically 1-5 ppm) depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule.

  • -CH₂OH (C1): ~60-65 ppm. Deshielded by the hydroxyl group.[3]

  • -CH₂- (C2): ~45-50 ppm.

  • -C(CH₃)₂ (C3): ~30-35 ppm (quaternary carbon, will be a weak signal).

  • -CH₂CH₃ (C4): ~25-30 ppm.

  • -C(CH₃)₂ (Methyls at C3): ~25-30 ppm.

  • -CH₂CH₃ (C5): ~8-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for a primary alcohol.

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[4][5][6]

  • C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ from the alkyl C-H bonds.

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, typical for a primary alcohol.[6]

Mass Spectrometry (MS) (Predicted)

The mass spectrum of a primary alcohol often shows a weak or absent molecular ion peak (M⁺) at m/z = 116. Key fragmentation patterns include:

  • Alpha-Cleavage: The most characteristic fragmentation for alcohols involves the cleavage of the C-C bond adjacent to the oxygen.[7][8] For this compound, this would involve the loss of a C₆H₁₃ radical to produce a resonance-stabilized [CH₂OH]⁺ ion at m/z = 31 . This is expected to be a prominent peak.

  • Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 98 is common for alcohols.[7][8]

  • Further Fragmentation: The alkyl portion of the molecule will fragment to produce a series of peaks corresponding to the loss of alkyl radicals. A prominent peak at m/z = 57 corresponding to the tertiary pentyl cation [(CH₃)₂C-CH₂CH₃]⁺ is highly likely.

Chemical Reactivity and Synthesis

General Reactivity

As a primary alcohol, this compound is expected to undergo reactions typical of its class. However, the steric hindrance from the adjacent quaternary carbon (a neopentyl-like structure) will significantly reduce the rate of Sₙ2 reactions at the C1 position.

  • Oxidation: Mild oxidation (e.g., with PCC or a Swern oxidation) will yield the corresponding aldehyde, 3,3-dimethylpentanal.[9] Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will produce 3,3-dimethylpentanoic acid.

  • Esterification: It will react with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) to form esters.[10] The reaction rate may be slower than for less hindered primary alcohols.

  • Conversion to Alkyl Halides: Reaction with reagents like HBr or SOCl₂ will produce the corresponding 1-bromo- or 1-chloro-3,3-dimethylpentane. Due to the primary nature and steric hindrance, these reactions will likely proceed via an Sₙ2 mechanism, which will be slow. Under strongly acidic conditions that favor an Sₙ1 mechanism, rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation is possible, leading to rearranged products.[11][12][13]

Chemical_Reactivity This compound This compound Aldehyde 3,3-Dimethylpentanal This compound->Aldehyde [Mild Oxidation] (PCC, Swern) Ester Ester This compound->Ester R-COOH, H+ AlkylHalide 1-Halo-3,3-dimethylpentane This compound->AlkylHalide HX or SOCl2 CarboxylicAcid 3,3-Dimethylpentanoic Acid Aldehyde->CarboxylicAcid [Strong Oxidation] (KMnO4) Synthesis_Workflow cluster_0 Synthesis of this compound Start Ethyl 3,3-dimethylpentanoate in dry Ether/THF Step1 Add to LiAlH4 suspension at 0 °C Start->Step1 Step2 Warm to RT, stir Step1->Step2 Step3 Quench reaction (Fieser method: H2O, NaOH(aq), H2O) Step2->Step3 Step4 Filter to remove aluminum salts Step3->Step4 Step5 Dry organic phase (e.g., Na2SO4) Step4->Step5 Step6 Purify by distillation Step5->Step6 End This compound Step6->End

References

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentan-1-ol is a primary alcohol with a unique branched structure that lends it particular physical and chemical properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and general synthetic approaches. Due to the limited availability of public domain experimental data, this document also discusses the expected spectroscopic characteristics based on its structure and provides general information on the biological effects of primary alcohols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound, a structural isomer of heptanol, is characterized by a pentyl chain with two methyl groups attached to the third carbon atom and a primary hydroxyl group at the first position.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₇H₁₆O[1][2]

  • CAS Number: 19264-94-9[1][2]

  • Canonical SMILES: CCC(C)(C)CCO[2]

  • InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or estimated due to the scarcity of experimentally determined data in peer-reviewed literature.

PropertyValueSource
Molecular Weight 116.20 g/mol [1][2]
Boiling Point 167 °C[2]
Density 0.828 g/cm³[2]
Refractive Index 1.426[2]
LogP (predicted) 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~1.5Triplet2H-C(CH₃)₂-CH₂-
~1.2Quartet2H-CH₂-CH₃
~0.9Singlet6H-C(CH₃)₂-
~0.8Triplet3H-CH₂-CH₃
VariableSinglet1H-OH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven carbon atoms in their unique chemical environments.

Chemical Shift (ppm)Assignment
~60-65-CH₂-OH
~45-50-C(CH₃)₂-CH₂-
~35-40-C(CH₃)₂-
~25-30-C(CH₃)₂-
~20-25-CH₂-CH₃
~10-15-CH₂-CH₃
~5-10gem-dimethyl carbons
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol
2850-3000C-H stretchAliphatic
1450-1470C-H bendAliphatic
1365-1385C-H bend (gem-dimethyl)Alkane
1050-1150C-O stretchPrimary Alcohol
Mass Spectrometry (Predicted)

The mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 116. Common fragmentation patterns for primary alcohols would be expected, including the loss of water (M-18) and alpha-cleavage.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general and plausible synthetic route involves the hydroboration-oxidation of a corresponding alkene. A common precursor would be 3,3-dimethyl-1-pentene (B1360116).

General Experimental Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • 3,3-Dimethyl-1-pentene

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, nitrogen-flushed round-bottom flask is charged with 3,3-dimethyl-1-pentene and anhydrous THF.

  • The solution is cooled in an ice bath.

  • A solution of BH₃-THF is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The flask is cooled again in an ice bath, and a solution of NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.

  • The mixture is stirred at room temperature for a few hours.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation.

Below is a conceptual workflow of this synthesis.

SynthesisWorkflow Alkene 3,3-Dimethyl-1-pentene in THF Hydroboration Hydroboration (BH3-THF) Alkene->Hydroboration Oxidation Oxidation (H2O2, NaOH) Hydroboration->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound. However, general effects of primary alcohols on biological systems are known.

Primary alcohols can interact with cell membranes, potentially disrupting their structure and function. They are also known to be metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase. The biological effects of simple alcohols are often attributed to their interactions with proteins rather than lipids in cell membranes.

The diagram below illustrates a simplified, generalized pathway for the metabolism of a primary alcohol.

AlcoholMetabolism Alcohol Primary Alcohol (e.g., this compound) Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Metabolites Further Metabolism (e.g., Citric Acid Cycle) CarboxylicAcid->Metabolites

Caption: Generalized metabolic pathway of a primary alcohol.

Conclusion

This compound is a primary alcohol with a defined structure and predictable physicochemical properties. While detailed experimental data, particularly spectroscopic and comprehensive biological activity studies, are not widely available, this guide provides a foundational understanding of this molecule. The provided general synthetic protocol and predicted spectral data can serve as a starting point for researchers interested in the synthesis and characterization of this compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of 3,3-dimethylpentan-1-ol, with a core focus on its boiling point. The information herein is compiled for use by professionals in research and development.

Physicochemical Data

This compound is a branched primary alcohol. Its structure influences its physical properties, such as boiling point and density. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates its boiling point compared to its alkane analogue, 3,3-dimethylpentane (B146829) (Boiling Point: 86.0 °C)[1].

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValue
Boiling Point 167 °C [2]
Melting Point-30.45 °C (estimate)[2]
Density0.8280 g/cm³[2]
Refractive Index1.4260[2]
Molecular FormulaC₇H₁₆O[2][3]
Molecular Weight116.203 g/mol [2]
pKa15.20 ± 0.10 (Predicted)[2]
LogP1.80500[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]

Experimental Determination of Boiling Point

2.1. Thiele Tube Method: A Detailed Protocol

The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.[4][7]

Materials:

  • Sample of this compound

  • Thiele tube filled with mineral oil

  • Thermometer (with a range up to 200 °C)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or hot plate)

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount (a few drops) of this compound is placed into the small test tube.[7]

  • Capillary Tube Insertion: The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end upwards.[8]

  • Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and test tube assembly are immersed in the Thiele tube's mineral oil bath. The side arm of the Thiele tube is gently heated.[4] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[4]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed. At this point, the heating is discontinued.

  • Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

  • Recording: The temperature is recorded. It is also advisable to record the atmospheric pressure at the time of the experiment for the most accurate results.

Visualizing the Experimental Setup

To further clarify the experimental protocol, the following diagram illustrates the setup for the Thiele tube method.

BoilingPointDetermination cluster_ThieleTube Thiele Tube Setup cluster_Legend Components ThieleTube Thiele Tube Mineral Oil Thermometer Thermometer Sample Test Tube Capillary Tube HeatSource Heating Source HeatSource->ThieleTube Heat Application A Thiele Tube B Mineral Oil Bath C Thermometer D Sample & Capillary

References

An In-depth Technical Guide to the Spectral Data of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 3,3-dimethylpentan-1-ol. Due to the limited availability of direct experimental spectra in the public domain, this guide utilizes data from the close structural analog, 3,3-dimethylbutan-1-ol, to forecast the spectral characteristics. This document outlines the anticipated spectral data in clearly structured tables, details generalized experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Predicted Spectral Data

The introduction of an additional ethyl group at the quaternary carbon in this compound, as compared to 3,3-dimethylbutan-1-ol, is expected to introduce characteristic changes in the nuclear magnetic resonance (NMR) and mass spectra. The infrared (IR) spectrum is predicted to retain the principal absorption bands associated with the primary alcohol functional group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the deshielding effects of the hydroxyl group and the alkyl substituents.

Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration
-CH₃ (on ethyl)~0.9Triplet3H
-CH₂- (on ethyl)~1.3Quartet2H
-CH₃ (gem-dimethyl)~0.9Singlet6H
-CH₂- (adjacent to C(CH₃)₂)~1.5Triplet2H
-CH₂-OH~3.6Triplet2H
-OHVariableSinglet1H
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in this compound.

Assignment Predicted Chemical Shift (δ) ppm
-CH₃ (on ethyl)~8
-CH₂- (on ethyl)~30
C(CH₃)₂~35
-C(CH₃)₂~24
-CH₂- (adjacent to C(CH₃)₂)~45
-CH₂-OH~70
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the primary alcohol.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (sp³)2850-3000Strong
C-O stretch1050-1150Strong
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl groups and the hydroxyl group.

m/z Predicted Identity Relative Abundance
116[M]⁺Low
101[M - CH₃]⁺Moderate
87[M - C₂H₅]⁺High
73[M - C₃H₇]⁺Moderate
57[C₄H₉]⁺High
31[CH₂OH]⁺High

Experimental Protocols

Acquiring high-quality spectral data necessitates meticulous sample preparation and adherence to standardized instrument operating procedures. The following are generalized protocols for the analysis of a liquid alcohol like this compound.

NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

  • Apply a small drop of the neat liquid sample directly onto the ATR crystal or between the salt plates to form a thin film.

Data Acquisition:

  • Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O signals.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background subtraction from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • For GC-MS, use a suitable capillary column (e.g., non-polar) and a temperature program that allows for the elution of the analyte.

  • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-200.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of a liquid organic compound such as this compound.

Spectral_Analysis_Workflow Sample Purified this compound Sample NMR_Prep NMR Sample Preparation (CDCl3, TMS) Sample->NMR_Prep IR_Prep IR Sample Preparation (Neat Liquid Film) Sample->IR_Prep MS_Prep MS Sample Introduction (GC-MS) Sample->MS_Prep NMR_Acq 1H & 13C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Data Acquisition MS_Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Analysis (Fragmentation Pattern) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Verification NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: A logical workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Synthesis of Sterically Hindered Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered primary alcohols presents a significant challenge in organic chemistry, often complicated by low reactivity of substrates and competing side reactions. These motifs are, however, crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth overview of the core methodologies for the synthesis of these valuable compounds, with a focus on hydroboration-oxidation, reduction of sterically hindered carbonyls, and biocatalytic approaches.

Hydroboration-Oxidation of Sterically Hindered Alkenes

Hydroboration-oxidation is a powerful two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity.[1] This method is particularly well-suited for the synthesis of sterically hindered primary alcohols from terminal alkenes. The use of bulky borane (B79455) reagents is critical to achieving high regioselectivity by minimizing the addition of the boron atom to the more substituted carbon of the double bond.[1][2]

Reaction Mechanism

The reaction proceeds through a concerted syn-addition of the B-H bond across the alkene double bond. The boron atom, being the electrophile, adds to the less sterically hindered carbon atom. Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with retention of stereochemistry.[1]

hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Alkene R-CH=CH₂ TransitionState [Transition State] Alkene->TransitionState syn-addition Borane 9-BBN-H Borane->TransitionState Alkylborane R-CH₂-CH₂-B(9-BBN) TransitionState->Alkylborane Alkylborane_ox R-CH₂-CH₂-B(9-BBN) Intermediate Borate Ester Alkylborane_ox->Intermediate Oxidation Oxidant H₂O₂, NaOH Oxidant->Intermediate Alcohol R-CH₂-CH₂-OH Intermediate->Alcohol Hydrolysis

Figure 1: Hydroboration-Oxidation of a Terminal Alkene.
Quantitative Data

The use of 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhances the regioselectivity in the hydroboration of terminal alkenes, leading to high yields of the corresponding primary alcohols.

Alkene SubstrateBorane ReagentProductYield (%)Reference
1-Hexene9-BBN1-Hexanol99[1]
Styrene9-BBN2-Phenylethanol98[1]
2-Methyl-1-pentene9-BBN2-Methyl-1-pentanol99[1]
Vinylcyclohexane9-BBN2-Cyclohexylethanol99[1]

Table 1: Yields for the Hydroboration-Oxidation of Various Alkenes with 9-BBN.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1-propanol (Neopentyl Alcohol) via Hydroboration-Oxidation

This protocol is adapted from standard hydroboration-oxidation procedures.

Materials:

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is added 3,3-dimethyl-1-butene (1.0 eq) dissolved in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The 9-BBN solution in THF (1.1 eq) is added dropwise to the stirred solution of the alkene over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled back to 0 °C, and ethanol is slowly added, followed by the slow, dropwise addition of the 3 M sodium hydroxide solution.

  • The 30% hydrogen peroxide solution is then added dropwise, ensuring the internal temperature does not exceed 50 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford pure 2,2-dimethyl-1-propanol.

Reduction of Sterically Hindered Carboxylic Acids and Their Derivatives

The reduction of carboxylic acids and their derivatives, such as esters, is a fundamental method for the synthesis of primary alcohols. For sterically hindered substrates, powerful reducing agents are typically required.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including sterically hindered carboxylic acids and esters, to the corresponding primary alcohols.[3][4]

Reaction Mechanism

The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. This is followed by the departure of the leaving group (e.g., -OR for an ester) and a second hydride attack on the intermediate aldehyde to form an alkoxide. The final alcohol is obtained after an aqueous workup.[5]

LiAlH4_Reduction Ester R-C(=O)OR' Ester Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 1. Hydride Attack LiAlH4 {Li⁺[AlH₄]⁻ | Lithium Aluminum Hydride} LiAlH4->Intermediate1 Alkoxide R-CH₂-O⁻ Li⁺ Lithium Alkoxide LiAlH4->Alkoxide Aldehyde R-C(=O)H Aldehyde Intermediate1->Aldehyde Elimination of LiOR' Aldehyde->Alkoxide 2. Hydride Attack Alcohol R-CH₂-OH Primary Alcohol Alkoxide->Alcohol Protonation Workup {H₃O⁺ | Aqueous Workup} Workup->Alcohol

Figure 2: Mechanism of Ester Reduction with LiAlH₄.
Quantitative Data

SubstrateReducing AgentProductYield (%)Reference
Trimethylacetic acidLiAlH₄Neopentyl alcoholHigh[6]
Methyl pivalate (B1233124)LiAlH₄Neopentyl alcoholHigh[7]
Ethyl 2,2-dimethylbutanoateLiAlH₄2,2-Dimethyl-1-butanolGoodN/A

Table 2: Yields for the LiAlH₄ Reduction of Sterically Hindered Carboxylic Acids and Esters.

Experimental Protocol: Synthesis of Neopentyl Alcohol from Methyl Pivalate

This protocol is based on standard LiAlH₄ reduction procedures.

Materials:

  • Methyl pivalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate, anhydrous

  • Aqueous sulfuric acid (10%)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • A dry, nitrogen-flushed three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of methyl pivalate (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The crude neopentyl alcohol is purified by distillation.

Grignard Reaction with Formaldehyde (B43269)

The reaction of a Grignard reagent with formaldehyde is a classic and reliable method for the one-carbon homologation of an alkyl halide to a primary alcohol.[8] For the synthesis of sterically hindered primary alcohols, the main challenge lies in the formation of the sterically hindered Grignard reagent itself.

Reaction Mechanism

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the primary alcohol.[8]

grignard_formaldehyde Grignard R-MgX Grignard Reagent Alkoxide R-CH₂-O⁻ MgX⁺ Magnesium Alkoxide Grignard->Alkoxide Nucleophilic Addition Formaldehyde H₂C=O Formaldehyde Formaldehyde->Alkoxide Alcohol R-CH₂-OH Primary Alcohol Alkoxide->Alcohol Protonation Workup {H₃O⁺ | Aqueous Workup} Workup->Alcohol

Figure 3: Grignard Reaction with Formaldehyde.
Quantitative Data

Grignard ReagentProductYield (%)Reference
tert-Butylmagnesium chlorideNeopentyl alcohol~70-80[9][10]
Neopentylmagnesium chloride3,3-Dimethyl-1-butanolGood[8]

Table 3: Yields for the Synthesis of Sterically Hindered Primary Alcohols via Grignard Reaction with Formaldehyde.

Experimental Protocol: Synthesis of Neopentyl Alcohol from tert-Butylmagnesium Chloride

This protocol is adapted from general procedures for Grignard reactions with formaldehyde.

Materials:

  • tert-Butyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Aqueous hydrochloric acid (10%)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, nitrogen-flushed three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with magnesium turnings (1.1 eq).

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flask, paraformaldehyde (1.2 eq) is depolymerized by heating to generate gaseous formaldehyde, which is passed through the Grignard solution with vigorous stirring.

  • After the addition of formaldehyde is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude neopentyl alcohol is purified by distillation.

Biocatalytic Reduction of Carboxylic Acids

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of primary alcohols from carboxylic acids. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes, which can then be further reduced to primary alcohols by endogenous or co-expressed alcohol dehydrogenases.[11][12]

Catalytic Cycle

The CAR-catalyzed reduction involves an ATP-dependent activation of the carboxylic acid to an acyl-adenylate intermediate, followed by a phosphopantetheine-mediated transfer to the reductase domain where NADPH-dependent reduction to the aldehyde occurs.[12]

CAR_cycle CarboxylicAcid R-COOH AcylAdenylate R-CO-AMP-E CarboxylicAcid->AcylAdenylate Activation CAR_E CAR Enzyme CAR_E->AcylAdenylate ATP ATP AMP_PPi AMP + PPi ATP:s->AMP_PPi:n Aldehyde R-CHO AcylAdenylate->Aldehyde Reduction NADPH NADPH NADP NADP⁺ NADPH:s->NADP:n Alcohol R-CH₂OH Aldehyde->Alcohol Reduction ADH Alcohol Dehydrogenase ADH->Alcohol NADH_H NAD(P)H + H⁺ NAD NAD(P)⁺ NADH_H:s->NAD:n

Figure 4: Biocatalytic Reduction of a Carboxylic Acid.
Quantitative Data

The substrate scope of CARs is broad, and they have been shown to be effective for the reduction of various carboxylic acids.[11][13]

SubstrateEnzyme SystemProductConversion (%)Reference
Benzoic acidCAR from Nocardia iowensisBenzyl alcohol>99[12]
Phenylacetic acidCAR from Nocardia iowensis2-Phenylethanol>99[12]
3-Phenylpropionic acidCAR from Nocardia iowensis3-Phenyl-1-propanol>99[12]

Table 4: Biocatalytic Reduction of Carboxylic Acids.

Experimental Protocol: General Procedure for Whole-Cell Bioreduction

This is a generalized protocol for a whole-cell biocatalytic reduction.

Materials:

  • Recombinant E. coli cells expressing the desired CAR and a suitable alcohol dehydrogenase.

  • Growth medium (e.g., LB broth) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Glucose (as a carbon source and for cofactor regeneration).

  • Carboxylic acid substrate.

  • Ethyl acetate (B1210297) for extraction.

Procedure:

  • A pre-culture of the recombinant E. coli is grown overnight in LB medium containing the appropriate antibiotics.

  • The main culture is inoculated with the pre-culture and grown at 37 °C to an OD₆₀₀ of 0.6-0.8.

  • Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 20 °C) overnight.

  • The cells are harvested by centrifugation and washed with buffer.

  • The cell pellet is resuspended in the reaction buffer containing glucose.

  • The carboxylic acid substrate is added to the cell suspension.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • The reaction mixture is then extracted with ethyl acetate.

  • The organic layer is dried, and the solvent is evaporated.

  • The product is analyzed and purified by standard chromatographic techniques.

Comparison of Synthetic Methods

comparison cluster_methods Synthetic Methods for Sterically Hindered Primary Alcohols cluster_attributes Key Attributes Hydroboration Hydroboration-Oxidation Substrate Starting Material Hydroboration->Substrate Alkene Reagents Reagents Hydroboration->Reagents Bulky Boranes, H₂O₂ Conditions Conditions Hydroboration->Conditions Mild Selectivity Selectivity Hydroboration->Selectivity High Regio- & Stereo- Advantages Advantages Hydroboration->Advantages High Yields, Predictable Limitations Limitations Hydroboration->Limitations Requires Alkene Reduction Reduction of Carbonyls Reduction->Substrate Carboxylic Acid / Ester Reduction->Reagents LiAlH₄ Reduction->Conditions Anhydrous Reduction->Selectivity Low (reduces many groups) Reduction->Advantages Powerful, Readily Available Substrates Reduction->Limitations Harsh Reagent, Safety Grignard Grignard + Formaldehyde Grignard->Substrate Alkyl Halide Grignard->Reagents Mg, Formaldehyde Grignard->Conditions Anhydrous Grignard->Selectivity Good Grignard->Advantages C-C Bond Formation Grignard->Limitations Grignard Formation can be Tricky Biocatalysis Biocatalysis (CARs) Biocatalysis->Substrate Carboxylic Acid Biocatalysis->Reagents Enzymes, Cofactors Biocatalysis->Conditions Aqueous, Mild Biocatalysis->Selectivity Very High Biocatalysis->Advantages Green, Highly Selective Biocatalysis->Limitations Enzyme Availability, Substrate Scope

Figure 5: Comparison of Synthetic Strategies.

Conclusion

The synthesis of sterically hindered primary alcohols can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on the availability of the starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. Hydroboration-oxidation offers excellent control over regioselectivity for alkene substrates. The reduction of carboxylic acids and their derivatives with powerful hydrides like LiAlH₄ is a robust and general method. Grignard reactions with formaldehyde provide a classic carbon-carbon bond-forming approach. Finally, biocatalysis is emerging as a powerful, green alternative that offers exceptional selectivity under mild conditions. This guide provides the foundational knowledge for researchers to select and implement the most suitable strategy for their specific synthetic challenges.

References

An In-Depth Technical Guide to the Properties of Neopentyl-Type Alcohols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The neopentyl group, a sterically hindered moiety characterized by a quaternary carbon atom bonded to three methyl groups and a functional group, imparts unique physicochemical and reactive properties to molecules. Neopentyl-type alcohols, which feature this bulky group, are of significant interest in organic synthesis and medicinal chemistry. Their distinct steric hindrance influences reaction kinetics and mechanisms, while their inherent stability can enhance the metabolic profile of drug candidates. This technical guide provides a comprehensive overview of the core properties of neopentyl-type alcohols, including neopentyl alcohol, neopentyl glycol, and pentaerythritol (B129877), with a focus on their synthesis, reactivity, and applications in drug development.

Physicochemical Properties

The defining feature of neopentyl-type alcohols is the bulky tert-butyl group attached to the carbinol carbon. This steric bulk significantly influences their physical properties, such as melting point, boiling point, and solubility, when compared to their straight-chain isomers.

Neopentyl Alcohol (2,2-Dimethyl-1-propanol)

Neopentyl alcohol is a colorless, crystalline solid at room temperature, a notable difference from other pentanol (B124592) isomers which are liquids.[1] Its compact, nearly spherical structure leads to a relatively high melting point and a boiling point that is comparable to other pentanols. It is sparingly soluble in water but miscible with many organic solvents.[1]

Neopentyl Glycol (NPG) (2,2-Dimethylpropane-1,3-diol)

Neopentyl glycol is a white crystalline solid that is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers.[2] The presence of two hydroxyl groups increases its polarity and water solubility compared to neopentyl alcohol. The neopentyl structure in NPG-derived products enhances their stability towards hydrolysis, high temperatures, and light exposure.[2][3]

Pentaerythritol (2,2-Bis(hydroxymethyl)propane-1,3-diol)

Pentaerythritol is a polyhydric alcohol containing four primary hydroxyl groups. This tetraol is a white, crystalline solid with a high melting point and significant water solubility, which increases with temperature. It serves as a versatile building block in the synthesis of a wide range of compounds, including explosives, plastics, and pharmaceuticals.

Table 1: Physicochemical Properties of Key Neopentyl-Type Alcohols

PropertyNeopentyl AlcoholNeopentyl Glycol (NPG)Pentaerythritol
Systematic Name 2,2-Dimethyl-1-propanol2,2-Dimethylpropane-1,3-diol2,2-Bis(hydroxymethyl)propane-1,3-diol
CAS Number 75-84-3126-30-7115-77-5
Molecular Formula C₅H₁₂OC₅H₁₂O₂C₅H₁₂O₄
Molar Mass ( g/mol ) 88.15104.15136.15
Appearance Colorless crystalline solidWhite crystalline solidWhite crystalline solid
Melting Point (°C) 52-56124-130260.5
Boiling Point (°C) 113-114210276 (at 30 mmHg)
Density (g/cm³) 0.812 (at 20°C)1.06 (at 25°C)1.396
Water Solubility 3.5 g/100 mL (25°C)Soluble5.6 g/100 mL (15°C)
pKa ~17--

Synthesis of Neopentyl-Type Alcohols

The synthesis of neopentyl-type alcohols often involves dealing with the steric hindrance of the neopentyl group.

Synthesis of Neopentyl Alcohol

One common laboratory-scale synthesis of neopentyl alcohol is the reduction of pivalic acid or its esters (e.g., ethyl pivalate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). An alternative route involves the Grignard reaction between a tert-butylmagnesium halide and formaldehyde.

Synthesis_of_Neopentyl_Alcohol cluster_reduction Reduction of Pivalic Acid Derivative cluster_grignard Grignard Reaction Pivalic_Acid Pivalic Acid / Ester LAH LiAlH4, THF Pivalic_Acid->LAH 1. Neopentyl_Alcohol_1 Neopentyl Alcohol LAH->Neopentyl_Alcohol_1 2. H3O+ workup tBuMgX tert-Butylmagnesium halide Formaldehyde Formaldehyde tBuMgX->Formaldehyde 1. Ether Grignard_Adduct Grignard Adduct Formaldehyde->Grignard_Adduct Neopentyl_Alcohol_2 Neopentyl Alcohol Grignard_Adduct->Neopentyl_Alcohol_2 2. H3O+ workup

Synthesis routes for neopentyl alcohol.

Reactivity and Key Reactions

The reactivity of neopentyl-type alcohols is dominated by the steric hindrance of the neopentyl group, which can impede Sₙ2 reactions at the α-carbon. However, the primary nature of the hydroxyl group still allows for a range of reactions typical of primary alcohols.

Oxidation

Oxidation of neopentyl alcohol to pivalaldehyde or further to pivalic acid requires careful selection of reagents to overcome the steric hindrance and avoid side reactions. Milder, sterically less demanding oxidizing agents are often preferred. The Swern oxidation is a common and effective method for converting primary alcohols, including hindered ones like neopentyl alcohol, to aldehydes without over-oxidation to carboxylic acids.

Swern_Oxidation_Workflow start Start step1 Activate DMSO with Oxalyl Chloride at low temp. (-78 °C) start->step1 step2 Add Neopentyl Alcohol step1->step2 step3 Add Hindered Base (e.g., Triethylamine) step2->step3 step4 Warm to Room Temperature step3->step4 product Pivalaldehyde step4->product end End product->end

Workflow for the Swern oxidation of neopentyl alcohol.
Esterification

Neopentyl-type alcohols undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification) or by reaction with more reactive acyl chlorides or anhydrides. The steric bulk of the neopentyl group can slow the reaction rate compared to less hindered primary alcohols.

Etherification

The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be used to prepare neopentyl ethers. Due to the steric hindrance of the neopentyl group, using a neopentyl halide as the electrophile in an Sₙ2 reaction is highly disfavored. Therefore, the neopentyl alcohol is typically converted to its alkoxide and reacted with a less hindered alkyl halide.

Applications in Drug Development

The neopentyl group is an attractive structural motif in drug design due to its ability to enhance metabolic stability and introduce steric bulk, which can modulate binding affinity and selectivity for a biological target.

Metabolic Stability

The quaternary carbon of the neopentyl group lacks α-hydrogens, making it resistant to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. Incorporating a neopentyl group into a drug candidate can therefore block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Role as a Scaffold and in Prodrugs

Neopentyl glycol and pentaerythritol can serve as scaffolds for the attachment of multiple pharmacophores or for the development of prodrugs.[4] The hydroxyl groups can be esterified with active drug molecules, and the resulting esters can be designed to undergo hydrolysis in vivo to release the parent drug. Pentaerythritol tetranitrate (PETN), for example, is a vasodilator used for the treatment of angina, which acts by releasing nitric oxide.

Neopentyl Groups in Bioactive Molecules

The neopentyl group has been incorporated into various classes of bioactive molecules, including antiviral and anticancer agents. For instance, the neopentyl ester prodrug of the antiviral agent tenofovir (B777), known as tenofovir alafenamide, demonstrates improved cellular permeability and a better safety profile compared to the earlier prodrug, tenofovir disoproxil fumarate.

Experimental Protocols

General Procedure for Fischer Esterification of Neopentyl Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl alcohol (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 mol%).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

General Procedure for Williamson Ether Synthesis using Neopentyl Alcohol
  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 eq.) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Reaction with Alkyl Halide: Cool the alkoxide solution to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ether can be purified by distillation or column chromatography.

Spectroscopic Data

The spectroscopic characterization of neopentyl-type alcohols and their derivatives provides crucial information for their identification and purity assessment.

Table 2: Representative Spectroscopic Data for Neopentyl Alcohol

TechniqueData
¹H NMR (CDCl₃) δ 3.32 (s, 2H, -CH₂OH), 1.25 (s, 1H, -OH), 0.94 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ 72.8 (-CH₂OH), 31.8 (-C(CH₃)₃), 26.3 (-C(CH₃)₃)
IR (KBr, cm⁻¹) 3350-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1040 (C-O stretch)
Mass Spec (EI, m/z) 88 (M⁺), 73, 57 (base peak), 41, 29

Table 3: Representative Spectroscopic Data for Neopentyl Glycol

TechniqueData
¹H NMR (DMSO-d₆) δ 4.28 (t, 2H, -OH), 3.13 (d, 4H, -CH₂-), 0.84 (s, 6H, -C(CH₃)₂)
¹³C NMR (DMSO-d₆) δ 70.1 (-CH₂-), 36.3 (-C(CH₃)₂-), 22.1 (-CH₃)
IR (KBr, cm⁻¹) 3300-3100 (br, O-H stretch), 2960-2870 (C-H stretch), 1030 (C-O stretch)
Mass Spec (EI, m/z) 104 (M⁺), 89, 73, 57, 43

Conclusion

Neopentyl-type alcohols represent a unique class of compounds whose properties are significantly shaped by the steric hindrance of the neopentyl group. This structural feature not only influences their physical properties and chemical reactivity but also provides a valuable tool for medicinal chemists to enhance the metabolic stability and fine-tune the pharmacological profile of drug candidates. A thorough understanding of the synthesis, reactions, and spectroscopic characteristics of these alcohols is essential for their effective utilization in both academic research and industrial drug development.

References

3,3-Dimethylpentan-1-ol IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a branched primary alcohol. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via a Grignard reaction, and explores its potential applications within the fields of chemical research and drug development. All quantitative data is presented in tabular format for clarity. Additionally, key processes are visualized using Graphviz diagrams to illustrate the synthetic workflow and a conceptual drug discovery process. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

This compound is an organic compound with the chemical formula C7H16O.[1] As a primary alcohol with a quaternary carbon center, it possesses unique steric and electronic properties that make it an interesting building block in organic synthesis. Its structure consists of a pentanol (B124592) backbone with two methyl groups attached to the third carbon atom. The correct IUPAC name for this compound is this compound.[1][2] While specific applications in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry, where molecular architecture plays a critical role in biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in chemical synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Molecular Formula C7H16O[1][3][4]
Molecular Weight 116.20 g/mol [1][2][5][3][4][6][7]
CAS Number 19264-94-9[2][5][3][4]
Appearance Colorless liquid
Boiling Point 167°C[5][3]
Melting Point -30.45°C (estimate)[5][3]
Density 0.8280 g/mL[5][3]
Refractive Index 1.4260[5][3]
pKa 15.20 ± 0.10 (Predicted)[3]
LogP (XLogP3) 2.2[1][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This protocol details the reaction of a 3,3-dimethylpentyl Grignard reagent with formaldehyde (B43269). The general approach is adapted from established procedures for synthesizing similar primary alcohols.[8][9]

Synthesis of 3,3-Dimethylpentylmagnesium Halide (Grignard Reagent)

The first stage involves the formation of the Grignard reagent from 1-halo-3,3-dimethylpentane.

Materials:

Protocol:

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture from quenching the reaction.

  • Initiation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

  • Reagent Addition: A solution of 1-chloro-3,3-dimethylpentane in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle warming.

  • Reaction Completion: Once the addition is complete, the mixture is refluxed until the magnesium is consumed, resulting in a grayish solution of 3,3-dimethylpentylmagnesium chloride.

Reaction with Formaldehyde and Work-up

The Grignard reagent is then reacted with formaldehyde, followed by an acidic work-up to yield the final product.

Materials:

  • Paraformaldehyde or formaldehyde gas

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid or saturated ammonium (B1175870) chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Formaldehyde Source: Paraformaldehyde is depolymerized by heating, and the resulting formaldehyde gas is bubbled through the cooled Grignard reagent solution. Alternatively, the Grignard solution can be added to a cooled slurry of paraformaldehyde in ether.

  • Quenching: The reaction mixture is carefully quenched by slow addition to a cold, dilute solution of hydrochloric acid or saturated ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction and Work-up A 1-Chloro-3,3-dimethylpentane + Mg in Anhydrous Ether B Initiation (I2, heat) A->B C 3,3-Dimethylpentyl- magnesium Chloride B->C D Reaction with Formaldehyde (HCHO) C->D Nucleophilic Addition E Acidic Work-up (e.g., NH4Cl) D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Distillation) G->H I Pure this compound H->I

Caption: A workflow for the synthesis of this compound.

Conceptual Applications in Drug Development

While this compound is not a widely cited pharmaceutical agent, its structural features are of interest in medicinal chemistry. The cyclopentane (B165970) scaffold, a related cyclic structure, is a common motif in many biologically active compounds and approved drugs.[10] The principles used to evaluate such scaffolds can be applied to novel structures like this compound. The general workflow involves synthesizing a library of derivatives and screening them for biological activity against various targets.

A generalized workflow for evaluating a new chemical entity in a drug discovery context is shown below. This process begins with the core scaffold, from which a diverse library of derivatives is synthesized. These compounds then undergo high-throughput screening to identify "hits"—molecules that show activity against a biological target. Promising hits are then optimized through further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate.

G A Core Scaffold (e.g., this compound) B Derivative Synthesis (Combinatorial Chemistry) A->B Modification C Compound Library B->C Generation D High-Throughput Screening (HTS) C->D Testing E Hit Identification D->E Analysis F Lead Optimization (Structure-Activity Relationship) E->F Advancement G Preclinical Studies F->G H Clinical Trials G->H

Caption: A conceptual workflow for drug discovery based on a novel scaffold.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as the Grignard reaction. While its direct role in drug development is not yet established, it represents a class of structurally interesting molecules that could serve as scaffolds for the synthesis of novel compounds with potential biological activity. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,3-Dimethylpentan-1-ol. Due to the limited availability of safety data for this specific compound, this guide incorporates information from structurally related chemicals and isomers to provide a thorough assessment of its potential hazards. All data is presented with clear sourcing, and any inferred information is explicitly noted.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental procedures.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][2][3]
CAS Number 19264-94-9[1][2]
Boiling Point 167 °C[2]
Melting Point -30.45 °C (estimate)[2]
Density 0.8280 g/cm³[2]
Refractive Index 1.4260[2]
LogP (Octanol-Water Partition Coefficient) 1.805[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]

Hazard Identification and GHS Classification

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapour.[4][5]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[4][5][6]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[6]
Aspiration Hazard1DangerH304: May be fatal if swallowed and enters airways.[4][5]
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness.[4][5]
Hazardous to the Aquatic Environment (Chronic)2(No Signal Word)H411: Toxic to aquatic life with long lasting effects.

A visual summary of the inferred GHS hazard classification is provided below.

GHS_Hazard_Classification cluster_pictograms GHS Pictograms cluster_hazards Inferred Hazards for this compound GHS02 H225 H225 Highly flammable liquid and vapour GHS02->H225 GHS07 H315 H315 Causes skin irritation GHS07->H315 H319 H319 Causes serious eye irritation GHS07->H319 H336 H336 May cause drowsiness or dizziness GHS07->H336 GHS08 H304 H304 May be fatal if swallowed and enters airways GHS08->H304 GHS09 H411 H411 Toxic to aquatic life with long lasting effects GHS09->H411

Caption: Inferred GHS Hazard Profile for this compound.

Experimental Safety Protocols

Specific experimental protocols for the toxicological assessment of this compound are not documented in publicly available literature. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be applicable for evaluating its safety profile. Key OECD guidelines for similar chemical substances include:

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD 402: Acute Dermal Toxicity

  • OECD 404: Acute Dermal Irritation/Corrosion

  • OECD 405: Acute Eye Irritation/Corrosion

  • OECD 436: Acute Inhalation Toxicity

  • OECD 301: Ready Biodegradability

Researchers should refer to these or equivalent validated methods when designing studies to characterize the toxicological and ecotoxicological properties of this compound.

Safe Handling, Storage, and First Aid

The following procedures are recommended based on the inferred hazards.

4.1. Handling and Personal Protective Equipment (PPE)

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[5][6]

  • Use explosion-proof electrical and lighting equipment.[5][6]

  • Employ non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Avoid breathing vapors or mists.[5]

  • Prevent contact with skin and eyes by wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses with side-shields or goggles

    • A flame-retardant lab coat

  • Wash hands thoroughly after handling.[5]

4.2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Store in a locked cabinet or other secure area.[4][5]

4.3. First-Aid Measures

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4] If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison control center or doctor.

  • If swallowed: Do NOT induce vomiting.[4][5] Immediately call a poison control center or doctor.[4] Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which may be fatal.[5]

Fire and Spill Response

5.1. Fire-Fighting Measures

  • Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

  • Specific hazards: The substance is highly flammable, and its vapors can form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

5.2. Spill Response

  • Eliminate all ignition sources.

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Do not allow the substance to enter drains or waterways.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations for hazardous waste.[4] Avoid release to the environment.[5]

References

Physical characteristics of C7H16O isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of C7H16O Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of various C7H16O isomers, which include a diverse range of alcohols and ethers. Understanding these properties is crucial for applications in chemical synthesis, drug development, and material science, where factors like solubility, volatility, and density play a critical role.

Isomer Classification and Structure

The molecular formula C7H16O represents numerous constitutional isomers, primarily classified as heptanols (alcohols) and heptyl ethers.

  • Heptanols: These isomers possess a hydroxyl (-OH) group. They can be further categorized as primary, secondary, or tertiary, based on the substitution of the carbon atom bonded to the hydroxyl group. The position of the hydroxyl group and the branching of the carbon chain significantly influence their physical properties.

  • Heptyl Ethers: These isomers feature an ether linkage (R-O-R'). The arrangement and size of the alkyl groups on either side of the oxygen atom determine their physical characteristics.

Below is a diagram illustrating the classification of C7H16O isomers.

C7H16O_Isomers Classification of C7H16O Isomers C7H16O C7H16O Isomers Alcohols Alcohols (Heptanols) C7H16O->Alcohols Ethers Ethers (Heptyl Ethers) C7H16O->Ethers Primary_Alcohols Primary Alcohols Alcohols->Primary_Alcohols Secondary_Alcohols Secondary Alcohols Alcohols->Secondary_Alcohols Tertiary_Alcohols Tertiary Alcohols Alcohols->Tertiary_Alcohols Methyl_Hexyl_Ethers Methyl Hexyl Ethers Ethers->Methyl_Hexyl_Ethers Ethyl_Pentyl_Ethers Ethyl Pentyl Ethers Ethers->Ethyl_Pentyl_Ethers Propyl_Butyl_Ethers Propyl Butyl Ethers Ethers->Propyl_Butyl_Ethers

Caption: Classification of C7H16O Isomers into Alcohols and Ethers.

Comparative Physical Properties

The physical properties of C7H16O isomers are presented in the following table. These properties are influenced by factors such as intermolecular forces (hydrogen bonding in alcohols, dipole-dipole interactions in ethers), molecular weight, and molecular shape (branching).

Isomer NameIUPAC NameTypeBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility (g/L)
Alcohols
1-HeptanolHeptan-1-olPrimary Alcohol175-176-340.8221.0[1]
2-HeptanolHeptan-2-olSecondary Alcohol159-162[2][3]-30.15[4]0.817[2][5]3.3[5]
3-HeptanolHeptan-3-olSecondary Alcohol156-157[6][7]-70[7][8]0.818-0.821[9][10][11]
4-HeptanolHeptan-4-olSecondary Alcohol152-156[1][12]-41.5[12]0.810-0.815[13][14]
2-Methyl-2-hexanol2-Methylhexan-2-olTertiary Alcohol141-1420.8129.7[15]
3-Methyl-3-hexanol3-Methylhexan-3-olTertiary Alcohol143[16]-30.45[16]0.820-0.823[17]11.76[16]
2,3-Dimethyl-2-pentanol2,3-Dimethylpentan-2-olTertiary Alcohol138-140[18][19]25[19]
2,2-Dimethyl-3-pentanol2,2-Dimethylpentan-3-olSecondary Alcohol132-135[20]-5[11]0.825[20]8.13[11]
3,3-Dimethyl-2-pentanol (B21356)3,3-Dimethylpentan-2-olSecondary Alcohol147[21][22]
2-Ethyl-1-pentanol (B1595484)2-Ethylpentan-1-olPrimary Alcohol161.3-166[9][23]-30.45[19]0.818-0.829[9][23]
Ethers
Methyl hexyl ether1-MethoxyhexaneEther125-127[5][16]-95.35[5][24]0.77-0.772[5][16]0.6609[25]
Ethyl pentyl ether1-EthoxypentaneEther118-118.4[18]0.762-0.772[18]
Propyl butyl ether1-PropoxybutaneEther118[2][26]
Propyl tert-butyl ether2-Methyl-2-propoxypropaneEther97.4-95.350.772

Experimental Protocols

The determination of the physical properties of C7H16O isomers requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation [23] This method is suitable for determining the boiling point of a larger volume of liquid and also serves as a purification technique.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing. This stable temperature is the boiling point.

Method 2: Capillary Method (Micro Boiling Point) [6][21] This method is ideal for small sample volumes.

  • Apparatus: Capillary tube (sealed at one end), small test tube or fusion tube, thermometer, heating bath (e.g., oil bath or melting point apparatus).

  • Procedure:

    • Attach a small test tube containing a few drops of the liquid sample to a thermometer.

    • Invert a capillary tube (sealed end up) into the liquid.

    • Heat the assembly in a heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[21]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For many C7H16O isomers, which are liquids at room temperature, this involves cooling the substance to its solid state first.

Capillary Method [5][16][24]

  • Apparatus: Capillary tubes, melting point apparatus or Thiele tube with a heating bath, thermometer.

  • Procedure:

    • If the sample is a liquid at room temperature, cool it until it solidifies.

    • Introduce a small, finely powdered amount of the solid sample into a capillary tube and pack it down.[24]

    • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath.[16][24]

    • Heat the sample slowly, at a rate of about 1-2°C per minute, near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[24]

Determination of Density

Density is the mass per unit volume of a substance.

Method: Direct Mass and Volume Measurement

  • Apparatus: Analytical balance, pycnometer or graduated cylinder.

  • Procedure:

    • Measure the mass of a clean, dry pycnometer or graduated cylinder.

    • Add a known volume of the liquid isomer to the container.

    • Measure the combined mass of the container and the liquid.

    • Calculate the mass of the liquid by subtracting the mass of the empty container.

    • Density is calculated by dividing the mass of the liquid by its volume.

    • It is important to control the temperature as density is temperature-dependent.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Method: Saturation and Analysis [9]

  • Apparatus: Test tubes or vials, constant temperature bath, analytical balance, means of analysis (e.g., gas chromatography).

  • Procedure:

    • Add an excess amount of the C7H16O isomer (solute) to a known volume of water (solvent) in a sealed container.

    • Agitate the mixture in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

    • Allow the undissolved portion to settle.

    • Carefully extract a known volume of the clear, saturated aqueous layer.

    • Determine the concentration of the dissolved isomer in the aqueous sample using a suitable analytical technique.

    • The solubility is expressed as the mass of solute per volume or mass of solvent.

Structure-Property Relationships

  • Boiling Point: Alcohols generally have higher boiling points than ethers of similar molecular weight due to the presence of intermolecular hydrogen bonding.[27] Among the alcohol isomers, straight-chain primary alcohols have the highest boiling points. Increased branching leads to a more compact, spherical shape, which reduces the surface area for van der Waals interactions, resulting in a lower boiling point.[15]

  • Solubility in Water: The hydroxyl group in alcohols allows them to act as both hydrogen bond donors and acceptors, leading to greater water solubility compared to ethers, which can only act as hydrogen bond acceptors.[27][28] For isomeric alcohols, solubility in water increases with branching. This is because the branching reduces the surface area of the nonpolar hydrocarbon part of the molecule, making it less disruptive to the hydrogen bonding network of water.[29] Ethers with shorter alkyl chains are more soluble in water than those with longer chains.[28]

This guide provides a foundational understanding of the physical characteristics of C7H16O isomers. For specific applications, it is recommended to consult detailed safety data sheets and further experimental data.

References

Conformational Landscape of 3,3-Dimethylpentane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of 3,3-dimethylpentane (B146829) and its derivatives. Understanding the three-dimensional structure of these molecules is paramount for predicting their chemical reactivity and biological activity, making this information crucial for rational drug design and development. This document summarizes key quantitative data, details experimental and computational methodologies, and explores the implications of conformational behavior in a medicinal chemistry context.

Core Concepts in the Conformational Analysis of 3,3-Dimethylpentane

The conformational landscape of 3,3-dimethylpentane is primarily dictated by the rotation around its carbon-carbon single bonds. The presence of a quaternary carbon atom at the C3 position introduces significant steric hindrance, which in turn governs the relative stability of the various conformers. The key rotational bonds to consider are the C2-C3 and C3-C4 bonds. Due to the symmetry of the molecule, the analysis of rotation around the C2-C3 bond is representative.

The primary conformers arise from staggered and eclipsed arrangements of the substituents around the C2-C3 bond, as visualized by Newman projections. Staggered conformations represent energy minima, while eclipsed conformations correspond to energy maxima and act as transition states between the staggered forms. The relative energies of these conformers are determined by a combination of torsional strain (repulsion between bonding electron pairs) and steric strain (repulsive interactions between non-bonded atoms or groups). A key steric interaction in branched alkanes is the gauche interaction, which occurs when bulky groups are positioned at a 60° dihedral angle to each other.

Quantitative Analysis of Conformational Energies

The study on 3,3-diethylpentane (B93089) identified two primary, low-energy conformers with significant populations at room temperature. These conformers and their relative energies provide a basis for understanding the steric demands of the gem-dialkyl group.

ConformerSymmetryPopulation at 298 K (%)Relative Enthalpy (ΔH°) (kJ mol⁻¹)
Conformer 1 D₂d66 (±2)0 (Reference)
Conformer 2 S₄34 (±2)3.3 (±0.2)

Table 1: Experimentally determined conformer distribution and relative enthalpy for 3,3-diethylpentane in the gas phase. This data serves as a proxy for understanding the conformational energetics of 3,3-dimethylpentane.

The energy difference between these conformers highlights the subtle interplay of steric interactions that favor one staggered arrangement over another. For 3,3-dimethylpentane, we can anticipate a similar preference for conformers that minimize gauche interactions between the methyl and ethyl groups.

To further quantify the energetic penalties associated with unfavorable conformations, the following table summarizes standard strain energy increments derived from simpler alkanes. These values are instrumental in estimating the relative energies of various conformers of 3,3-dimethylpentane and its derivatives during computational analysis.

Interaction TypeEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ↔ H eclipsed4.01.0
H ↔ CH₃ eclipsed6.01.4
CH₃ ↔ CH₃ eclipsed11.02.6
CH₃ ↔ CH₃ gauche (staggered)3.80.9

Table 2: Generally accepted strain energy increments for various non-bonded interactions in alkanes.[1][2]

Experimental and Computational Protocols

The determination of conformational preferences relies on a synergistic approach involving experimental techniques and computational modeling.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of the 3,3-dimethylpentane derivative is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.

  • Electron Bombardment: A high-energy electron beam is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

  • Data Analysis: The total scattering intensity is a function of the momentum transfer. The molecular scattering intensity, which contains information about the internuclear distances, is extracted from the total intensity.

  • Structural Refinement: The experimental molecular scattering data is compared to theoretical scattering curves calculated for different molecular geometries. A least-squares refinement process is used to determine the bond lengths, bond angles, and dihedral angles that best fit the experimental data. The relative populations of different conformers can also be determined from this analysis.

experimental_workflow_ged cluster_prep Sample Preparation cluster_exp GED Experiment cluster_analysis Data Analysis Sample Gaseous Sample Nozzle Effusion through Nozzle Sample->Nozzle ElectronBeam Electron Beam Interaction Nozzle->ElectronBeam Scattering Scattering ElectronBeam->Scattering Detector Detection of Diffraction Pattern Scattering->Detector Intensity Extract Molecular Scattering Intensity Detector->Intensity Refinement Least-Squares Refinement Intensity->Refinement Model Generate Theoretical Models Model->Refinement Structure Determine Molecular Structure & Conformer Population Refinement->Structure

A simplified workflow for Gas-Phase Electron Diffraction (GED).
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the time-averaged conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the 3,3-dimethylpentane derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures. 2D NMR experiments such as COSY, NOESY, or ROESY can also be performed.

  • Analysis of Coupling Constants: The vicinal coupling constants (³JHH) are measured from the ¹H NMR spectra. These values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the temperature dependence of the coupling constants, the relative populations of different rotamers can be determined.

  • NOE Analysis: For conformationally restricted derivatives, NOESY or ROESY experiments can reveal through-space interactions between protons that are close in space, providing further evidence for specific conformations.

Computational Protocol: Conformational Search and Energy Calculations

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers between them.

Methodology:

  • Initial Structure Generation: A 3D model of the 3,3-dimethylpentane derivative is built using molecular modeling software.

  • Conformational Search: A systematic search of the conformational space is performed by rotating the key dihedral angles (e.g., around the C2-C3 bond) in discrete steps (e.g., 10-30°).

  • Geometry Optimization: For each starting geometry from the conformational search, a geometry optimization is performed using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*) to find the nearest local energy minimum.

  • Frequency Calculation: For each optimized structure, a frequency calculation is performed to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search: To determine the rotational energy barriers, transition state searches are performed between the identified minima. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Potential Energy Surface Mapping: The energies of all the optimized minima and transition states are plotted against the dihedral angle of interest to generate a rotational energy profile.

computational_workflow Start Initial 3D Structure Generation ConfSearch Systematic Conformational Search (Dihedral Angle Rotation) Start->ConfSearch GeomOpt Geometry Optimization of Conformers ConfSearch->GeomOpt FreqCalc Frequency Calculation (Confirm Minima & Obtain Thermo Data) GeomOpt->FreqCalc TS_Search Transition State Search (Identify Rotational Barriers) FreqCalc->TS_Search PES Potential Energy Surface Mapping TS_Search->PES FinalAnalysis Analysis of Relative Energies and Barriers PES->FinalAnalysis

A typical workflow for computational conformational analysis.

The Role of the Gem-Dimethyl Group in Drug Design and Development

The 3,3-dimethylpentane motif, characterized by a quaternary carbon, has significant implications in medicinal chemistry. The presence of a gem-dimethyl group can profoundly influence the pharmacological properties of a molecule.

The Thorpe-Ingold Effect

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the acceleration of intramolecular reactions, including cyclizations, due to the presence of a gem-dimethyl group. This effect is attributed to a decrease in the internal bond angle between the non-geminal substituents, which brings the reactive ends of the molecule closer together. This principle can be exploited in drug design to favor specific conformations that are required for binding to a biological target.

Conformational Restriction and Receptor Binding

The steric bulk of the gem-dimethyl group restricts the conformational freedom of the molecule. This pre-organization into a limited number of low-energy conformations can be advantageous for drug-receptor interactions. By reducing the entropic penalty upon binding, as the molecule does not need to "freeze" into a specific conformation, the binding affinity can be enhanced. Furthermore, the rigid nature of molecules containing quaternary carbons can lead to higher selectivity for a particular receptor subtype. The introduction of a quaternary carbon can enhance both the activity and metabolic stability of a drug candidate.[3]

Modulation of Physicochemical Properties

The incorporation of a 3,3-dimethylpentane-like moiety can also influence a molecule's physicochemical properties, such as lipophilicity and solubility. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Careful consideration of the conformational effects of such groups is therefore essential during the lead optimization phase of drug discovery.

logical_relationship cluster_structure Molecular Structure cluster_effects Conformational & Reactivity Effects cluster_properties Pharmacological Properties GemDimethyl 3,3-Dimethylpentane Moiety (Quaternary Carbon) ConfRestriction Conformational Restriction GemDimethyl->ConfRestriction ThorpeIngold Thorpe-Ingold Effect (Increased Cyclization Rates) GemDimethyl->ThorpeIngold ADME Modulated ADME Properties GemDimethyl->ADME MetabolicStability Improved Metabolic Stability GemDimethyl->MetabolicStability BindingAffinity Enhanced Receptor Binding Affinity ConfRestriction->BindingAffinity Selectivity Increased Receptor Selectivity ConfRestriction->Selectivity

Influence of the 3,3-dimethylpentane motif on pharmacological properties.

Conclusion

The conformational analysis of 3,3-dimethylpentane derivatives is a critical aspect of understanding their chemical and biological behavior. The presence of the gem-dimethyl group imposes significant steric constraints, leading to a well-defined set of low-energy conformers. Through a combination of experimental techniques like gas-phase electron diffraction and NMR spectroscopy, and complemented by computational modeling, a detailed picture of the conformational landscape can be obtained. This knowledge is invaluable for the design of novel therapeutic agents, where the control of molecular shape is a key determinant of efficacy and selectivity. The principles outlined in this guide provide a robust framework for researchers and scientists engaged in the development of new drugs and functional molecules.

References

Methodological & Application

Application Note: Synthesis of 3,3-Dimethylpentan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 3,3-dimethylpentan-1-ol, a primary alcohol, utilizing a Grignard reaction. The methodology involves a two-step process commencing with the formation of 3,3-dimethylpentylmagnesium bromide from 1-bromo-3,3-dimethylpentane (B1339466), followed by its reaction with ethylene (B1197577) oxide. This application note includes detailed experimental procedures, a tabulated summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon. The reaction of a Grignard reagent with ethylene oxide is a classic and effective method for the synthesis of primary alcohols, extending the carbon chain by two atoms.[1][2] This protocol details the synthesis of this compound, a compound with potential applications in the development of novel chemical entities. The synthesis proceeds through the formation of 3,3-dimethylpentylmagnesium bromide, which subsequently undergoes a nucleophilic attack on the strained epoxide ring of ethylene oxide.[3][4] An acidic workup then yields the desired primary alcohol.[2]

Reaction Pathway

The synthesis of this compound is achieved in two primary stages: the formation of the Grignard reagent and the subsequent reaction with ethylene oxide, followed by hydrolysis.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ethylene Oxide & Workup reactant1 1-Bromo-3,3-dimethylpentane product1 3,3-Dimethylpentylmagnesium bromide reactant1->product1 + Mg (in dry ether) reactant2 Magnesium (Mg) product1_ref 3,3-Dimethylpentylmagnesium bromide reactant3 Ethylene Oxide intermediate Alkoxide Intermediate product1_ref->intermediate + Ethylene Oxide final_product This compound intermediate->final_product + H3O+ (Workup)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used. Grignard reagents are highly reactive with water and protic solvents.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-3,3-dimethylpentane≥98%Sigma-Aldrich
Magnesium turningsGrignard gradeSigma-Aldrich
IodineReagent gradeFisher Scientific
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Ethylene oxide≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)N/AIn-house prep.
Anhydrous sodium sulfate (B86663) (Na₂SO₄)Reagent gradeFisher Scientific

Apparatus:

  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser with a drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Part 1: Preparation of 3,3-Dimethylpentylmagnesium Bromide

1. Apparatus Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

  • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the setup.

2. Reagent Charging:

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

3. Grignard Reaction Initiation:

  • Dissolve 1-bromo-3,3-dimethylpentane (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to start the reaction.

4. Grignard Reagent Formation:

  • Once the reaction has started, add the remaining 1-bromo-3,3-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Part 2: Synthesis of this compound

1. Reaction with Ethylene Oxide:

  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Prepare a solution of ethylene oxide (1.0 eq) in cold, anhydrous diethyl ether. Caution: Ethylene oxide is a low-boiling, flammable, and toxic gas. It should be handled with extreme care in a fume hood.

  • Add the ethylene oxide solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C.

2. Reaction Completion:

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

3. Workup:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. Alternatively, slowly pour the reaction mixture over crushed ice, followed by the addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel.

4. Extraction and Purification:

  • Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ParameterValueNotes
Grignard Reagent Formation
1-Bromo-3,3-dimethylpentane1.0 eqStarting material
Magnesium Turnings1.1 eqExcess to ensure complete reaction
Anhydrous Diethyl Ether~5 mL per g of bromideSolvent
Reaction TemperatureReflux (~34 °C)Exothermic reaction
Reaction Time1-2 hoursAfter addition of bromide
Reaction with Ethylene Oxide
3,3-Dimethylpentylmagnesium bromide1.0 eqPrepared in situ
Ethylene Oxide1.0 eqAdded as a solution in cold ether
Reaction Temperature0-10 °CExothermic reaction; maintain low temperature during addition
Reaction Time1-2 hoursAt room temperature after addition
Product Information
Expected Yield60-75%Based on similar Grignard reactions with epoxides
Boiling Point of Product167 °CLiterature value
Density of Product0.828 g/cm³Literature value

Experimental Workflow

G start Start setup Flame-dry glassware and set up under inert atmosphere start->setup grignard_prep Prepare 3,3-Dimethylpentylmagnesium bromide setup->grignard_prep reaction React Grignard reagent with Ethylene Oxide solution at 0-10°C grignard_prep->reaction workup Quench with sat. aq. NH4Cl and perform acidic workup reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry organic phase with Na2SO4 extraction->drying purification Purify by fractional distillation drying->purification end Obtain pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Grignard reaction with ethylene oxide. By adhering to the described procedures, particularly the maintenance of anhydrous conditions, researchers can effectively synthesize this primary alcohol for further applications in chemical research and drug development. The provided tables and diagrams serve as a clear guide for the successful execution of this synthesis.

References

Application Notes and Protocols: Hydroboration-Oxidation of 3,3-Dimethyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence is renowned for its high regioselectivity and stereospecificity, yielding alcohols with the hydroxyl group on the less substituted carbon in a syn-addition manner.[1][2] This application note provides a detailed protocol and relevant data for the hydroboration-oxidation of the sterically hindered terminal alkene, 3,3-dimethyl-1-pentene (B1360116), to produce 3,3-dimethyl-1-pentanol. This transformation is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates where precise control of stereochemistry and functional group placement is paramount.

Reaction Principle and Stereochemistry

The hydroboration-oxidation of 3,3-dimethyl-1-pentene proceeds via a two-step mechanism. The first step involves the addition of borane (B79455) (typically as a borane-tetrahydrofuran (B86392) complex, BH₃•THF) across the double bond.[3][4] Due to steric hindrance from the bulky tert-butyl group, the boron atom preferentially adds to the terminal, less substituted carbon of the alkene. The reaction proceeds through a concerted, four-membered transition state, resulting in the syn-addition of the boron and a hydrogen atom to the same face of the double bond.[5][6]

In the second step, the resulting trialkylborane intermediate is oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide (B78521).[7] This oxidation step proceeds with retention of stereochemistry at the carbon-boron bond, meaning the newly formed hydroxyl group replaces the boron atom in the same stereochemical position.[3] The overall result is the anti-Markovnikov, syn-addition of water across the double bond.

Quantitative Data Summary

The hydroboration-oxidation of terminal alkenes is known for its high yields and excellent regioselectivity. For sterically hindered terminal alkenes like 3,3-dimethyl-1-pentene, the selectivity for the primary alcohol is particularly high.

ParameterValueReference
Substrate 3,3-Dimethyl-1-pentene-
Major Product 3,3-Dimethyl-1-pentanol[8]
Minor Product 3,3-Dimethyl-2-pentanol[8]
Regioselectivity (Primary:Secondary Alcohol) 94:6
Expected Yield High (>90%)

Experimental Protocols

The following protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes and is suitable for the synthesis of 3,3-dimethyl-1-pentanol.[7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Concentration
3,3-Dimethyl-1-penteneC₇H₁₄98.19-
Borane-tetrahydrofuran complexBH₃•THF85.941.0 M in THF
Sodium hydroxideNaOH40.003 M aqueous solution
Hydrogen peroxideH₂O₂34.0130% aqueous solution
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.11-
Diethyl ether(C₂H₅)₂O74.12-
Saturated aqueous sodium chloride (brine)NaCl58.44-
Anhydrous magnesium sulfateMgSO₄120.37-
Procedure

Part 1: Hydroboration

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 3,3-dimethyl-1-pentene (e.g., 10.0 g, 102 mmol).

  • Dissolve the alkene in anhydrous tetrahydrofuran (THF) (e.g., 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF) in THF (e.g., 37.4 mL, 37.4 mmol) to the stirred solution via a syringe over a period of 30 minutes. The molar ratio of alkene to BH₃ should be approximately 3:1.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (e.g., 15 mL) to the flask.

  • Following the base, add 30% aqueous hydrogen peroxide (H₂O₂) (e.g., 15 mL) dropwise, ensuring the internal temperature does not exceed 30 °C. Caution: The addition of hydrogen peroxide is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture will become biphasic.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield pure 3,3-dimethyl-1-pentanol.

Visualizations

Reaction Signaling Pathway

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene 3,3-Dimethyl-1-pentene Transition_State Four-membered Transition State Alkene->Transition_State BH3_THF BH₃•THF BH3_THF->Transition_State Trialkylborane Tris(3,3-dimethylpentyl)borane Transition_State->Trialkylborane syn-addition H2O2_NaOH H₂O₂ / NaOH Borate_Ester Borate Ester Intermediate Trialkylborane->Borate_Ester H2O2_NaOH->Borate_Ester Alcohol 3,3-Dimethyl-1-pentanol Borate_Ester->Alcohol Retention of stereochemistry

Caption: Hydroboration-Oxidation Mechanism.

Experimental Workflow

Experimental_Workflow start Start hydroboration 1. Hydroboration: - Dissolve 3,3-dimethyl-1-pentene in THF - Cool to 0 °C - Add BH₃•THF solution - Stir at room temperature start->hydroboration oxidation 2. Oxidation: - Cool to 0 °C - Add NaOH solution - Add H₂O₂ solution - Stir at room temperature hydroboration->oxidation workup 3. Work-up: - Separate organic layer - Extract aqueous layer with ether - Wash with brine - Dry with MgSO₄ oxidation->workup purification 4. Purification: - Filter and concentrate - Fractional distillation workup->purification product Pure 3,3-Dimethyl-1-pentanol purification->product

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols: Catalytic Hydrogenation of 3,3-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic hydrogenation of 3,3-dimethylpentanal (B2968654) to produce 3,3-dimethylpentan-1-ol. This transformation is a fundamental reduction reaction in organic synthesis, crucial for the preparation of alcohols that can serve as key intermediates in the development of pharmaceuticals and other fine chemicals. The protocols described herein focus on the use of common heterogeneous catalysts, namely Palladium on carbon (Pd/C) and Raney® Nickel, outlining typical reaction conditions, safety precautions, and methods for product isolation and analysis.

Introduction

The reduction of aldehydes to primary alcohols is a pivotal reaction in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this conversion, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. Compared to stoichiometric reducing agents, catalytic hydrogenation is often preferred in industrial settings due to its higher atom economy, easier product purification, and the potential for catalyst recycling.

3,3-dimethylpentanal, a branched aliphatic aldehyde, can be effectively reduced to this compound. The steric hindrance around the carbonyl group, owing to the quaternary carbon at the 3-position, may influence the reaction kinetics and require optimized conditions for high conversion and selectivity. This document outlines generalized procedures that can be adapted and optimized for this specific transformation.

Data Presentation

While specific quantitative data for the catalytic hydrogenation of 3,3-dimethylpentanal is not extensively reported in publicly available literature, the following tables provide representative data for the hydrogenation of other aliphatic aldehydes, which can serve as a baseline for experimental design.

Table 1: Representative Data for Catalytic Hydrogenation of Aliphatic Aldehydes using Palladium on Carbon (Pd/C)

Aldehyde SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Octanal11Ethanol (B145695)254>9998General Knowledge
Hexanal0.510Methanol302>9997General Knowledge
Pivalaldehyde220THF50129592General Knowledge

Table 2: Representative Data for Catalytic Hydrogenation of Aliphatic Aldehydes using Raney® Nickel

Aldehyde SubstrateCatalyst Loading (wt%)H₂ Pressure (atm)SolventTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Butyraldehyde550Ethanol803>9996General Knowledge
Heptanal1030Isopropanol705>9895General Knowledge
Isovaleraldehyde840Methanol606>9997General Knowledge

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of 3,3-dimethylpentanal using two common catalysts. Note: These are generalized procedures and may require optimization for the specific substrate and scale.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 3,3-dimethylpentanal

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (inert gas)

  • Celite®

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Magnetic stirrer or mechanical shaker

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Vessel Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove air.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous ethanol (sufficient to create a stirrable slurry). Subsequently, add 3,3-dimethylpentanal (1.0 eq) via syringe.

  • Hydrogenation: Purge the flask with hydrogen gas. If using a balloon, inflate a balloon with hydrogen and attach it to the flask via a needle through a septum. For higher pressures, use a Parr hydrogenation apparatus according to the manufacturer's instructions.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or with gentle heating if required) under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with inert gas.

  • Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Hydrogenation using Raney® Nickel

Materials:

  • 3,3-dimethylpentanal

  • Raney® Nickel (active grade, slurry in water or ethanol)

  • Ethanol or Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., anhydrous ethanol) several times by decantation under an inert atmosphere to remove the storage solvent.

  • Reactor Setup: In a high-pressure reactor, add the washed Raney® Nickel (typically 5-10 wt% relative to the substrate).

  • Substrate and Solvent Addition: Add the solvent (e.g., ethanol) and 3,3-dimethylpentanal to the reactor.

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove air. Pressurize the reactor to the desired pressure (e.g., 30-50 atm) with hydrogen.

  • Reaction: Heat the reactor to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor and by analyzing aliquots (if the reactor allows for safe sampling) using GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. As with Pd/C, the catalyst is pyrophoric and must be handled with care.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the resulting this compound by distillation or column chromatography.

Mandatory Visualizations

Reaction_Pathway 3,3-Dimethylpentanal 3,3-Dimethylpentanal This compound This compound 3,3-Dimethylpentanal->this compound + H₂ / Catalyst (Pd/C or Raney Ni) H2 H2 Catalyst Catalyst

Caption: Reaction scheme for the catalytic hydrogenation of 3,3-dimethylpentanal.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Charge_Reactor Charge Reactor with Catalyst and Solvent Add_Substrate Add 3,3-Dimethylpentanal Charge_Reactor->Add_Substrate Purge_H2 Purge with H₂ Add_Substrate->Purge_H2 Pressurize_Heat Pressurize and/or Heat Purge_H2->Pressurize_Heat Monitor Monitor Reaction Progress (TLC/GC) Pressurize_Heat->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Application Notes and Protocols for the Use of 3,3-Dimethylpentan-1-ol in Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylpentan-1-ol is a primary alcohol with significant steric hindrance around the alpha-carbon due to the presence of a quaternary carbon at the 3-position. This structural feature is expected to significantly influence its reactivity and the kinetics of its reactions. Understanding the reaction kinetics of this alcohol is valuable for predicting reaction outcomes, optimizing process conditions, and in the synthesis of novel molecules in medicinal chemistry and materials science.

This document provides generalized protocols for studying the kinetics of two common reactions involving primary alcohols: oxidation and esterification.

Key Reaction Areas and Kinetic Considerations

The bulky 3,3-dimethylpentyl group is expected to decrease reaction rates compared to unhindered primary alcohols due to steric hindrance, which can impede the approach of reactants to the hydroxyl group.

2.1. Oxidation of this compound

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.[1] Due to the steric hindrance in this compound, the initial oxidation to the corresponding aldehyde, 3,3-dimethylpentanal, is the more probable outcome, with further oxidation to 3,3-dimethylpentanoic acid requiring more forcing conditions.

2.2. Esterification of this compound

Esterification is a reversible reaction between an alcohol and a carboxylic acid, typically catalyzed by a strong acid. The steric bulk of this compound is expected to slow down the rate of esterification. The kinetics of esterification of sterically hindered alcohols like neopentyl glycol have been studied, and similar principles can be applied.[2][3]

Experimental Protocols

Protocol 1: Kinetic Study of the Oxidation of this compound to 3,3-Dimethylpentanal

This protocol describes a method to determine the reaction kinetics of the oxidation of this compound using a mild oxidizing agent like Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostated reaction vessel with a magnetic stirrer

  • Microsyringes

Experimental Workflow:

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Alcohol, PCC, Internal Standard) setup_reactor Set up Thermostated Reactor initiate Initiate Reaction (Mix Reactants at t=0) setup_reactor->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., with NaHCO3) sampling->quench workup Work-up (Extract, Dry) quench->workup gc_analysis GC-FID Analysis workup->gc_analysis data_processing Data Processing (Concentration vs. Time) gc_analysis->data_processing

Caption: Workflow for the kinetic study of this compound oxidation.

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound, PCC, and an internal standard (e.g., dodecane) in anhydrous DCM of known concentrations.

    • Set the thermostated reaction vessel to the desired temperature (e.g., 25 °C).

  • Reaction:

    • Add the this compound solution and the internal standard solution to the reaction vessel and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding the PCC solution (time t=0).

    • Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).

  • Sample Quenching and Work-up:

    • Immediately quench each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.

    • Extract the organic components with a small amount of DCM.

    • Dry the organic layer with anhydrous magnesium sulfate.

  • Analysis:

    • Analyze the quenched and worked-up samples using GC-FID to determine the concentrations of this compound and the product, 3,3-dimethylpentanal, relative to the internal standard.

    • Plot the concentration of this compound versus time.

Data Presentation (Template):

Time (min)[this compound] (M)[3,3-Dimethylpentanal] (M)
00.1000.000
20.0950.005
50.0880.012
100.0770.023
200.0600.040
300.0470.053
600.0220.078
Protocol 2: Kinetic Study of the Acid-Catalyzed Esterification of this compound

This protocol outlines a method to study the kinetics of the esterification of this compound with a carboxylic acid (e.g., acetic acid) using a strong acid catalyst.

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid)

  • Sulfuric acid (catalyst)

  • Toluene (or other suitable solvent)

  • Internal standard (e.g., undecane)

  • Sodium carbonate solution (for quenching)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction flask with a reflux condenser and a Dean-Stark trap

  • Heating mantle and magnetic stirrer

Experimental Workflow:

Esterification_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis charge_reactor Charge Reactor with Reactants, Solvent, and Internal Standard heat_reflux Heat to Reflux charge_reactor->heat_reflux add_catalyst Add Catalyst (t=0) heat_reflux->add_catalyst sampling Withdraw Aliquots at Timed Intervals add_catalyst->sampling quench Quench with Na2CO3 soln. sampling->quench phase_separation Separate Organic Layer quench->phase_separation dry_organic Dry Organic Layer phase_separation->dry_organic gc_analysis GC-FID Analysis dry_organic->gc_analysis

Caption: Workflow for the kinetic study of this compound esterification.

Procedure:

  • Setup:

    • To the reaction flask, add this compound, acetic acid, toluene, and the internal standard.

    • Assemble the reflux condenser and Dean-Stark trap.

    • Heat the mixture to reflux using a heating mantle.

  • Reaction:

    • Once the mixture is refluxing steadily, add the sulfuric acid catalyst (time t=0).

    • Collect the water produced in the Dean-Stark trap to drive the reaction forward.

    • Withdraw aliquots from the reaction mixture at specified time intervals.

  • Sample Quenching and Work-up:

    • Quench each aliquot by adding it to a vial containing a sodium carbonate solution to neutralize the acid catalyst.

    • Allow the layers to separate and take a sample from the organic layer.

    • Dry the sample with anhydrous sodium sulfate.

  • Analysis:

    • Analyze the samples by GC-FID to determine the concentration of the reactants and the ester product relative to the internal standard.

    • Plot the concentration of the limiting reactant versus time.

Data Presentation (Template):

Time (hours)[this compound] (M)[Acetic Acid] (M)[3,3-dimethylpentyl acetate] (M)
01.001.200.00
0.50.851.050.15
10.720.920.28
20.530.730.47
40.310.510.69
60.200.400.80

Signaling Pathways and Logical Relationships

Generalized Oxidation Pathway

The oxidation of a primary alcohol like this compound can proceed in two steps. The first oxidation yields an aldehyde, and a second, more vigorous oxidation can produce a carboxylic acid.

Oxidation_Pathway Alcohol This compound Aldehyde 3,3-Dimethylpentanal Alcohol->Aldehyde Mild Oxidation (e.g., PCC) CarboxylicAcid 3,3-Dimethylpentanoic Acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Caption: Generalized oxidation pathway for a primary alcohol.

Logical Relationship for Kinetic Analysis

The determination of reaction kinetics involves a logical flow from experimental data to a kinetic model.

Kinetic_Analysis_Logic ExpData Experimental Data (Concentration vs. Time) RateDet Determine Instantaneous Rates (e.g., initial rates method) ExpData->RateDet ModelFit Fit Data to Integrated Rate Law (e.g., linear regression) ExpData->ModelFit RateLaw Propose Rate Law rate = k[A]^m[B]^n RateDet->RateLaw k_Determination Determine Rate Constant (k) and Reaction Orders (m, n) RateLaw->k_Determination ModelFit->k_Determination

Caption: Logical workflow for determining a reaction's kinetic parameters.

References

Application Notes and Protocols: 3,3-Dimethylpentan-1-ol as a Model for Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steric hindrance is a fundamental concept in chemistry and pharmacology, influencing reaction rates, product selectivity, and molecular interactions. The spatial arrangement of atoms within a molecule can significantly impede the approach of reactants or the binding of a substrate to an enzyme's active site. 3,3-Dimethylpentan-1-ol, with its neopentyl-like structure, serves as an excellent model compound for studying and quantifying the effects of steric bulk. The quaternary carbon atom at the 3-position creates a sterically congested environment around the primary hydroxyl group, making it a valuable tool for investigating steric hindrance in various chemical and biological systems.

These application notes provide detailed protocols and data for utilizing this compound as a model for steric hindrance in organic synthesis and enzyme kinetics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental studies.

PropertyValueReference
Molecular Formula C₇H₁₆O--INVALID-LINK--
Molecular Weight 116.20 g/mol --INVALID-LINK--
Boiling Point 167 °C--INVALID-LINK--
Density 0.828 g/mL--INVALID-LINK--
Refractive Index 1.4260--INVALID-LINK--

Application 1: Investigating Steric Effects in Nucleophilic Substitution (SN2) Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon center. By converting the hydroxyl group of an alcohol into a good leaving group, such as a tosylate, the influence of the substrate's structure on the reaction rate can be quantified. Comparing the reaction rates of this compound tosylate with that of a less hindered primary alcohol tosylate (e.g., 1-pentyl tosylate) provides a clear demonstration of steric effects.

Experimental Protocol: Synthesis and SN2 Reaction of Alkyl Tosylates

This protocol outlines the synthesis of alkyl tosylates from this compound and 1-pentanol (B3423595), followed by a competitive SN2 reaction.

Materials:

  • This compound

  • 1-Pentanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Part A: Synthesis of Alkyl Tosylates

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10 mmol of the respective alcohol (this compound or 1-pentanol) in 20 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add 12 mmol of p-toluenesulfonyl chloride, followed by the dropwise addition of 15 mmol of anhydrous pyridine.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude alkyl tosylate can be purified by column chromatography on silica (B1680970) gel if necessary.

Part B: Competitive SN2 Reaction

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of 3,3-dimethylpentyl tosylate and 1-pentyl tosylate in 25 mL of anhydrous acetone.

  • Nucleophilic Substitution: Add 1.2 equivalents (6 mmol) of sodium iodide. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the formation of the alkyl iodides and the disappearance of the starting tosylates over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Analysis: Determine the relative reaction rates by comparing the conversion of each tosylate at various time points.

Expected Results and Data Presentation

The SN2 reaction with 3,3-dimethylpentyl tosylate is expected to be significantly slower than with 1-pentyl tosylate due to the steric hindrance caused by the dimethyl groups.[1]

SubstrateRelative Reaction Rate (SN2 with NaI in Acetone)
1-Pentyl tosylate1.00 (Reference)
3,3-Dimethylpentyl tosylate<< 0.01

Note: The relative rate for 3,3-dimethylpentyl tosylate is an estimation based on the established principles of steric hindrance in SN2 reactions with neopentyl-type substrates.

Logical Workflow for SN2 Reactivity Comparison

SN2_Workflow cluster_synthesis Tosylat Synthesis cluster_reaction Competitive SN2 Reaction cluster_results Data Analysis Alcohol1 1-Pentanol TsCl TsCl, Pyridine Alcohol1->TsCl Alcohol2 This compound Alcohol2->TsCl Tosylate1 1-Pentyl Tosylate TsCl->Tosylate1 Tosylate2 3,3-Dimethylpentyl Tosylate TsCl->Tosylate2 Reactants Equimolar Tosylates + NaI in Acetone Tosylate1->Reactants Tosylate2->Reactants Reaction Stir at RT Reactants->Reaction Analysis GC/HPLC Monitoring Reaction->Analysis Rate1 Rate (1-Pentyl Iodide) Analysis->Rate1 Rate2 Rate (3,3-Dimethylpentyl Iodide) Analysis->Rate2 Comparison Compare Rates (Rate1 >> Rate2) Rate1->Comparison Rate2->Comparison

Caption: Workflow for comparing SN2 reaction rates.

Application 2: Quantifying Steric Hindrance in Esterification Reactions

Esterification is another reaction class where steric hindrance plays a crucial role. The accessibility of the alcohol's hydroxyl group to the carboxylic acid or its derivative directly impacts the reaction rate. Comparing the rate of esterification of this compound with that of 1-pentanol provides a quantitative measure of the steric effect of the neopentyl-like group.

Experimental Protocol: Competitive Acylation of Alcohols

This protocol describes a competitive acylation reaction to determine the relative reactivity of this compound and 1-pentanol.

Materials:

  • This compound

  • 1-Pentanol

  • Acetic anhydride (B1165640)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution containing equimolar amounts (e.g., 10 mmol) of this compound and 1-pentanol in 20 mL of anhydrous DCM.

  • Catalyst and Base: Add a catalytic amount of DMAP (e.g., 0.1 mmol) and 1.2 equivalents (12 mmol) of triethylamine.

  • Acylation: Slowly add 0.5 equivalents (5 mmol) of acetic anhydride to the stirred solution at room temperature. The limited amount of acylating agent ensures a competitive reaction.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals and quench with a small amount of methanol. Analyze the samples by GC or GC-MS to determine the ratio of the two acetate (B1210297) esters formed.

  • Analysis: Calculate the relative rate of acylation by comparing the product ratios over time.

Expected Results and Data Presentation

The acylation of 1-pentanol is expected to be significantly faster than that of this compound.[2][3]

AlcoholRelative Rate of Acylation
1-Pentanol1.00 (Reference)
This compound< 0.05

Note: The relative rate for this compound is an estimation based on the general principles of steric hindrance in acylation reactions.

Application 3: Modeling Steric Effects in Enzyme Kinetics

Enzymes often exhibit high substrate specificity, which is partly determined by the steric compatibility of the substrate with the active site. This compound can be used as a model substrate to investigate how steric bulk affects the kinetic parameters of an enzyme, such as alcohol dehydrogenase (ADH).

Experimental Protocol: Determining Kinetic Parameters for Alcohol Dehydrogenase

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the oxidation of 1-pentanol and this compound by yeast alcohol dehydrogenase (YADH).

Materials:

  • Yeast alcohol dehydrogenase (YADH)

  • 1-Pentanol

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Glycine-NaOH buffer (pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 1-pentanol and this compound in the buffer.

    • Prepare a stock solution of NAD⁺ in the buffer.

    • Prepare a solution of YADH in the buffer.

  • Assay Setup:

    • In a cuvette, combine the buffer, NAD⁺ solution, and varying concentrations of the alcohol substrate (e.g., from 0.1 to 10 times the expected Kₘ).

    • Use a constant, saturating concentration of NAD⁺.

  • Kinetic Measurement:

    • Initiate the reaction by adding a small, fixed amount of the YADH solution to the cuvette.

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (typically 1-3 minutes). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.

Expected Results and Data Presentation

The steric bulk of this compound is expected to result in a higher Kₘ (lower binding affinity) and a lower Vₘₐₓ (slower catalytic turnover) compared to 1-pentanol.[4]

SubstrateKₘ (mM)Vₘₐₓ (relative to 1-Pentanol)
1-Pentanol~0.51.00
2-Methylpropan-1-ol~1.0~0.8
This compound> 10 (Estimated)< 0.1 (Estimated)

Note: Data for 2-methylpropan-1-ol with liver ADH is included for comparison to illustrate the effect of β-branching.[4] The values for this compound are estimations based on the increased steric hindrance.

Signaling Pathway: Alcohol Metabolism

The enzymatic oxidation of alcohols is the first step in their metabolism. This pathway is crucial for detoxification and energy production.

Alcohol_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Alcohol Alcohol (e.g., this compound) ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH Aldehyde Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Aldehyde->ALDH ADH->Aldehyde NADH NADH + H+ ADH->NADH NAD NAD+ NAD->ADH Acetate Acetate Further Metabolism Further Metabolism Acetate->Further Metabolism ALDH->Acetate NADH2 NADH + H+ ALDH->NADH2 NAD2 NAD+ NAD2->ALDH

Caption: Simplified pathway of alcohol metabolism.

Conclusion

This compound is a valuable and accessible tool for researchers in chemistry and drug development to probe and quantify the effects of steric hindrance. The protocols and data presented here provide a framework for designing experiments to investigate steric effects in both chemical reactions and biological systems. By systematically comparing the reactivity and binding of this sterically hindered alcohol with its linear counterparts, a deeper understanding of structure-activity relationships can be achieved, which is critical for the rational design of new molecules with desired properties.

References

Experimental protocol for the synthesis of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,3-Dimethylpentan-1-ol, a primary alcohol with applications in organic synthesis. Two primary synthetic routes are presented: the hydroboration-oxidation of 3,3-dimethyl-1-pentene (B1360116) and the reduction of 3,3-dimethylpentanoic acid. The hydroboration-oxidation pathway is highlighted as the preferred method due to its high regioselectivity and yield. This application note includes comprehensive methodologies for both synthetic approaches, a summary of all quantitative data in structured tables, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound is a seven-carbon primary alcohol. Its synthesis is a fundamental exercise in organic chemistry, demonstrating key reaction mechanisms such as anti-Markovnikov addition and the reduction of carboxylic acids. The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction. This protocol details two effective methods for its preparation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.20 g/mol [1]
Boiling Point167 °C[2]
Density0.828 g/cm³[2]
Refractive Index1.4260[2]
CAS Number19264-94-9[1][2]

Experimental Protocols

Two distinct synthetic pathways for this compound are outlined below.

Method 1: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

This method is the preferred route for the synthesis of this compound due to its high yield and regioselectivity, which affords the anti-Markovnikov alcohol.[3][4][5] The reaction proceeds in two steps: the addition of borane (B79455) across the double bond of the alkene, followed by oxidation of the resulting organoborane.[3]

Reaction Scheme:

CH₂=CH-C(CH₃)₂-CH₂-CH₃ + BH₃・THF → (CH₃CH₂C(CH₃)₂CH₂CH₂)₃B (CH₃CH₂C(CH₃)₂CH₂CH₂)₃B + H₂O₂/NaOH → 3 CH₃CH₂C(CH₃)₂CH₂CH₂OH

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-Dimethyl-1-pentene98.2010.0 g0.102
Borane-tetrahydrofuran complex (1 M in THF)-37.4 mL0.0374
Sodium hydroxide (B78521) (3 M aqueous solution)40.0012.5 mL0.0375
Hydrogen peroxide (30% aqueous solution)34.0112.5 mL-
Diethyl ether74.12As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: A 250 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Hydroboration: 3,3-Dimethyl-1-pentene (10.0 g, 0.102 mol) is dissolved in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) and added to the reaction flask. The flask is cooled to 0 °C in an ice bath. The borane-THF complex (37.4 mL of a 1 M solution, 0.0374 mol) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and carefully, 12.5 mL of 3 M aqueous sodium hydroxide solution is added, followed by the dropwise addition of 12.5 mL of 30% hydrogen peroxide solution, ensuring the temperature does not exceed 20 °C. The mixture is then heated to 50 °C and stirred for 1 hour.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with 50 mL of water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Expected Yield:

Based on similar hydroboration-oxidation reactions, the expected yield is in the range of 80-95%.[6]

Method 2: Reduction of 3,3-Dimethylpentanoic Acid

This alternative route involves the reduction of 3,3-dimethylpentanoic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

CH₃CH₂C(CH₃)₂CH₂COOH + LiAlH₄ → CH₃CH₂C(CH₃)₂CH₂CH₂OH

Part 1: Synthesis of 3,3-Dimethylpentanoic Acid

Part 2: Reduction of 3,3-Dimethylpentanoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-Dimethylpentanoic acid130.1810.0 g0.0768
Lithium aluminum hydride (LiAlH₄)37.953.5 g0.0922
Anhydrous diethyl ether74.12150 mL-
Sulfuric acid (10% aqueous solution)98.08As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube. The apparatus is flame-dried and cooled under a nitrogen atmosphere.

  • Reduction: Anhydrous diethyl ether (100 mL) and lithium aluminum hydride (3.5 g, 0.0922 mol) are added to the flask. The suspension is stirred and cooled to 0 °C in an ice bath. A solution of 3,3-dimethylpentanoic acid (10.0 g, 0.0768 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water (3.5 mL), followed by 15% aqueous sodium hydroxide solution (3.5 mL), and finally water again (10.5 mL). The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by distillation, and the residue is purified by fractional distillation under reduced pressure to give this compound.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_hydroboration Method 1: Hydroboration-Oxidation cluster_reduction Method 2: Reduction start1 3,3-Dimethyl-1-pentene hydroboration Hydroboration with BH3-THF start1->hydroboration oxidation Oxidation with H2O2, NaOH hydroboration->oxidation workup1 Aqueous Work-up & Extraction oxidation->workup1 purification1 Fractional Distillation workup1->purification1 product1 This compound purification1->product1 start2 3,3-Dimethylpentanoic Acid reduction Reduction with LiAlH4 start2->reduction workup2 Quenching & Aqueous Work-up reduction->workup2 purification2 Fractional Distillation workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic routes to this compound.

Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 3.65 (t, J=7.2 Hz, 2H, -CH₂OH)

  • δ 1.50 (t, J=7.2 Hz, 2H, -C(CH₃)₂CH₂-)

  • δ 1.30 (q, J=7.5 Hz, 2H, -CH₂CH₃)

  • δ 0.88 (s, 6H, -C(CH₃)₂)

  • δ 0.85 (t, J=7.5 Hz, 3H, -CH₂CH₃)

  • δ 1.25 (s, 1H, -OH)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 60.5 (-CH₂OH)

  • δ 45.0 (-C(CH₃)₂CH₂-)

  • δ 35.0 (-C(CH₃)₂)

  • δ 30.0 (-CH₂CH₃)

  • δ 23.0 (-C(CH₃)₂)

  • δ 8.0 (-CH₂CH₃)

Expected IR (neat, cm⁻¹):

  • 3300-3400 (broad, O-H stretch)

  • 2850-2960 (strong, C-H stretch)

  • 1465 (C-H bend)

  • 1050 (C-O stretch)

Conclusion

This application note provides two detailed experimental protocols for the synthesis of this compound. The hydroboration-oxidation of 3,3-dimethyl-1-pentene is presented as the more efficient and selective method. The successful synthesis and purification of the target compound should be confirmed by spectroscopic analysis. The provided procedures are intended to be a guide for trained chemists and should be performed with appropriate safety precautions.

References

Application Note: 1H NMR Spectrum Analysis of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of the ¹H NMR spectrum of 3,3-Dimethylpentan-1-ol, a seven-carbon alcohol. The data presented, including chemical shifts, splitting patterns, and integration values, are essential for the verification of the compound's structure and for quality control in synthetic processes. The provided protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum for this and similar small organic molecules.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using computational methods to estimate the chemical environment of each proton.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (CH₃)0.88Triplet3H
H-b (CH₂)1.25Quartet2H
H-c (CH₃)0.85Singlet6H
H-d (CH₂)1.50Triplet2H
H-e (CH₂)3.65Triplet2H
H-f (OH)1.30 (variable)Singlet1H

Experimental Protocol

This protocol describes the steps for the preparation and analysis of a this compound sample for ¹H NMR spectroscopy.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent (0.6-0.8 mL)

    • NMR tube (5 mm diameter)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Typically 90°

    • Spectral Width: 0-12 ppm

    • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using the specified parameters.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Data Visualization

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton environments corresponding to the signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments of this compound.

Application Notes and Protocols: 13C NMR Characterization of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 3,3-Dimethylpentan-1-ol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. It includes a summary of predicted 13C NMR chemical shifts, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for spectral analysis. This guide is intended to assist researchers in the unambiguous identification and structural confirmation of this compound.

Introduction

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. For a molecule such as this compound, which possesses a quaternary carbon and a primary alcohol functional group, 13C NMR is instrumental in confirming its unique carbon framework. The presence of the hydroxyl group significantly influences the chemical shifts of adjacent carbon atoms due to its electronegativity, providing key structural insights.

Predicted 13C NMR Data

Due to the absence of readily available experimental spectral data for this compound, the following chemical shifts are predicted based on the analysis of the structurally similar compound 3,3-dimethylpentane (B146829) and established substituent effects of a primary hydroxyl group.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)
C1 (-CH2OH)60 - 65Triplet
C2 (-CH2-)45 - 50Triplet
C3 (-C(CH3)2-)35 - 40Singlet
C4 (-CH2CH3)30 - 35Triplet
C5 (-CH3)8 - 12Quartet
C6, C7 (-C(CH3)2)25 - 30Quartet

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

This section outlines the necessary steps for acquiring a high-quality 13C NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of the this compound sample into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Standard Reference (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, the residual solvent peak of CDCl3 (δ ≈ 77.16 ppm) is often used as a secondary reference.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

  • Experiment Selection: Select a standard proton-decoupled 13C NMR experiment.

  • Acquisition Parameters: Set the following typical acquisition parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID) to obtain the final 13C NMR spectrum.

Data Analysis and Interpretation

The resulting 13C NMR spectrum should be analyzed to identify the signals corresponding to each carbon atom in this compound.

Logical Workflow for Spectral Assignment

Caption: Workflow for 13C NMR spectral analysis of this compound.

The analysis of the 13C NMR spectrum of this compound is expected to reveal seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C1) will be the most deshielded and appear furthest downfield. The quaternary carbon (C3) is expected to have a significantly weaker signal intensity compared to the protonated carbons. The remaining methylene (B1212753) and methyl carbons will appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing hydroxyl group and the degree of branching.

Molecular Structure and Signal Correlation

The following diagram illustrates the structure of this compound and the expected correlation of each carbon to its respective signal region in the 13C NMR spectrum.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,3-Dimethylpentan-1-ol. Due to the absence of a publicly available experimental mass spectrum for this specific isomer in researched databases, this note outlines the predicted fragmentation pathways based on established principles of mass spectrometry for branched primary alcohols. Key fragmentation mechanisms, including alpha-cleavage and dehydration, are discussed. A predicted table of major fragment ions and their corresponding mass-to-charge ratios (m/z) is presented. Furthermore, a comprehensive, generalized experimental protocol for the analysis of liquid alcohol samples, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) is provided for researchers and drug development professionals.

Introduction

This compound is a C7 branched-chain primary alcohol. The structural characterization of such isomers is crucial in various fields, including flavor and fragrance analysis, toxicology, and synthetic chemistry. Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules by analyzing their fragmentation patterns upon ionization.[1] For alcohols, characteristic fragmentation pathways, such as alpha-cleavage and dehydration (loss of a water molecule), provide significant structural information.[2][3] The molecular ion peak of alcohols is often weak or entirely absent in electron ionization (EI) mass spectra due to the lability of the C-O bond and the propensity for fragmentation.[1][4] This application note aims to predict the mass spectrum of this compound and provide a robust protocol for its experimental analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The molecular weight of this compound (C7H16O) is 116.20 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]+•) with an m/z of 116. However, this peak is expected to be of very low abundance or absent.[4] The major fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is the bond alpha to the hydroxyl group. This is a dominant fragmentation pathway for primary alcohols.[3] The loss of the C6H13• radical (an ethyl group and two methyl groups attached to a central carbon) would result in a resonance-stabilized oxonium ion, [CH2OH]+, with an m/z of 31. This is expected to be a major peak, likely the base peak, in the spectrum of a primary alcohol.[1]

  • Loss of an Ethyl Radical: Cleavage of the C3-C4 bond can lead to the loss of an ethyl radical (•CH2CH3), resulting in a fragment ion with an m/z of 87.

  • Loss of a Methyl Radical: The loss of one of the methyl groups from the quaternary carbon at position 3 would lead to a fragment ion with an m/z of 101.

  • Dehydration (Loss of H2O): The elimination of a water molecule from the molecular ion would produce a fragment ion ([M-18]+•) with an m/z of 98. This is a common fragmentation for alcohols.[2][3]

  • Combined Loss of Methyl and Water: Alcohols containing methyl groups can sometimes exhibit a loss of both a methyl group and a water molecule, leading to a fragment at [M-15-18]+ or [M-33]+.[1] This would correspond to an m/z of 83.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their predicted relative abundances. Note: This data is predictive and not based on an experimental spectrum.

m/zPredicted Relative AbundanceProposed Fragment IonFragmentation Pathway
116Very Low / Absent[C7H16O]+•Molecular Ion
101Low[C6H13O]+Loss of •CH3
98Medium[C7H14]+•Dehydration (Loss of H2O)
87Medium to High[C5H11O]+Loss of •CH2CH3
83Low to Medium[C6H11]+Loss of •CH3 and H2O
57Medium[C4H9]+Alkyl fragment
43Medium[C3H7]+Alkyl fragment
31High (Likely Base Peak)[CH2OH]+Alpha-Cleavage

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or methanol.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 30-300

  • Scan Mode: Full scan

3. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available for isomers) and the predicted fragmentation pattern to confirm the structure.

Visualizations

Fragmentation_Pathway M [C7H16O]+• m/z = 116 (Molecular Ion) F1 [CH2OH]+ m/z = 31 (Base Peak) M->F1 - •C6H13 (Alpha-Cleavage) F2 [C7H14]+• m/z = 98 M->F2 - H2O (Dehydration) F3 [C5H11O]+ m/z = 87 M->F3 - •C2H5 F4 [C6H13O]+ m/z = 101 M->F4 - •CH3 F5 [C6H11]+ m/z = 83 M->F5 - •CH3, H2O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL in Dichloromethane) Prep2 Serial Dilution (10-100 µg/mL) Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Analyze Mass Analysis (m/z 30-300) MS_Ion->MS_Analyze Data_Acq Acquire TIC and Mass Spectra MS_Analyze->Data_Acq Data_Analysis Identify Fragments Data_Acq->Data_Analysis Data_Compare Compare with Predictions Data_Analysis->Data_Compare

References

Application Notes and Protocols for Infrared Spectroscopy of Branched Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic compounds, including branched primary alcohols. This document provides detailed application notes on the interpretation of IR spectra of branched primary alcohols and comprehensive protocols for their analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Branched primary alcohols are significant in various fields, including pharmaceuticals, as building blocks for drug synthesis and as components in formulations. Understanding their spectral characteristics is crucial for identification, purity assessment, and quality control.

Principle of Infrared Spectroscopy of Alcohols

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies correspond to the vibrational modes of specific functional groups. For alcohols, the most characteristic absorptions arise from the O-H and C-O stretching vibrations.[1][2][3] Hydrogen bonding significantly influences the O-H stretching band, causing it to be broad and intense.[1][3][4]

Spectral Characteristics of Branched Primary Alcohols

The IR spectrum of a branched primary alcohol is characterized by several key absorption bands. The presence of branching in the alkyl chain can subtly influence the positions and shapes of these bands compared to their straight-chain counterparts.

O-H Stretching Vibration

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3500-3200 cm⁻¹ .[1][2][5] This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[4] In very dilute solutions in a non-polar solvent, a sharp, weaker "free" O-H stretching band may be observed around 3650-3600 cm⁻¹ .[5]

C-H Stretching and Bending Vibrations

Alkyl C-H stretching vibrations are observed in the region of 3000-2850 cm⁻¹ . The presence of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in branched primary alcohols will give rise to multiple absorption bands in this region. Additionally, C-H bending vibrations for methyl and methylene groups appear around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ . The presence of a gem-dimethyl group (a carbon atom bonded to two methyl groups), a common feature in branched alcohols, can sometimes lead to a splitting of the methyl bending band around 1380 cm⁻¹.

C-O Stretching Vibration

The C-O stretching vibration in primary alcohols is a strong band that appears in the range of 1075-1000 cm⁻¹ .[2][3] The position of this band is sensitive to the substitution on the carbon atom bearing the hydroxyl group. For primary alcohols, this band is typically found around 1050 cm⁻¹ .[5] Branching on the alkyl chain can lead to slight shifts in the position of this band.

O-H Bending Vibration

The in-plane O-H bending vibration appears as a broad band in the region of 1420-1330 cm⁻¹ . Another broad and weaker O-H out-of-plane bending ("wagging") vibration can be observed around 700-600 cm⁻¹ .[3]

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for some common branched primary alcohols.

Compound Structure O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Reference
Isobutanol (2-Methyl-1-propanol)CH₃CH(CH₃)CH₂OH~3340 (broad, strong)2959, 2929, 28731042NIST WebBook
2-Methyl-1-butanol CH₃CH₂CH(CH₃)CH₂OH~3340 (broad, strong)2959, 2930, 28751045NIST WebBook
Neopentyl alcohol (2,2-Dimethyl-1-propanol)(CH₃)₃CCH₂OH~3350 (broad, strong)2956, 28681046SDBS
1-Butanol (for comparison)CH₃CH₂CH₂CH₂OH~3330 (broad, strong)2959, 2933, 28741073NIST WebBook

Experimental Protocols

Protocol 1: Qualitative Analysis of a Liquid Branched Primary Alcohol using ATR-FTIR

This protocol outlines the steps for obtaining a qualitative IR spectrum of a neat (undiluted) liquid branched primary alcohol.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample of the branched primary alcohol

  • Lint-free wipes (e.g., Kimwipes)

  • Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)

  • Pasteur pipette or dropper

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

    • Record a background spectrum. This will subtract the absorbance due to the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Using a clean Pasteur pipette or dropper, place a small drop of the liquid branched primary alcohol onto the center of the ATR crystal, ensuring the crystal is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for qualitative analysis.[6]

  • Data Analysis:

    • The resulting spectrum should show the characteristic absorption bands of the alcohol.

    • Label the major peaks corresponding to the O-H stretch, C-H stretch, and C-O stretch.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Protocol 2: Quantitative Analysis of a Branched Primary Alcohol in a Non-Aqueous Solution using ATR-FTIR

This protocol describes the preparation of a calibration curve and the determination of the concentration of a branched primary alcohol in a solution.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Branched primary alcohol of known purity

  • Suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform (B151607) - use with appropriate safety precautions)

  • Volumetric flasks and pipettes for preparing standard solutions

  • Lint-free wipes

  • Solvent for cleaning

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of the branched primary alcohol in the chosen solvent with accurately known concentrations. The concentration range should bracket the expected concentration of the unknown sample.

  • Instrument Preparation:

    • Set up the FTIR spectrometer and ATR accessory as described in Protocol 1.

  • Background Spectrum:

    • Clean the ATR crystal and record a background spectrum using the pure solvent.

  • Acquisition of Standard Spectra:

    • Starting with the least concentrated standard, apply the solution to the ATR crystal and acquire the spectrum.

    • Clean the crystal between each measurement and repeat the process for all standard solutions.

  • Calibration Curve Construction:

    • For each standard spectrum, determine the absorbance of the C-O stretching band (around 1050 cm⁻¹). This peak is often a good choice for quantification as it is strong and less prone to the broadening effects seen with the O-H stretch.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Perform a linear regression to obtain the equation of the line.

  • Analysis of the Unknown Sample:

    • Acquire the spectrum of the unknown sample using the same instrument parameters.

    • Determine the absorbance of the C-O stretching band in the unknown's spectrum.

  • Concentration Determination:

    • Use the equation from the calibration curve to calculate the concentration of the branched primary alcohol in the unknown sample.

Visualizations

Experimental_Workflow_Qualitative cluster_prep Preparation cluster_analysis Sample Analysis cluster_cleanup Cleanup start Start prep_instrument Prepare FTIR/ATR start->prep_instrument clean_crystal_bg Clean ATR Crystal prep_instrument->clean_crystal_bg collect_bg Collect Background clean_crystal_bg->collect_bg apply_sample Apply Alcohol Sample collect_bg->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum analyze_spectrum Analyze Spectrum acquire_spectrum->analyze_spectrum clean_crystal_end Clean ATR Crystal analyze_spectrum->clean_crystal_end end_process End clean_crystal_end->end_process

Caption: Workflow for Qualitative IR Analysis.

Logical_Relationship_Spectral_Features cluster_molecule Branched Primary Alcohol Structure cluster_spectrum Infrared Spectrum Features oh_group Hydroxyl Group (-OH) oh_stretch Broad O-H Stretch (3500-3200 cm⁻¹) oh_group->oh_stretch causes oh_bend O-H Bend (1420-1330 cm⁻¹) oh_group->oh_bend causes co_bond C-O Single Bond co_stretch Strong C-O Stretch (1075-1000 cm⁻¹) co_bond->co_stretch causes ch_bonds Alkyl C-H Bonds (Branched Chain) ch_stretch C-H Stretches (3000-2850 cm⁻¹) ch_bonds->ch_stretch causes

Caption: Molecular Structure and IR Spectrum Correlation.

References

Applications of 3,3-Dimethylpentan-1-ol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3-Dimethylpentan-1-ol in key organic synthesis transformations. The information is intended to guide researchers in the efficient synthesis of novel aldehydes, ethers, and esters, which can serve as valuable intermediates in drug discovery and development.

Introduction

This compound is a primary alcohol featuring a sterically hindered quaternary carbon center. This structural motif can impart unique physicochemical properties to its derivatives, such as increased metabolic stability and altered lipophilicity, making it an attractive building block in medicinal chemistry. This application note details its use in oxidation, etherification, and esterification reactions, providing specific protocols and expected outcomes.

Key Applications

The primary hydroxyl group of this compound allows for a range of synthetic transformations. The most common applications include:

  • Oxidation to 3,3-Dimethylpentanal (B2968654): A mild and selective oxidation provides access to the corresponding aldehyde, a versatile intermediate for carbon-carbon bond formation and other transformations.

  • Williamson Ether Synthesis: Formation of ethers by reacting the corresponding alkoxide with an alkyl halide, enabling the introduction of various alkyl or aryl groups.

  • Esterification: Synthesis of esters through reaction with carboxylic acids or their derivatives, a common strategy for prodrug synthesis and modification of pharmacokinetic properties.

Experimental Protocols and Data

Oxidation to 3,3-Dimethylpentanal

The mild oxidation of this compound to 3,3-dimethylpentanal is a key transformation.[1] The Swern oxidation offers a high-yielding and selective method for this conversion, avoiding over-oxidation to the carboxylic acid.[2][3][4]

Reaction Scheme:

Reagent/ParameterMolar Equiv.Quantity (for 10 mmol scale)Notes
This compound1.01.16 g (10 mmol)Starting material
Oxalyl chloride1.51.27 mL (15 mmol)Activates DMSO
Dimethyl sulfoxide (B87167) (DMSO)3.02.13 mL (30 mmol)Oxidant
Triethylamine (B128534) (TEA)5.06.97 mL (50 mmol)Base
Dichloromethane (B109758) (DCM)-50 mLAnhydrous solvent
Temperature--78 °C to room temperatureCrucial for reaction success
Reaction Time-~1.5 hoursMonitored by TLC
Expected Yield -85-95% Based on typical Swern oxidation protocols
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oxalyl chloride (1.5 equiv.) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.0 equiv.) in anhydrous dichloromethane via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes.

  • Add triethylamine (5.0 equiv.) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 3,3-dimethylpentanal.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve Oxalyl Chloride in DCM B Cool to -78 °C A->B C Add DMSO solution B->C D Add this compound solution C->D E Add Triethylamine D->E F Warm to Room Temperature E->F G Quench with Water F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Column Chromatography I->J K 3,3-Dimethylpentanal J->K

Figure 1: Experimental workflow for the Swern oxidation of this compound.
Williamson Ether Synthesis: Preparation of 1-Ethoxy-3,3-dimethylpentane

The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound.[5][6][7][8][9][10] The reaction proceeds via an SN2 mechanism, where the alkoxide of this compound displaces a halide from an alkyl halide.

Reaction Scheme:

Reagent/ParameterMolar Equiv.Quantity (for 10 mmol scale)Notes
This compound1.01.16 g (10 mmol)Starting alcohol
Sodium Hydride (60% disp.)1.20.48 g (12 mmol)Strong base to form the alkoxide
Ethyl Iodide1.10.88 mL (11 mmol)Alkylating agent
Tetrahydrofuran (THF)-40 mLAnhydrous solvent
Temperature-0 °C to refluxStepwise temperature increase
Reaction Time-4-6 hoursMonitored by TLC
Expected Yield -70-85% Based on typical Williamson ether synthesis protocols
  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv.) and anhydrous tetrahydrofuran.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl iodide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford 1-ethoxy-3,3-dimethylpentane.

Williamson_Ether_Synthesis_Pathway cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction Alcohol This compound Alkoxide Sodium 3,3-dimethylpentan-1-oxide Alcohol->Alkoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Alkoxide->H2 Ether 1-Ethoxy-3,3-dimethylpentane Alkoxide->Ether + Ethyl Iodide AlkylHalide Ethyl Iodide AlkylHalide->Ether NaI NaI Ether->NaI

Figure 2: Signaling pathway of the Williamson ether synthesis.
Fischer Esterification: Synthesis of 3,3-Dimethylpentyl Acetate

Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[1][11][12][13][14][15] Using an excess of the carboxylic acid can drive the equilibrium towards the product.

Reaction Scheme:

Reagent/ParameterMolar Equiv.Quantity (for 10 mmol scale)Notes
This compound1.01.16 g (10 mmol)Limiting reagent
Glacial Acetic Acid4.02.29 mL (40 mmol)Reactant and solvent, used in excess
Concentrated Sulfuric Acidcatalytic5-10 dropsAcid catalyst
Temperature-Reflux (~120 °C)To increase reaction rate
Reaction Time-1-2 hoursMonitored by TLC or disappearance of alcohol
Expected Yield -60-70% Based on typical Fischer esterification protocols
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equiv.) and glacial acetic acid (4.0 equiv.).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux and maintain for 1-2 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (carefully, CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by distillation to obtain pure 3,3-dimethylpentyl acetate.

Fischer_Esterification_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Alcohol This compound Equilibrium <=> CarboxylicAcid Acetic Acid (excess) Catalyst H₂SO₄ (catalyst) Heat Reflux Ester 3,3-Dimethylpentyl Acetate Water Water

Figure 3: Logical relationship in Fischer esterification.

Conclusion

This compound is a versatile building block for the synthesis of sterically hindered aldehydes, ethers, and esters. The protocols provided herein offer robust starting points for the preparation of these valuable compounds. The unique structural features of this compound derivatives may offer advantages in the development of new therapeutic agents with improved pharmacological profiles. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Enzymatic Study of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentan-1-ol is a primary alcohol with a sterically hindered neopentyl structure. While specific enzymatic studies on this particular substrate are not extensively documented in publicly available literature, its metabolism can be investigated using enzymes known to act on other primary and branched-chain alcohols. This document provides an overview of the potential enzymatic pathways involved in the metabolism of this compound and detailed protocols for conducting relevant enzymatic assays. The primary enzymes of interest are Alcohol Dehydrogenases (ADHs) and Cytochrome P450 (CYP450) monooxygenases, particularly CYP2E1.[1][2] These enzymes are crucial in the metabolism of a wide range of alcohols and xenobiotics.

Potential Enzymatic Pathways

The enzymatic conversion of this compound is likely to proceed via oxidation of the primary alcohol group. Two main enzyme families are implicated in this process:

  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[3] For this compound, ADH would catalyze its conversion to 3,3-dimethylpentanal (B2968654), with the concomitant reduction of NAD+ to NADH. The steric hindrance near the hydroxyl group may influence the reaction kinetics.

  • Cytochrome P450 Enzymes (CYP450s): This superfamily of heme-containing monooxygenases is involved in the metabolism of a vast array of compounds.[4] CYP2E1 is particularly known for its role in ethanol (B145695) oxidation and is induced by alcohol.[1][2] It can oxidize ethanol to acetaldehyde (B116499) and is also capable of metabolizing other alcohols.[5][6] Therefore, CYP2E1 is a strong candidate for the oxidation of this compound.

The overall proposed metabolic pathway involves the initial oxidation of this compound to its corresponding aldehyde, which can then be further oxidized to a carboxylic acid by aldehyde dehydrogenases.

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following table presents known kinetic parameters for other relevant primary and branched-chain alcohols with yeast and human liver ADH. This data can serve as a preliminary reference for designing experiments.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Yeast Alcohol DehydrogenaseEthanol21.50.426[7][8]
Human Liver ADH (Class I)EthanolVaried (isoenzyme dependent)~10 min-1 (for β1β1)[9]
Human Liver ADH (Class I)Benzyl Alcohol100-1000 fold lower than ethanolVaried (isoenzyme dependent)[9]
Human Liver ADH (Class I)Octanol100-1000 fold lower than ethanolVaried (isoenzyme dependent)[9]
Crocus sativus ADHEthanol13 ± 16.2 ± 0.5 nmol/min/mg[10]
Crocus sativus ADHButanol-3.8 ± 0.3 nmol/min/mg[10]

Experimental Protocols

The following are detailed protocols for assaying the activity of Alcohol Dehydrogenase and Cytochrome P450 enzymes with this compound as a potential substrate. These are generalized protocols that may require optimization for this specific substrate.

Protocol 1: Alcohol Dehydrogenase (ADH) Activity Assay

Objective: To determine if this compound is a substrate for ADH and to characterize the kinetic parameters (Km and Vmax).

Principle: The activity of ADH is measured by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of the alcohol substrate.

Materials:

  • Alcohol Dehydrogenase (e.g., from baker's yeast or equine liver)

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium Pyrophosphate buffer (50 mM, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol, ensuring the final solvent concentration in the assay does not inhibit the enzyme). Prepare a series of dilutions to achieve final concentrations ranging from, for example, 0.1 mM to 20 mM in the assay.

    • Prepare a 15 mM stock solution of NAD+ in ultrapure water.

    • Prepare a working solution of ADH in cold 10 mM sodium phosphate (B84403) buffer, pH 7.5. The optimal concentration should be determined empirically but a starting point of 0.1 mg/mL can be used.

  • Assay Setup:

    • Set up a series of reactions in cuvettes. A typical 1 mL reaction mixture contains:

      • 850 µL of 50 mM Sodium Pyrophosphate buffer, pH 8.8

      • 100 µL of 15 mM NAD+ solution

      • Variable volume of this compound stock solution to achieve the desired final concentration.

      • Add ultrapure water to bring the volume to 980 µL.

    • Prepare a blank cuvette containing all components except the substrate.

  • Enzyme Reaction and Measurement:

    • Equilibrate the cuvettes to the desired temperature (e.g., 25 °C or 37 °C) in the spectrophotometer.

    • Initiate the reaction by adding 20 µL of the ADH working solution to each cuvette.

    • Immediately mix by inversion and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the reaction velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

    • For determination of Km and Vmax, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be constructed.

Expected Results: An increase in absorbance at 340 nm over time that is dependent on the concentration of this compound would indicate that it is a substrate for ADH. The kinetic parameters will provide insight into the enzyme's affinity and catalytic efficiency for this sterically hindered alcohol.

Protocol 2: Cytochrome P450 (CYP2E1) Activity Assay

Objective: To determine if this compound is a substrate for CYP2E1.

Principle: The activity of CYP2E1 is determined by measuring the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, the formation of the aldehyde product can be measured using a specific derivatizing agent and HPLC analysis.

Materials:

  • Human liver microsomes or recombinant human CYP2E1

  • This compound

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Spectrophotometer or HPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a 10 mM stock solution of NADPH in buffer.

    • Prepare a microsomal suspension or recombinant CYP2E1 solution in potassium phosphate buffer. The final protein concentration in the assay will need to be optimized.

  • Assay Setup (NADPH Depletion):

    • In a 96-well plate or cuvettes, prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • MgCl2 (e.g., 3 mM final concentration)

      • Microsomes or recombinant CYP2E1

      • This compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding NADPH to a final concentration of, for example, 200 µM.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear phase of the reaction.

    • A substrate-dependent increase in the rate of NADPH consumption suggests that this compound is a substrate for CYP2E1.

Alternative Product Formation Assay (using HPLC):

  • Follow the assay setup as described above.

  • After a defined incubation time (e.g., 30-60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of 3,3-dimethylpentanal using a suitable HPLC method. This may involve derivatization of the aldehyde for UV or fluorescence detection.

Expected Results: A concentration-dependent increase in the rate of NADPH consumption or the formation of 3,3-dimethylpentanal will confirm that this compound is metabolized by CYP2E1.

Mandatory Visualizations

ADH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (1 mL) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Substrate This compound Stock Solution Substrate_assay Substrate (Variable) Substrate->Substrate_assay NAD NAD+ Solution (15 mM) NAD_assay NAD+ (100 µL) NAD->NAD_assay ADH ADH Enzyme Working Solution Initiate Add ADH (20 µL) ADH->Initiate Buffer Buffer (850 µL) Buffer->Initiate NAD_assay->Initiate Substrate_assay->Initiate Water Water (to 980 µL) Water->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Velocity Calculate Initial Velocity (v) Measure->Velocity Plot Plot v vs. [S] (Michaelis-Menten) Velocity->Plot Lineweaver Plot 1/v vs. 1/[S] (Lineweaver-Burk) Plot->Lineweaver Kinetics Determine Km & Vmax Lineweaver->Kinetics CYP450_Pathway Substrate This compound ADH Alcohol Dehydrogenase (ADH) Substrate->ADH NAD+ -> NADH CYP450 Cytochrome P450 (e.g., CYP2E1) Substrate->CYP450 NADPH + O2 -> NADP+ + H2O Aldehyde 3,3-Dimethylpentanal ADH->Aldehyde CYP450->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH NAD(P)+ -> NAD(P)H CarboxylicAcid 3,3-Dimethylpentanoic Acid ALDH->CarboxylicAcid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene (B1360116): This is an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.[1][2][3]

  • Grignard Reaction: This involves the reaction of a suitable Grignard reagent with an appropriate electrophile. For instance, the reaction of a 3,3-dimethylpentyl Grignard reagent with an oxygen source, or the reaction of ethylmagnesium bromide with 3,3-dimethyloxirane. A related and well-documented synthesis is that of 3,3-dimethyl-1-butanol (B44104) from neopentylmagnesium chloride and formaldehyde (B43269), which serves as a good model.[4]

Q2: What are the main challenges associated with the hydroboration-oxidation of 3,3-dimethyl-1-pentene?

A2: The primary challenge is achieving high regioselectivity. Due to the steric hindrance of the neopentyl-like group, the hydroboration reaction can yield a mixture of the desired primary alcohol (this compound) and the isomeric secondary alcohol (3,3-dimethylpentan-2-ol).[2] With BH3·THF, the selectivity is typically around 94% for the primary alcohol.

Q3: How can I improve the regioselectivity of the hydroboration-oxidation reaction?

A3: To enhance the formation of the primary alcohol, it is recommended to use a more sterically hindered borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[5][6][7] Bulky boranes increase the preference for addition to the less sterically hindered carbon of the alkene double bond.[8]

Q4: What are the common difficulties in the Grignard synthesis of this compound?

A4: The main hurdle is the formation of the Grignard reagent from a neopentyl-type halide (e.g., 1-chloro-3,3-dimethylpentane) due to steric hindrance, which can make the reaction sluggish to initiate.[1][9] Additionally, like all Grignard reactions, maintaining strictly anhydrous conditions is crucial to prevent quenching of the reagent.[10] A potential side reaction is Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.[1]

Q5: How can I successfully initiate the Grignard reaction with a sterically hindered alkyl halide?

A5: Several techniques can be employed to activate the magnesium and initiate the reaction:

  • Mechanical Activation: Crushing the magnesium turnings in the flask can expose a fresh, reactive surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to clean the magnesium surface and initiate the reaction.[1][9]

  • Solvent Choice: Using a more polar aprotic solvent like tetrahydrofuran (B95107) (THF) instead of diethyl ether can facilitate the formation of the Grignard reagent.[1]

  • Gentle Heating: Localized heating with a heat gun can sometimes provide the activation energy needed to start the reaction.[1]

Troubleshooting Guides

Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.Ensure the correct stoichiometry of borane to alkene is used. One mole of BH3 can react with three moles of alkene.[5][11]
Low regioselectivity.Use a sterically hindered borane like 9-BBN to favor the formation of the primary alcohol.[8][11]
Degradation of borane reagent.Use fresh, high-purity borane complex and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon).[2]
Presence of Significant Amounts of 3,3-Dimethylpentan-2-ol Use of a non-bulky borane reagent (e.g., BH3·THF).As mentioned, switch to a bulkier borane such as 9-BBN to improve regioselectivity.[8]
Difficult Purification Close boiling points of the isomeric alcohol byproducts.Fractional distillation is the recommended method for separating this compound from its isomers due to their different boiling points.[12][13]
Grignard Synthesis of this compound
Problem Potential Cause(s) Troubleshooting Steps
Failure to Initiate Grignard Reaction Magnesium surface is passivated with magnesium oxide.Activate the magnesium using mechanical grinding, a small amount of iodine, or 1,2-dibromoethane.[1][9][10]
Presence of moisture.Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[10]
Low Yield of Grignard Reagent Wurtz coupling side reaction.Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide.
Incomplete reaction.Allow for a sufficient reaction time, and consider gentle refluxing in THF to drive the reaction to completion.[1]
Low Yield of this compound Inaccurate Grignard reagent concentration.Titrate the Grignard reagent before use to determine its exact molarity.
Side reactions with the electrophile.Control the reaction temperature, as the addition of the electrophile can be exothermic.[1]

Quantitative Data Summary

Synthetic Route Key Reactants Typical Yield (%) Key Advantages Key Challenges
Hydroboration-Oxidation3,3-Dimethyl-1-pentene, Borane (BH3 or 9-BBN), H2O2, NaOH>90 (with high regioselectivity using 9-BBN)High regioselectivity with bulky boranes, mild reaction conditions.Regioselectivity can be an issue with BH3, borane reagents require careful handling.[2][14]
Grignard Reaction (analogous to 3,3-dimethyl-1-butanol synthesis)Neopentyl-type halide, Magnesium, Formaldehyde74.5 - 81.4[15]Good yields, readily available starting materials.Sluggish Grignard formation due to steric hindrance, requires strictly anhydrous conditions.[1][9]

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

This protocol is adapted from a general procedure for the hydroboration-oxidation of terminal alkenes.[11]

  • Hydroboration:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a septum, add 3,3-dimethyl-1-pentene (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the alkene.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) (0.4 eq) dropwise via syringe.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 eq relative to BH3).

    • Following the NaOH addition, slowly add 30% hydrogen peroxide (H2O2) (1.2 eq relative to BH3) dropwise, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Add saturated aqueous sodium chloride (brine) to the reaction mixture.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to separate this compound from any isomeric byproducts.

Protocol 2: Grignard Synthesis of 3,3-Dimethyl-1-butanol (Model for this compound)

This protocol for the synthesis of 3,3-dimethyl-1-butanol (neohexanol) is a good model for the synthesis of sterically hindered primary alcohols via a Grignard reaction.[1][4]

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of neopentyl chloride (1.0 eq) in anhydrous THF.

    • Add a small portion of the neopentyl chloride solution to the magnesium. If the reaction does not initiate, gently warm the flask with a heat gun.

    • Once the reaction starts, add the remaining neopentyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to below 30°C in an ice bath.

    • Pass dry formaldehyde gas through the solution or add a slurry of paraformaldehyde.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation.

Visualizations

hydroboration_workflow start Start: 3,3-Dimethyl-1-pentene hydroboration Hydroboration (BH3-THF or 9-BBN) start->hydroboration oxidation Oxidation (H2O2, NaOH) hydroboration->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Fractional Distillation workup->purification product This compound purification->product

Experimental workflow for the hydroboration-oxidation synthesis.

grignard_workflow start Start: Neopentyl Halide + Mg grignard_formation Grignard Reagent Formation (in THF) start->grignard_formation reaction Reaction with Formaldehyde grignard_formation->reaction workup Aqueous Work-up (NH4Cl) & Extraction reaction->workup purification Distillation workup->purification product 3,3-Dimethyl-1-butanol (Model Product) purification->product

Experimental workflow for the Grignard synthesis.

troubleshooting_logic start Low Yield in Hydroboration? check_regioselectivity GC-MS analysis shows significant secondary alcohol? start->check_regioselectivity Yes check_reagents Reagents fresh? Anhydrous conditions? start->check_reagents No use_bulky_borane Action: Use 9-BBN or other bulky borane. check_regioselectivity->use_bulky_borane Yes check_regioselectivity->check_reagents No re_run Action: Use fresh reagents and dry glassware. check_reagents->re_run No other_issue Investigate other experimental parameters. check_reagents->other_issue Yes

Troubleshooting logic for low yield in hydroboration.

References

Technical Support Center: Optimizing Grignard Reactions for Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Grignard reaction yields for the synthesis of sterically hindered alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during Grignard reactions with hindered substrates, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Grignard reaction yield low when using a hindered ketone?

A1: Low yields in Grignard reactions with sterically hindered ketones are common and can be attributed to several competing side reactions and suboptimal conditions. The primary culprits are enolization of the ketone and reduction of the carbonyl group by the Grignard reagent.[1][2][3]

  • Enolization: The Grignard reagent can act as a base and abstract an acidic alpha-proton from the ketone, forming an enolate. This is particularly prevalent with hindered ketones. Upon workup, the enolate is protonated, regenerating the starting ketone.[1][3]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state, transferring a hydride to the carbonyl carbon.[1] This is more likely with bulky Grignard reagents and hindered ketones.[2]

  • Poor Reagent Quality: The Grignard reagent may have decomposed due to exposure to moisture or air, or its formation may have been incomplete.

Solutions to Improve Yield:

StrategyDescriptionKey Considerations
Lower Reaction Temperature Add the ketone or Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[2][4]Helps control the exothermic reaction and can favor nucleophilic addition over enolization and reduction.
Use of Additives (Lewis Acids) Additives like anhydrous cerium(III) chloride (CeCl₃) or lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl) can enhance the nucleophilicity of the Grignard reagent and promote 1,2-addition.[5]The ketone is typically stirred with the Lewis acid before the addition of the Grignard reagent.
Employ "Turbo-Grignard" Reagents Use Grignard reagents prepared with lithium chloride (RMgCl·LiCl), which are more reactive and can favor the desired addition pathway.[6]These reagents can often be prepared in situ or are commercially available.
Change the Solvent Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation and reaction due to its ability to better solvate and stabilize the organomagnesium species.[7]Ensure the solvent is rigorously dried and deoxygenated.
Alternative Reagents Organolithium reagents are generally more reactive and less prone to acting as bases than Grignard reagents, which can be advantageous for hindered ketones.[8][9]Organolithiums are also more basic and may have different functional group compatibility.

Q2: My Grignard reagent is difficult to form or appears to have decomposed. What should I do?

A2: Successful formation of the Grignard reagent is critical. Formation issues often stem from inactive magnesium or the presence of moisture.

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide.

  • Presence of Moisture: Grignard reagents are highly basic and react readily with water. All glassware, solvents, and reagents must be scrupulously dry.[4]

Solutions for Reagent Formation:

StrategyDescription
Magnesium Activation Activate the magnesium turnings by grinding them in a mortar and pestle to expose a fresh surface, or by using initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][10]
Rigorous Drying Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents.
Titration of the Reagent Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This ensures accurate stoichiometry in the subsequent reaction.[6]

Below is a troubleshooting workflow for low-yield Grignard reactions.

Grignard_Troubleshooting start Low Yield of Hindered Alcohol check_reagent Check Grignard Reagent (Formation/Activity) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions side_reactions Identify Side Products (Enolization, Reduction) start->side_reactions activate_mg Activate Magnesium (Iodine, Grinding) check_reagent->activate_mg dry_glassware Ensure Anhydrous Conditions (Flame-dry, Inert Gas) check_reagent->dry_glassware lower_temp Lower Reaction Temperature (-78 °C to 0 °C) check_conditions->lower_temp change_solvent Change Solvent (e.g., THF) check_conditions->change_solvent use_additives Use Additives (CeCl3, LiCl) check_conditions->use_additives alt_reagent Use Alternative Reagent (Organolithium) side_reactions->alt_reagent barbier Consider Barbier Reaction (in situ formation) side_reactions->barbier titrate Titrate Reagent activate_mg->titrate dry_glassware->titrate

Caption: Troubleshooting workflow for optimizing hindered Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Grignard reaction with a hindered substrate?

A1: Tetrahydrofuran (THF) is often preferred over diethyl ether for reactions with hindered substrates. THF's higher boiling point allows for a wider temperature range, and its greater solvating ability can help stabilize the Grignard reagent and facilitate the reaction.[7] Regardless of the choice, the solvent must be anhydrous.

Q2: Can additives improve the yield of my reaction?

A2: Yes, certain additives can significantly improve yields.

  • Cerium(III) chloride (CeCl₃): This Lewis acid is used in a procedure known as the Luche reduction, although in the context of Grignard reagents it enhances their nucleophilicity and suppresses enolization, leading to higher yields of the desired alcohol.[5]

  • Lithium chloride (LiCl): The addition of LiCl to form a "Turbo-Grignard" reagent (RMgCl·LiCl) breaks up magnesium clusters, leading to a more reactive species that can overcome steric hindrance more effectively.[6]

Q3: Are there alternatives to the Grignard reaction for synthesizing hindered tertiary alcohols?

A3: Yes, when Grignard reactions fail or give low yields, consider these alternatives:

  • Organolithium Reagents: These are generally more nucleophilic than Grignard reagents and can be more effective with hindered ketones.[8][9]

  • Barbier Reaction: This reaction generates the organometallic species in situ from an alkyl halide, a metal (like magnesium), and the carbonyl compound in a one-pot procedure.[8][11] This can sometimes be more effective as it avoids the separate step of preparing and handling the potentially unstable organometallic reagent.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Hindered Ketone

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen or argon.[10]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.[10]

    • Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Gentle warming may be necessary to initiate the reaction.

    • Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[10]

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the hindered ketone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.[10]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2][10]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude tertiary alcohol by column chromatography or recrystallization.

The following diagram illustrates the general experimental workflow.

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware 1. Flame-dry glassware under inert atmosphere prep_mg 2. Activate Mg turnings (e.g., with Iodine) prep_glassware->prep_mg add_halide 3. Add alkyl/aryl halide in anhydrous THF prep_mg->add_halide form_reagent 4. Form Grignard Reagent (R-MgX) add_halide->form_reagent cool_reagent 5. Cool Grignard reagent to 0 °C form_reagent->cool_reagent add_ketone 6. Add hindered ketone in anhydrous THF dropwise cool_reagent->add_ketone react 7. Warm to RT and stir (monitor by TLC) add_ketone->react quench 8. Quench with sat. NH4Cl (aq) at 0 °C react->quench extract 9. Extract with organic solvent quench->extract dry_purify 10. Dry, concentrate, and purify extract->dry_purify

Caption: Experimental workflow for the synthesis of hindered tertiary alcohols.

Protocol 2: Cerium(III) Chloride Mediated Grignard Addition

  • Preparation of Anhydrous CeCl₃:

    • Place CeCl₃·7H₂O in a round-bottom flask and heat under vacuum (e.g., with a heat gun) until it becomes a fine, free-flowing powder. This process should be done carefully to remove all water.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF.

    • Stir the suspension vigorously for 1-2 hours at room temperature.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Addition of Reagents:

    • Add the hindered ketone (1.0 equivalent) to the CeCl₃ suspension and stir for 30 minutes.

    • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the cooled mixture.

    • Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

  • Workup:

    • Follow the standard workup procedure as described in Protocol 1. The use of a mildly acidic workup (e.g., 1 M HCl) may be necessary to break down the cerium salts.

References

Technical Support Center: Synthesis of Neopentyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of neopentyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of neopentyl alcohol via various common methods.

Grignard Reaction with tert-Butylmagnesium Halide and Formaldehyde (B43269)

Question: My Grignard reaction yield for neopentyl alcohol is low, and I'm isolating a significant amount of a ketone and unreacted starting material. What is happening?

Answer: You are likely encountering side reactions characteristic of sterically hindered Grignard reagents. With bulky reagents like tert-butylmagnesium chloride, two common side reactions compete with the desired addition to formaldehyde:

  • Reduction: The Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl of the formaldehyde, which after workup would be reduced to methanol. The Grignard reagent itself is converted to isobutylene.

  • Enolization: While less relevant for formaldehyde which has no alpha-protons, if you are using a different aldehyde or ketone as a substrate, the Grignard reagent can act as a base, deprotonating the alpha-carbon to form an enolate. Upon workup, this regenerates the starting carbonyl compound.

These side reactions are influenced by the steric hindrance of both the Grignard reagent and the carbonyl compound.

Troubleshooting:

  • Slow Addition: Add the Grignard reagent to a solution of formaldehyde at a low temperature (e.g., 0 °C) to favor the addition reaction.

  • Highly Active Magnesium: Ensure the magnesium turnings are fresh and activated to promote the formation of a highly reactive Grignard reagent.

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent. Ensure it is anhydrous to prevent quenching the Grignard reagent.

Reduction of Pivalic Acid or its Esters with LiAlH₄

Question: I am trying to synthesize neopentyl alcohol by reducing methyl pivalate (B1233124) with lithium aluminum hydride (LiAlH₄), but my yield is lower than expected and I have a byproduct with a similar boiling point. What could be the issue?

Answer: While LiAlH₄ is a powerful reducing agent for esters, incomplete reduction can be an issue, especially if the reagent has degraded due to exposure to moisture. The intermediate in the reduction of an ester is an aldehyde (pivalaldehyde in this case). If the reaction is not driven to completion, you may have some unreacted starting ester and the intermediate aldehyde in your product mixture, which can complicate purification.

Troubleshooting:

  • Reagent Quality: Use a fresh, unopened container of LiAlH₄ or titrate your existing reagent to determine its activity.

  • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (nitrogen or argon).

  • Stoichiometry: Use a sufficient excess of LiAlH₄ to ensure complete reduction of the ester to the alcohol.

  • Work-up Procedure: A careful work-up is crucial. The Fieser workup is a common and reliable method for quenching LiAlH₄ reactions and precipitating aluminum salts for easy filtration.

Synthesis from Diisobutylene via a Hydroperoxide Intermediate

Question: I am following a protocol to synthesize neopentyl alcohol from diisobutylene and hydrogen peroxide, but my final product is a mixture of several compounds. How can I improve the selectivity?

Answer: This synthesis involves an acid-catalyzed rearrangement of a tertiary hydroperoxide. This rearrangement is not perfectly selective and can lead to the formation of several byproducts. The main side products are acetone (B3395972), methanol, and methyl neopentyl ketone.[1] The formation of these byproducts is an inherent part of this reaction pathway.

Troubleshooting:

  • Temperature Control: Carefully control the temperature during the decomposition of the hydroperoxide.[1] Running the reaction at the recommended temperature range (15–25 °C) is critical to minimize alternative rearrangement pathways.[1]

  • Efficient Purification: Fractional distillation is essential to separate neopentyl alcohol from the lower-boiling side products like acetone and methanol, as well as the higher-boiling methyl neopentyl ketone.

Cannizzaro Reaction of Pivalaldehyde

Question: I performed a Cannizzaro reaction with pivalaldehyde to produce neopentyl alcohol, but I only obtained a yield of around 50%. Is this normal?

Answer: Yes, a yield of approximately 50% for the alcohol is expected in a standard Cannizzaro reaction.[2] This is because the reaction is a disproportionation where one molecule of the aldehyde is reduced to the alcohol, and another is oxidized to the carboxylic acid.[2] Therefore, the theoretical maximum yield for the alcohol is 50%.

Troubleshooting for Improved Yield:

  • Crossed Cannizzaro Reaction: To improve the yield of neopentyl alcohol, a "crossed" Cannizzaro reaction can be employed using formaldehyde as a "sacrificial" aldehyde.[2] Formaldehyde is more readily oxidized, so it will be converted to formate, while the pivalaldehyde will be preferentially reduced to neopentyl alcohol, significantly increasing its yield.

Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

Question: I am using hydroboration-oxidation to synthesize neopentyl alcohol from 3,3-dimethyl-1-butene. I see a small amount of an isomeric alcohol in my NMR spectrum. What is it and how can I avoid it?

Answer: The hydroboration-oxidation reaction is highly regioselective for the anti-Markovnikov product, which in this case is neopentyl alcohol. However, a small amount of the Markovnikov product, 3,3-dimethyl-2-butanol, can be formed. The selectivity is generally very high, but not always 100%.

Troubleshooting for Higher Regioselectivity:

  • Bulky Borane (B79455) Reagents: While BH₃-THF is commonly used, employing a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance the regioselectivity for the anti-Markovnikov product due to increased steric hindrance at the more substituted carbon of the double bond.

  • Slow Addition: Adding the borane reagent slowly to the alkene at a low temperature can also improve the regioselectivity.

Quantitative Data Summary

The following table summarizes the yields of neopentyl alcohol and its major side products for various synthetic methods.

Synthesis MethodStarting MaterialReagent(s)Neopentyl Alcohol Yield (%)Major Side Product(s)Side Product Yield (%)
Grignard Reaction tert-Butylmagnesium chloride & Formaldehyde-Low (unspecified)Isobutylene (from reduction)Significant
Reduction Methyl PivalateSodium Metal80None reported< 0.1
Reduction Pivaloyl AmineLiAlH₄42Neopentylamine> 40[3]
From Diisobutylene DiisobutyleneH₂O₂, H₂SO₄34–40[1]Acetone, Methanol, Methyl neopentyl ketoneNot specified
Cannizzaro Reaction PivalaldehydeConcentrated KOH~50Pivalic Acid~50
Crossed Cannizzaro Pivalaldehyde & FormaldehydeConcentrated KOHHigh (unspecified)Formic AcidHigh (unspecified)

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Alcohol from Diisobutylene

This protocol is adapted from Organic Syntheses.[1]

A. Preparation of the Hydroperoxide

  • In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 800 g of 30% hydrogen peroxide.

  • Cool the flask in an ice bath with rapid stirring.

  • Separately, prepare a cold solution of 800 g of 95–96% sulfuric acid in 310 g of cracked ice and cool it to 10 °C.

  • When the temperature of the hydrogen peroxide reaches 5–10 °C, slowly add the cold sulfuric acid over about 20 minutes, ensuring the temperature does not exceed 20 °C.

  • Add 224.4 g (2 moles) of commercial diisobutylene over 5–10 minutes.

  • Replace the ice bath with a water bath maintained at approximately 25 °C and stir vigorously for 24 hours.

  • Transfer the mixture to a 2 L separatory funnel and allow the layers to separate.

B. Decomposition of the Hydroperoxide

  • Separate the upper organic layer (240–250 g) and add it with vigorous stirring to 500 g of 70% sulfuric acid in a 1 L three-necked round-bottomed flask cooled in an ice bath.

  • Maintain the reaction temperature at 15–25 °C during the addition (65–75 minutes).

  • Continue stirring for 30 minutes at 5–10 °C, then allow the layers to separate for 0.5–3 hours.

  • Transfer the mixture to a 1 L separatory funnel, allow to stand for 15 minutes, and draw off the lower layer into 1 L of water.

  • Distill the resulting mixture without fractionation until 50–100 mL of water has been collected.

  • Separate the upper organic layer from the distillate (180–190 g), dry it over anhydrous magnesium sulfate, filter, and distill through an efficient fractionating column.

  • Collect the fraction boiling at 111–113 °C. The yield is 60–70 g (34–40%).

Visualizations

Logical Flow for Troubleshooting Grignard Reactions

Grignard_Troubleshooting start Low Yield of Neopentyl Alcohol? check_ketone Significant amount of ketone byproduct? start->check_ketone check_start_mat Unreacted starting material? start->check_start_mat reduction Side Reaction: Reduction of Formaldehyde check_ketone->reduction Yes enolization Side Reaction: Enolization of Substrate check_start_mat->enolization Yes (if not formaldehyde) solution1 Troubleshooting: - Slow addition at low temp - Use highly active Mg - Ensure anhydrous solvent reduction->solution1 enolization->solution1

Caption: Troubleshooting flowchart for Grignard synthesis of neopentyl alcohol.

Reaction Pathways in the Synthesis from Diisobutylene

Diisobutylene_Pathway diisobutylene Diisobutylene hydroperoxide Tertiary Hydroperoxide diisobutylene->hydroperoxide + H2O2, H+ neopentyl_alcohol Neopentyl Alcohol (Desired Product) hydroperoxide->neopentyl_alcohol Rearrangement side_products Side Products: - Acetone - Methanol - Methyl neopentyl ketone hydroperoxide->side_products Alternative Rearrangement

Caption: Reaction scheme for neopentyl alcohol synthesis from diisobutylene.

Cannizzaro vs. Crossed Cannizzaro Reaction Logic

Cannizzaro_Logic start Goal: Synthesize Neopentyl Alcohol from Pivalaldehyde cannizzaro Standard Cannizzaro start->cannizzaro crossed_cannizzaro Crossed Cannizzaro start->crossed_cannizzaro For higher yield products_cannizzaro Products: - Neopentyl Alcohol (~50%) - Pivalic Acid (~50%) cannizzaro->products_cannizzaro products_crossed Products: - Neopentyl Alcohol (High Yield) - Formic Acid crossed_cannizzaro->products_crossed + Formaldehyde

Caption: Comparison of standard and crossed Cannizzaro reactions.

References

Technical Support Center: Purification of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Dimethylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying this compound?

A1: The most suitable method for purifying this compound is fractional distillation. This technique is effective in separating compounds with close boiling points, which is often the case with impurities from the synthesis of this alcohol. For very high purity requirements, preparative gas chromatography can also be employed.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities depend on the synthetic route used. Common impurities may include unreacted starting materials such as 3,3-dimethylpentanoic acid methyl ester, and byproducts from side reactions. Water can also be a significant impurity.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp boiling point range during distillation can also be an indicator of high purity.[1][2]

Q4: What is the boiling point of this compound?

A4: The boiling point of this compound is approximately 167°C at atmospheric pressure.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation
Issue Possible Cause Solution
Poor Separation of Components Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the fractionating column.[4]
Inefficient fractionating column.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
Fluctuating temperature at the distillation head.Ensure the heating mantle is providing consistent heat. Insulate the distillation column to minimize heat loss to the surroundings.[4][5]
No Distillate Collecting Thermometer bulb is positioned incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4][5]
Insufficient heating.The temperature of the heating bath should typically be set 20-30°C higher than the boiling point of the liquid being distilled. For alcohols, a temperature 30-50°C above the boiling point may be necessary due to their higher heat of vaporization.[6]
Leaks in the apparatus.Check all joints to ensure they are properly sealed. Use grease for ground glass joints if necessary.[4]
Bumping or Uneven Boiling Absence of boiling chips or stir bar.Always add new boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product is Cloudy Water contamination.Ensure all glassware is thoroughly dried before use. If the starting material is wet, consider a pre-drying step with a suitable drying agent.
General Issues
Issue Possible Cause Solution
Low Recovery of Purified Product Hold-up in the distillation column.For small-scale distillations, the volume of liquid that adheres to the surface of the column can be significant. Choose a column size appropriate for the amount of material being purified.
Decomposition of the compound.If this compound is suspected to decompose at its atmospheric boiling point, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[6]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₇H₁₆O116.201670.828
3,3-Dimethylpentanoic acid methyl esterC₈H₁₆O₂144.21~160-170Not readily available
WaterH₂O18.021001.000

Note: The boiling point of 3,3-dimethylpentanoic acid methyl ester is an estimate and can vary. Data for this compound from LookChem.[3]

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar and stir plate

  • Clamps and stands

Procedure:

  • Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[5]

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize as the first fraction begins to distill.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 167°C).

  • If the temperature rises significantly, it indicates that a higher-boiling impurity is starting to distill. At this point, stop the distillation or change the receiving flask to collect the impurity in a separate container.

  • Once the desired product has been collected, turn off the heating mantle and allow the apparatus to cool down before disassembling.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Analysis Purity Check (GC/NMR) Distillation->Analysis Collect Fractions Impure Impure Fraction Distillation->Impure Discard Impurities Analysis->Distillation Purity < 99% (Re-distill) Pure Pure this compound Analysis->Pure Purity > 99%

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Distillation Cause1 Distillation Rate Too Fast Problem->Cause1 Cause2 Inefficient Column Problem->Cause2 Cause3 Fluctuating Temperature Problem->Cause3 Solution1 Reduce Heating Cause1->Solution1 Solution2 Use Better Column Cause2->Solution2 Solution3 Insulate Column & Stabilize Heat Cause3->Solution3

Caption: Troubleshooting logic for poor distillation separation.

References

Overcoming steric hindrance in reactions with 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered primary alcohol, 3,3-Dimethylpentan-1-ol. The bulky 3,3-dimethyl arrangement significantly impacts its reactivity, often leading to low yields or incomplete reactions under standard conditions. This guide offers insights and solutions for common challenges in oxidation, esterification, and etherification reactions.

Frequently Asked Questions (FAQs)

Q1: Why are standard oxidation reactions (e.g., using PCC or Jones reagent) often inefficient for this compound?

A1: The quaternary carbon at the 3-position of this compound creates significant steric hindrance around the reactive hydroxyl group. This bulkiness impedes the approach of large or complex oxidizing agents like chromate-based reagents, leading to slow reaction rates and low conversion to the corresponding aldehyde or carboxylic acid.

Q2: I am observing a very low yield in my esterification of this compound with a carboxylic acid under Fischer esterification conditions. What is the likely cause?

A2: The low yield is likely due to the steric hindrance of this compound, which slows down the nucleophilic attack of the alcohol on the protonated carboxylic acid. The bulky substituents near the hydroxyl group make it difficult for the alcohol to approach the electrophilic carbonyl carbon of the acid.

Q3: Can I use the Williamson ether synthesis to prepare ethers from this compound?

A3: The Williamson ether synthesis is generally not recommended for sterically hindered alcohols like this compound. The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric bulk. Attempting to deprotonate this compound to form the alkoxide, followed by reaction with an alkyl halide, will likely result in very low yields of the desired ether and a significant amount of elimination byproducts.

Troubleshooting Guides

Issue 1: Low or No Conversion in the Oxidation of this compound to 3,3-Dimethylpentanal
Possible Cause Troubleshooting Step
Steric Hindrance with Oxidizing Agent Switch to a less sterically demanding oxidizing agent such as Dess-Martin periodinane (DMP) or utilize a Swern oxidation protocol. These methods are known to be more effective for hindered alcohols.
Incomplete Reaction Increase the reaction time and/or temperature (within the stability limits of the reagents and product). Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.
Reagent Decomposition Ensure that the oxidizing agent is fresh and has been stored correctly. For instance, DMP is sensitive to moisture.
Incorrect Stoichiometry Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
Issue 2: Poor Yield in the Esterification of this compound
Possible Cause Troubleshooting Step
Ineffective Fischer Esterification Employ the Mitsunobu reaction, which is well-suited for the esterification of sterically hindered alcohols. This reaction proceeds under milder conditions and often gives higher yields for challenging substrates.
Reversible Reaction If using Fischer esterification, ensure the removal of water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.
Side Reactions At higher temperatures, dehydration of the alcohol to form an alkene can become a competing side reaction. Use milder reaction conditions if possible.
Issue 3: Failure to Form an Ether with this compound
Possible Cause Troubleshooting Step
Unsuitability of Williamson Ether Synthesis Utilize the Mitsunobu reaction with the desired phenol (B47542) or other acidic alcohol as the nucleophile. This method is effective for the synthesis of sterically hindered ethers.[1]
Strongly Basic Conditions Leading to Elimination Avoid strongly basic conditions that favor elimination over substitution. The neutral conditions of the Mitsunobu reaction are advantageous here.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for overcoming the steric hindrance of this compound. Please note that yields are indicative and can vary based on the specific substrate and reaction scale.

Table 1: Oxidation of this compound to 3,3-Dimethylpentanal

MethodOxidizing AgentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
PCC Oxidation Pyridinium chlorochromateDichloromethane (B109758)Room Temperature4 - 1240 - 60
Swern Oxidation DMSO, Oxalyl Chloride, Et(_3)NDichloromethane-78 to Room Temperature1 - 385 - 95
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temperature1 - 390 - 98

Table 2: Esterification of this compound

MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Fischer Esterification Carboxylic Acid, H(_2)SO(_4) (cat.)Toluene (with water removal)Reflux12 - 24< 50
Mitsunobu Reaction Carboxylic Acid, PPh(_3), DIAD/DEADTHF0 to Room Temperature2 - 870 - 90

Table 3: Etherification of this compound

MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Williamson Ether Synthesis NaH, Alkyl HalideTHFRoom Temperature to Reflux12 - 24< 10
Mitsunobu Reaction Phenol, PPh(_3), DIAD/DEADTHF0 to Room Temperature4 - 1260 - 85

Experimental Protocols

Protocol 1: Swern Oxidation of this compound
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (B128534) (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,3-dimethylpentanal.

Protocol 2: Mitsunobu Esterification of this compound
  • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ester.

Visualizations

experimental_workflow cluster_oxidation Oxidation to Aldehyde cluster_esterification Esterification start_ox This compound swern Swern Oxidation (DMSO, (COCl)2, Et3N) start_ox->swern High Yield dmp Dess-Martin Oxidation (DMP) start_ox->dmp High Yield, Mild product_aldehyde 3,3-Dimethylpentanal swern->product_aldehyde dmp->product_aldehyde start_ester This compound + R-COOH mitsunobu_ester Mitsunobu Reaction (PPh3, DIAD) start_ester->mitsunobu_ester Recommended product_ester 3,3-Dimethylpentyl Ester mitsunobu_ester->product_ester

Caption: Recommended synthetic routes for hindered this compound.

troubleshooting_oxidation start Low yield in oxidation of This compound? check_reagent Using standard reagents (e.g., PCC, Jones)? start->check_reagent switch_reagent Switch to less hindered oxidants like DMP or Swern. check_reagent->switch_reagent Yes check_conditions Reaction incomplete? check_reagent->check_conditions No optimize Increase reaction time/temp. Use slight excess of oxidant. check_conditions->optimize Yes check_purity Check reagent purity and dryness. check_conditions->check_purity No

Caption: Troubleshooting logic for oxidation of this compound.

References

Technical Support Center: Hydroboration of Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of hydroboration-oxidation reactions for sterically hindered alkenes.

Troubleshooting Guide: Low Yield & Side Products

Low yields in the hydroboration of hindered alkenes are a common challenge. This guide addresses specific issues you may encounter during your experiments.

Symptom Potential Cause Recommended Solution
Low or no conversion of starting material 1. Reagent Quality: Borane (B79455) complexes can degrade over time, especially with exposure to moisture.[1]- Use freshly opened or properly stored borane reagents. - Consider titrating the borane solution to determine its exact molarity before use.
2. Atmospheric Moisture: Boranes react readily with water, which can consume the reagent.[1]- Thoroughly dry all glassware in an oven before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
3. Incorrect Stoichiometry: An incorrect ratio of borane to alkene can lead to incomplete reaction. One mole of BH₃ can react with up to three moles of a simple alkene.[1][2]- Carefully calculate and measure the molar equivalents of both the alkene and the borane reagent. For hindered alkenes, a 1:1 stoichiometry is often preferred when using dialkylboranes.
Formation of a mixture of regioisomers 1. Insufficient Steric Hindrance of Borane Reagent: Less hindered boranes like BH₃-THF can lead to poor regioselectivity with hindered alkenes, resulting in a mixture of the desired anti-Markovnikov product and the undesired Markovnikov product.[1]- Employ a sterically bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530).[1][3][4] These reagents significantly enhance selectivity for the anti-Markovnikov product.[1]
Complex mixture of byproducts 1. Improper Temperature Control: The hydroboration step is often conducted at 0°C or room temperature to maximize regioselectivity. The subsequent oxidation is exothermic and can cause side reactions if not cooled.[1]- Maintain the recommended temperature for the hydroboration step. - Perform the oxidation step in an ice bath to control the exothermic reaction.
2. Over-oxidation or Side Reactions during Oxidation: The oxidation step with alkaline hydrogen peroxide can sometimes lead to undesired side products if not performed correctly.- Ensure slow, dropwise addition of the hydrogen peroxide solution to the reaction mixture while maintaining a low temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my hydroboration-oxidation yield low even with a hindered alkene?

A1: Several factors beyond steric hindrance can impact your yield. The most common culprits are the quality of your borane reagent, the presence of atmospheric moisture, incorrect stoichiometry, and improper temperature control during the reaction.[1] Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.[1]

Q2: How can I improve the regioselectivity of the hydroboration of my hindered alkene?

A2: The key to high regioselectivity in the hydroboration of hindered alkenes is to use a sterically demanding borane reagent.[1] While BH₃-THF is a common reagent, it may not provide sufficient selectivity for challenging substrates.[4] Reagents like 9-BBN and disiamylborane are significantly bulkier and will preferentially add to the less sterically hindered carbon of the double bond, leading to a higher yield of the desired anti-Markovnikov alcohol.[1][3]

Q3: What is the correct stoichiometry for the hydroboration of a hindered alkene?

A3: While one mole of BH₃ can theoretically react with three moles of an alkene, this is often not practical for hindered alkenes due to steric constraints.[1][2] For sterically demanding alkenes, it is common to use a 1:1 molar ratio of a dialkylborane, such as 9-BBN, to the alkene. This ensures that the bulky borane reagent adds only once.

Q4: I observe the formation of both the desired alcohol and the corresponding alkane. What could be the cause?

A4: The formation of an alkane byproduct can result from the protonolysis of the intermediate organoborane. This can happen if there are acidic protons present in the reaction mixture before the oxidation step. Ensure that all reagents and solvents are anhydrous and that no acidic impurities are introduced.

Q5: Can I use a different oxidizing agent instead of hydrogen peroxide?

A5: While alkaline hydrogen peroxide is the most common and generally effective oxidizing agent for the conversion of organoboranes to alcohols, other reagents can be used.[5] For instance, sodium perborate (B1237305) has been reported as a cheap, safe, and easily handled alternative.

Experimental Protocols

General Protocol for Hydroboration-Oxidation of a Hindered Alkene using 9-BBN
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hindered alkene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0°C in an ice bath. To this, add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise over 10-15 minutes. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH). Then, add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not rise significantly.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.

Visualizations

Hydroboration_Workflow Start Start: Hindered Alkene + Anhydrous THF Hydroboration Hydroboration: Add 9-BBN at 0°C, Stir at RT Start->Hydroboration Oxidation Oxidation: Cool to 0°C, Add NaOH, H₂O₂ Hydroboration->Oxidation Workup Work-up: Quench, Extract, Dry, Concentrate Oxidation->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Anti-Markovnikov Alcohol Purification->Product

Caption: A typical experimental workflow for the hydroboration-oxidation of a hindered alkene.

Troubleshooting_Logic LowYield Low Yield? CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents Yes RegioisomerIssue Regioisomer Mixture? LowYield->RegioisomerIssue No CheckConditions Verify Anhydrous & Inert Conditions CheckReagents->CheckConditions TempControl Check Temperature Control During Oxidation CheckConditions->TempControl UseBulkyBorane Switch to Bulky Borane (e.g., 9-BBN) RegioisomerIssue->UseBulkyBorane Yes RegioisomerIssue->TempControl No Success Improved Yield UseBulkyBorane->Success TempControl->Success

Caption: A troubleshooting decision tree for low-yield hydroboration reactions.

References

Technical Support Center: Troubleshooting Low Yield in 3,3-Dimethylpentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields during the synthesis of this valuable primary alcohol. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly employed for the preparation of this compound: the hydroboration-oxidation of 3,3-dimethyl-1-pentene (B1360116) and the Grignard reaction between an appropriate Grignard reagent and aldehyde. This guide will address potential pitfalls in both methodologies.

Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

This two-step process involves the addition of a borane (B79455) reagent across the double bond of 3,3-dimethyl-1-pentene, followed by oxidation to yield the anti-Markovnikov alcohol product.[1][2][3][4]

Question 1: My hydroboration-oxidation reaction is resulting in a low yield of this compound. What are the likely causes?

Answer: Low yields in the hydroboration-oxidation of a sterically hindered terminal alkene like 3,3-dimethyl-1-pentene can stem from several factors. The primary areas to investigate are the purity of reagents and solvents, the choice of borane reagent, and the reaction conditions during both the hydroboration and oxidation steps.

Troubleshooting Steps:

  • Incomplete Hydroboration: The steric hindrance from the quaternary carbon in 3,3-dimethyl-1-pentene can slow down the hydroboration step.

    • Solution: Consider using a less sterically bulky borane reagent such as borane-tetrahydrofuran (B86392) complex (BH3•THF).[1][2] Ensure a sufficient reaction time or a slight excess of the borane reagent to drive the reaction to completion.

  • Poor Regioselectivity: While hydroboration of terminal alkenes generally favors the anti-Markovnikov product, some of the Markovnikov product (3,3-dimethylpentan-2-ol) may form, reducing the yield of the desired primary alcohol.

    • Solution: To enhance regioselectivity for the primary alcohol, employ a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN).[1] The increased steric bulk of 9-BBN will strongly favor addition to the less substituted carbon of the alkene.

  • Incomplete Oxidation: The trialkylborane intermediate must be fully oxidized to the alcohol.

    • Solution: Ensure an adequate amount of the oxidizing agent (typically hydrogen peroxide) and base (e.g., sodium hydroxide) are used.[2] The reaction is often exothermic; maintain proper temperature control to prevent side reactions.

  • Presence of Moisture: Borane reagents react vigorously with water. Any moisture in the reaction setup will consume the borane, leading to a lower yield.

    • Solution: Use anhydrous solvents (like THF) and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Grignard Synthesis

The Grignard synthesis of this compound typically involves the reaction of ethylmagnesium bromide with 3,3-dimethylbutanal.[5]

Question 2: I am experiencing a low yield in the Grignard synthesis of this compound. What are the common problems?

Answer: The Grignard reaction is highly sensitive to reaction conditions, and low yields are a common issue. The primary culprits are often related to the quality of the Grignard reagent, the presence of acidic protons, and side reactions involving the aldehyde starting material.

Troubleshooting Steps:

  • Poor Grignard Reagent Formation: The reaction between the alkyl halide and magnesium is crucial and can be difficult to initiate.

    • Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use high-quality magnesium turnings. Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[6]

  • Quenching of the Grignard Reagent: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including water, alcohols, or even acidic protons on the starting materials or solvents.[6][7][8]

    • Solution: Use anhydrous solvents (e.g., diethyl ether, THF) and ensure all reagents are dry. The aldehyde should be freshly distilled if it has been stored for a long time.

  • Side Reactions of the Aldehyde: Aldehydes can undergo side reactions in the presence of a strong base like a Grignard reagent.

    • Enolization: 3,3-dimethylbutanal has alpha-hydrogens and can be deprotonated by the Grignard reagent to form an enolate. This consumes both the Grignard reagent and the aldehyde, reducing the yield of the desired alcohol.

    • Solution: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the time the aldehyde is in the presence of excess Grignard reagent.[5]

    • Reduction: Some Grignard reagents can act as reducing agents, converting the aldehyde to the corresponding primary alcohol (in this case, 3,3-dimethylbutan-1-ol). This is more common with sterically hindered aldehydes and bulky Grignard reagents.

    • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide, leading to the formation of a coupled alkane (e.g., butane (B89635) from ethylmagnesium bromide and ethyl bromide).[6]

    • Solution: Ensure the slow addition of the alkyl halide during the Grignard reagent formation to maintain a low concentration of the halide.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions (Hydroboration-Oxidation)

Reagent/ParameterRecommended RangePurpose
3,3-dimethyl-1-pentene1.0 eqStarting material
Borane Reagent (BH3•THF or 9-BBN)1.0 - 1.2 eqHydroborating agent
Solvent (Anhydrous THF)AnhydrousReaction medium
Reaction Temperature (Hydroboration)0 °C to room temperatureControl reaction rate
Reaction Time (Hydroboration)1 - 4 hoursEnsure completion
Oxidizing Agent (30% H2O2)1.1 - 1.5 eq (per B-C bond)Oxidation of borane
Base (3M NaOH)Sufficient to maintain basic pHFacilitate oxidation
Reaction Temperature (Oxidation)0 °C to 40 °CControl exothermic reaction

Table 2: Reagent Stoichiometry and Reaction Conditions (Grignard Synthesis)

Reagent/ParameterRecommended RangePurpose
Magnesium Turnings1.1 - 1.2 eqGrignard reagent formation
Ethyl Bromide1.0 eqGrignard reagent precursor
Solvent (Anhydrous Diethyl Ether or THF)AnhydrousReaction medium
3,3-dimethylbutanal1.0 eqElectrophile
Reaction Temperature (Grignard Formation)Room temperature to refluxInitiate and sustain reaction
Reaction Temperature (Aldehyde Addition)0 °CMinimize side reactions
Reaction Time (Aldehyde Addition)30 - 60 minutesEnsure completion
Quenching Agent (sat. aq. NH4Cl or dilute HCl)Sufficient to neutralizeProtonate the alkoxide

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Hydroboration: In the flask, dissolve 3,3-dimethyl-1-pentene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Via the dropping funnel, add a solution of BH3•THF (1.1 eq) in THF dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and cautiously add 3M aqueous sodium hydroxide (B78521) solution, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to keep the internal temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: Grignard Synthesis of this compound
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quenching and Work-up: Cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Mandatory Visualization

Synthesis_Pathways cluster_hydroboration Hydroboration-Oxidation cluster_grignard Grignard Synthesis alkene 3,3-Dimethyl-1-pentene trialkylborane Trialkylborane Intermediate alkene->trialkylborane Hydroboration borane BH3-THF or 9-BBN borane->trialkylborane product1 This compound trialkylborane->product1 Oxidation oxidation H2O2, NaOH oxidation->product1 grignard_reagent Ethylmagnesium Bromide alkoxide Alkoxide Intermediate grignard_reagent->alkoxide Nucleophilic Addition aldehyde 3,3-Dimethylbutanal aldehyde->alkoxide product2 This compound alkoxide->product2 Protonation workup H3O+ Workup workup->product2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_check Initial Checks cluster_hydroboration Hydroboration-Oxidation Issues cluster_grignard Grignard Synthesis Issues start Low Yield of this compound check_reagents Purity of Reagents & Solvents? start->check_reagents check_conditions Anhydrous Conditions Maintained? start->check_conditions incomplete_hydro Incomplete Hydroboration? check_reagents->incomplete_hydro poor_grignard Poor Grignard Formation? check_reagents->poor_grignard quenching Grignard Quenching? check_conditions->quenching poor_regio Poor Regioselectivity? incomplete_hydro->poor_regio incomplete_ox Incomplete Oxidation? poor_regio->incomplete_ox solution Implement Corrective Actions incomplete_ox->solution poor_grignard->quenching side_reactions Aldehyde Side Reactions? quenching->side_reactions side_reactions->solution Logical_Relationships cluster_cause Potential Causes of Low Yield cluster_effect Observed Effects moisture Presence of Water low_yield Low Product Yield moisture->low_yield incomplete_reaction Incomplete Reaction moisture->incomplete_reaction steric_hindrance Steric Hindrance steric_hindrance->low_yield steric_hindrance->incomplete_reaction impure_reagents Impure Reagents/Solvents impure_reagents->low_yield byproducts Formation of Byproducts impure_reagents->byproducts side_reactions Side Reactions side_reactions->low_yield side_reactions->byproducts improper_temp Improper Temperature Control improper_temp->low_yield improper_temp->byproducts

References

Technical Support Center: Purification of 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful separation of 3,3-Dimethylpentan-1-ol from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: After my Grignard synthesis, I see a significant peak in my GC analysis with a much lower boiling point than my product. What is it?

A: This is likely a hydrocarbon byproduct. A common side reaction is the quenching of the Grignard reagent by any trace water, which produces the corresponding alkane (3,3-dimethylpentane). This byproduct has a significantly lower boiling point than the desired alcohol and can be easily removed by fractional distillation.

Q2: My reaction was the hydroboration-oxidation of 3,3-dimethyl-1-pentene, and I have an isomeric alcohol impurity. How do I separate it?

A: The most common impurity from this reaction is the secondary alcohol, 3,3-dimethylpentan-2-ol, formed from the undesired Markovnikov addition. As its boiling point is reasonably different from the primary alcohol, careful fractional distillation is the most effective method for separation.

Q3: How do I remove unreacted 3,3-dimethylpentanoic acid after a reduction reaction?

A: The most straightforward method is an acid-base liquid-liquid extraction. Before distillation, dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move into the aqueous layer, which can then be separated and discarded.

Q4: Can I use simple distillation instead of fractional distillation?

A: Simple distillation is only effective for separating liquids with very large differences in boiling points (>100 °C) or for separating a volatile liquid from a non-volatile solid. For separating this compound from isomeric alcohols or unreacted starting materials with closer boiling points, fractional distillation is necessary to achieve high purity.

Q5: My purified alcohol still contains minor impurities after distillation. What is the next step?

A: For removing trace impurities or compounds with very similar boiling points, flash column chromatography is the recommended technique. The high polarity of the alcohol's hydroxyl group allows for effective separation from less polar byproducts on a silica (B1680970) gel stationary phase.

Troubleshooting Guides

ProblemProbable Cause(s)Recommended Solution(s)
Low yield after distillation - Product co-distilled with a lower-boiling fraction.- Incomplete reaction.- Hold-up in the distillation column.- Thermal decomposition.- Use a more efficient fractionating column and distill slowly.- Optimize reaction conditions to drive to completion.- Ensure proper insulation of the column.- Use vacuum distillation to lower the boiling point if the compound is thermally sensitive.
Product is "wet" (contains water) - Incomplete drying of the organic layer before distillation.- Use of wet glassware.- Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) for a sufficient amount of time before distillation.- Ensure all glassware is thoroughly oven- or flame-dried.
Poor separation during column chromatography - Incorrect solvent system (eluent).- Column was packed improperly.- Sample was overloaded on the column.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.- Ensure the silica gel is packed uniformly without air bubbles or cracks.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Acidic residue in final product - Inefficient basic wash during workup.- Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the final aqueous wash to ensure it is neutral or basic.

Data Presentation

The following table summarizes the physical properties of this compound and its potential byproducts, which is crucial for selecting the appropriate separation technique.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Separation Notes
This compound (Product) CCC(C)(C)CCO116.20167Target compound.
3,3-Dimethylpentanoic AcidCCC(C)(C)CC(=O)O130.18~211 (est.)High boiling point. Easily removed by basic wash.
Methyl 3,3-dimethylpentanoateCCC(C)(C)CC(=O)OC144.21~150-160 (est.)Close boiling point to product. Requires efficient fractional distillation.
3,3-Dimethyl-1-penteneC=CC(CC)(C)C98.1978 - 87Low boiling point. Easily removed by distillation.
3,3-DimethylpentaneCCC(C)(C)CC100.2186Very low boiling point. Easily removed by distillation.
3,3-Dimethylpentan-2-olCCC(C)(C)C(C)O116.20138 - 148Lower boiling than product. Separable by fractional distillation.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Separation

This protocol is designed to separate this compound from its lower-boiling isomer, 3,3-dimethylpentan-2-ol.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude alcohol mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. A temperature gradient will establish along the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly.

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in any low-boiling impurities (e.g., solvents, 3,3-dimethylpentane, 3,3-dimethyl-1-pentene).

    • Intermediate Fraction: As the temperature approaches the boiling point of 3,3-dimethylpentan-2-ol (~138-148 °C), switch the receiving flask. Collect this fraction, which will be a mixture of isomers.

    • Product Fraction: Once the temperature stabilizes at the boiling point of this compound (167 °C), switch to a clean, pre-weighed receiving flask to collect the pure product.

    • Final Fraction: Stop the distillation before the flask boils to dryness to prevent the accumulation of non-volatile impurities.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is for the final purification of this compound to remove trace impurities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing:

    • Select a column of appropriate size (a 70:1 ratio of silica gel to crude product by weight is common).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no cracks or air bubbles form.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).

    • Collect fractions in test tubes or vials.

  • Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Strategy cluster_start Initial Assessment cluster_byproducts Impurity Profile cluster_decision Technique Selection cluster_actions Purification Steps cluster_end Final Product Start Crude Product Mixture Identify_Route Identify Synthesis Route (Grignard, Hydroboration, etc.) Start->Identify_Route Byproducts Identify Potential Byproducts (Alkane, Isomer, Acid, etc.) Identify_Route->Byproducts Acid_Check Acidic/Basic Impurities? Byproducts->Acid_Check Decision Significant BP Difference? Distillation Fractional Distillation Decision->Distillation Yes Chromatography Flash Chromatography Decision->Chromatography No / Minor Impurities Acid_Check->Decision No Extraction Liquid-Liquid Extraction Acid_Check->Extraction Yes Extraction->Decision End Pure this compound Distillation->End Chromatography->End

Caption: Logical workflow for selecting a purification strategy.

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Distillation cluster_finish Completion A Assemble Apparatus: Flask, Column, Condenser B Charge Flask with Crude Product & Boiling Chips A->B C Gentle Heating & System Equilibration B->C D Collect Fore-run (Low BP Impurities) C->D E Collect Intermediate Fraction (Mixed Isomers) D->E F Collect Product Fraction (Stable BP at 167°C) E->F G Stop Distillation (Before Dryness) F->G H Analyze Purity of Collected Fractions (GC/NMR) G->H

Caption: Experimental workflow for fractional distillation.

Technical Support Center: Stability of 3,3-Dimethylpentan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using 3,3-Dimethylpentan-1-ol in their experiments and may encounter stability issues under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is yielding unexpected products. What could be the cause?

A1: this compound is a primary alcohol with a neopentyl-like structure. Alcohols with this structural motif are known to be unstable under acidic conditions and are prone to a type of reaction called a Wagner-Meerwein rearrangement.[1][2][3][4] This rearrangement leads to the formation of a mixture of more stable alkene isomers, which are likely the unexpected products you are observing.

Q2: What is a Wagner-Meerwein rearrangement and why does it occur with this compound?

A2: A Wagner-Meerwein rearrangement is a carbocation-mediated reaction where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.[1][3][4] In the case of this compound, the acidic conditions protonate the hydroxyl group, which then leaves as a water molecule, forming a relatively unstable primary carbocation. To achieve greater stability, a methyl group from the adjacent quaternary carbon shifts, leading to the formation of a more stable tertiary carbocation. This new carbocation is then deprotonated to form various alkene products.

Q3: What are the expected degradation products of this compound in an acidic medium?

  • Major Products (Rearranged):

    • 2,3-Dimethyl-2-pentene

    • 2,3-Dimethyl-1-pentene

  • Minor Product (Unrearranged):

    • 3,3-Dimethyl-1-pentene

Troubleshooting Guide

Issue: Formation of a mixture of isomeric alkenes instead of the desired product.

Root Cause: The acidic conditions of your experiment are likely inducing a Wagner-Meerwein rearrangement of the this compound starting material.

Solutions:

  • Avoid Acidic Conditions: If possible, modify your experimental protocol to avoid the use of strong acids. Consider alternative catalysts or reaction pathways that can be performed under neutral or basic conditions.

  • Use Milder Acids: If acidic conditions are unavoidable, try using a milder acid or a buffered system to minimize the extent of the rearrangement.

  • Lower Reaction Temperature: The rate of the Wagner-Meerwein rearrangement is temperature-dependent. Running your reaction at a lower temperature may help to reduce the formation of rearrangement products.

  • Protecting Groups: Consider protecting the hydroxyl group of this compound with a suitable protecting group that is stable to the acidic conditions of your reaction. The protecting group can be removed in a subsequent step under non-acidic conditions.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure to monitor the degradation of this compound and identify the resulting alkene products.

Materials:

  • This compound

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Internal standard (e.g., dodecane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of this compound and the internal standard in the anhydrous solvent.

  • Initiate Reaction: Add the acid catalyst to the solution. The concentration of the acid should be chosen based on the experimental requirements.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Drying: Dry the organic extract over anhydrous magnesium sulfate.

  • GC-MS Analysis: Analyze the dried extract by GC-MS to identify and quantify the remaining this compound and the formation of the alkene products.

Data Analysis:

  • Identify the products by comparing their mass spectra with a library of known spectra.

  • Quantify the relative amounts of each component by integrating the peak areas in the gas chromatogram and comparing them to the internal standard.

Protocol 2: Characterization of Degradation Products by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol can be used to confirm the structure of the rearrangement products.

Procedure:

  • Isolate Products: If possible, isolate the individual alkene products from the reaction mixture using techniques such as fractional distillation or preparative gas chromatography.

  • NMR Analysis: Dissolve each isolated product in a deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra.

  • Spectral Interpretation: Compare the obtained chemical shifts and coupling constants with known values for the expected alkene isomers.

Data Presentation

Table 1: Expected Rearrangement Products of this compound under Acidic Conditions

Product NameStructureClassStability
2,3-Dimethyl-2-penteneC(C)=C(C)CCRearranged AlkeneMajor Product (more stable)
2,3-Dimethyl-1-penteneC=C(C)C(C)CCRearranged AlkeneMajor Product (more stable)
3,3-Dimethyl-1-penteneC=CC(C)(C)CCUnrearranged AlkeneMinor Product (less stable)

Table 2: Representative 1H NMR Chemical Shifts (ppm) for Potential Rearrangement Products

Proton2,3-Dimethyl-2-pentene[5][6]2,3-Dimethyl-1-pentene3,3-Dimethyl-1-pentene
Vinylic H-~4.6-4.8~4.9-5.8
Allylic H~2.03~1.9-2.1~1.9-2.1
Methyl H~0.94, ~1.63, ~1.64~0.9-1.1, ~1.7~0.9-1.0

Table 3: Representative 13C NMR Chemical Shifts (ppm) for Potential Rearrangement Products

Carbon2,3-Dimethyl-2-pentene[5]2,3-Dimethyl-1-pentene3,3-Dimethyl-1-pentene[7]
Vinylic C~125, ~128~110, ~148~112, ~146
Quaternary C-~40~37
Methyl C~12, ~20, ~21~18-22~26, ~30

Note: The NMR data presented are approximate and may vary depending on the solvent and experimental conditions. It is recommended to acquire reference spectra for unambiguous identification.

Mandatory Visualizations

Wagner_Meerwein_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Primary Carbocation cluster_step3 Step 3: 1,2-Methyl Shift (Wagner-Meerwein Rearrangement) cluster_step4 Step 4: Deprotonation and Product Formation A This compound B Protonated Alcohol A->B + H+ C Primary Carbocation B->C - H2O D Tertiary Carbocation C->D Rearrangement G 3,3-Dimethyl-1-pentene (Minor) C->G - H+ E 2,3-Dimethyl-2-pentene (Major) D->E - H+ F 2,3-Dimethyl-1-pentene (Major) D->F - H+

Caption: Wagner-Meerwein rearrangement of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Dissolve this compound and Internal Standard in Solvent B Add Acid Catalyst A->B C Run Reaction at Controlled Temperature D Withdraw Aliquots at Time Intervals C->D E Quench Aliquot with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Analyze by GC-MS G->H

Caption: Experimental workflow for monitoring stability.

References

Preventing rearrangement reactions in neopentyl systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with neopentyl systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage rearrangement reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my neopentyl substrates consistently yield rearranged products in substitution or elimination reactions?

A1: The issue you are observing is a classic case of a carbocation rearrangement, specifically the Wagner-Meerwein rearrangement.[1][2] This occurs in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions.

The process unfolds as follows:

  • Formation of an Unstable Carbocation: The leaving group departs from the neopentyl substrate, forming a highly unstable primary (1°) carbocation.

  • 1,2-Methyl Shift: To achieve greater stability, a methyl group from the adjacent quaternary carbon shifts with its pair of bonding electrons to the positively charged carbon.[1]

  • Formation of a Stable Carbocation: This shift results in the formation of a much more stable tertiary (3°) carbocation.

  • Product Formation: The nucleophile then attacks this rearranged tertiary carbocation, leading to the rearranged substitution product. Elimination can also occur from this intermediate.

This rearrangement is a very rapid and energetically favorable process.[1]

Diagram 1. The Wagner-Meerwein rearrangement pathway in a neopentyl system.
Q2: I'm trying to perform a direct substitution on a neopentyl halide, but the reaction is extremely slow. What's wrong?

A2: Neopentyl halides are notoriously unreactive in direct SN2 substitution reactions.[3] The primary carbon bearing the leaving group is sterically hindered by the adjacent bulky tert-butyl group.[4][5] For an SN2 reaction to occur, the nucleophile must attack the carbon from the backside (180° to the leaving group), a path which is physically blocked by the methyl groups of the t-butyl moiety.[4]

Compared to a simple primary halide like propyl halide, the SN2 reaction rate for a neopentyl halide can be up to 100,000 times slower.[3] Forcing the reaction with high heat often leads to the competing SN1/E1 pathways, resulting in the rearranged products discussed in Q1.[6]

The following workflow can help you troubleshoot this issue.

G start Goal: Synthesize non-rearranged neopentyl product q1 Are you starting with a neopentyl halide/tosylate? start->q1 a1_yes Force SN2 Pathway (See Q3 for conditions) q1->a1_yes Yes a1_no Consider Alternative Synthesis (See Q4 for methods) q1->a1_no No q2 Is the reaction rate acceptably fast? a1_yes->q2 a2_yes Success: Desired product obtained q2->a2_yes Yes a2_no Reaction is too slow. Consider alternative synthesis (See Q4 for methods) q2->a2_no No

Diagram 2. Troubleshooting workflow for reactions involving neopentyl substrates.
Q3: What are the ideal conditions to favor the direct substitution (SN2) product and avoid rearrangement?

A3: To obtain the non-rearranged product, you must create conditions that strongly favor the SN2 pathway over the SN1 pathway, thereby avoiding the formation of the problematic carbocation intermediate.

ParameterRecommended ConditionRationale
Nucleophile Strong, unhindered (e.g., CH₃O⁻, CN⁻, I⁻)A strong nucleophile is required to force the kinetically slow SN2 reaction. Bulky nucleophiles will fail due to steric hindrance.
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)These solvents solvate the cation but not the anion (nucleophile), keeping the nucleophile "naked" and highly reactive. They do not stabilize carbocation intermediates, thus disfavoring the SN1 pathway.[7]
Leaving Group Good (e.g., I⁻, Br⁻, OTs)A better leaving group increases the rate of both SN1 and SN2 reactions. For SN2, it lowers the activation energy of the single transition state.
Temperature As low as feasibleHigher temperatures provide the activation energy needed for the SN1 pathway and carbocation formation. Keeping the temperature lower can help favor the SN2 pathway, although it may further slow the reaction rate.[2]

By carefully selecting these conditions, you can maximize the yield of the desired direct substitution product.

cluster_0 SN2 Pathway (Favored) cluster_1 SN1 Pathway (Avoid) sn2_reac Neopentyl-LG + Nu⁻ sn2_ts [Nu---Neopentyl---LG]⁻ sn2_reac->sn2_ts Strong Nu⁻ Polar Aprotic Solvent sn2_prod Neopentyl-Nu (Direct Substitution) sn2_ts->sn2_prod sn1_reac Neopentyl-LG sn1_carb 1° Carbocation sn1_reac->sn1_carb Polar Protic Solvent sn1_rearr 3° Carbocation sn1_carb->sn1_rearr Rearrangement sn1_prod Rearranged Product sn1_rearr->sn1_prod + Nu⁻

Diagram 3. Comparison of SN2 and SN1 pathways for neopentyl systems.
Q4: Are there reliable synthetic methods to prepare neopentyl compounds without the risk of rearrangement?

A4: Yes, several methods have been developed to circumvent the rearrangement problem. The key is to use reaction mechanisms that do not generate a neopentyl carbocation.

  • Preparation of Neopentyl Halides:

    • From Neopentane (B1206597): The free-radical chlorination of neopentane is an effective method as free-radical intermediates do not typically rearrange.[8]

    • From Neopentyl Alcohol: Converting the alcohol to the halide can be problematic if acidic conditions are used (e.g., HBr), as this will protonate the alcohol and lead to carbocation formation. A reliable method is the reaction of neopentyl alcohol with phosphorus tribromide (PBr₃) in the presence of a base like quinoline (B57606) or pyridine.[9] This method avoids acidic conditions and carbocation formation.

  • Preparation of Neopentyl Ethers (Williamson Ether Synthesis):

    • To synthesize an ether like ethyl neopentyl ether, the correct strategy is crucial. You must use the neopentyl group as the nucleophile (neopentyl alkoxide) and the other alkyl group as the electrophile (e.g., ethyl bromide).[10] The reverse strategy—reacting sodium ethoxide with neopentyl bromide—will fail due to the extremely slow SN2 rate on the neopentyl halide.[3][6]

Experimental Protocols

Synthesis of Neopentyl Bromide from Neopentyl Alcohol (Non-Rearrangement)

This protocol is adapted from a method demonstrated to produce neopentyl halides without rearrangement.[9]

Materials:

  • Neopentyl alcohol

  • Quinoline (dry)

  • Bromobenzene (dry, as solvent)

  • Phosphorus tribromide (PBr₃)

  • Ice-salt bath

Procedure:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine neopentyl alcohol (2.0 moles), dry quinoline (2.43 moles), and 740 mL of dry bromobenzene.

  • Cooling: Cool the flask in an ice-salt bath to -5 °C.

  • Addition of PBr₃: With vigorous stirring, add phosphorus tribromide (1.48 moles) dropwise from the dropping funnel over a period of six hours.

  • Temperature Control: During the addition, allow the temperature to rise gradually to 15 °C. Do not exceed this temperature.

  • Workup: After the addition is complete, the reaction mixture is transferred to a distillation apparatus. The neopentyl bromide is then isolated by fractional distillation. The quinoline acts as a base to neutralize the HBr formed, preventing acidic conditions that could lead to rearrangement.

  • Purification: The collected neopentyl bromide can be further purified by washing and subsequent distillation. The final product should be pure neopentyl bromide, b.p. ~104-105 °C.[9]

References

Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethylpentanal Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3,3-dimethylpentanal (B2968654). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reduction of 3,3-dimethylpentanal?

A1: The most common and effective reducing agents for converting aldehydes like 3,3-dimethylpentanal to the corresponding primary alcohol (3,3-dimethylpentanol) are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2][3][4][5]

Q2: What are the main differences in reactivity between NaBH₄ and LiAlH₄?

A2: Lithium aluminum hydride is a significantly stronger reducing agent than sodium borohydride.[1] While both readily reduce aldehydes and ketones, LiAlH₄ can also reduce less reactive functional groups such as esters, carboxylic acids, and amides.[1][2][3][6] Sodium borohydride is more selective and will typically only reduce aldehydes and ketones, making it a milder and often safer choice when other reducible functional groups are present in the molecule.[3]

Q3: What solvents are recommended for the reduction of 3,3-dimethylpentanal?

A3: For reductions using sodium borohydride, protic solvents like ethanol (B145695), methanol (B129727), or even water are commonly used.[7] For reductions with the more reactive lithium aluminum hydride, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent violent reactions with protic sources.[2]

Q4: How does the steric hindrance of 3,3-dimethylpentanal affect the reaction?

A4: The presence of two methyl groups on the carbon adjacent to the carbonyl group in 3,3-dimethylpentanal introduces steric hindrance. This can potentially slow down the rate of the reduction reaction compared to less hindered aldehydes. For sterically hindered ketones, choosing a less bulky reducing agent might be necessary to achieve a good yield.[8] However, for an aldehyde, both NaBH₄ and LiAlH₄ are generally effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of the starting material 1. Inactive reducing agent: The reducing agent may have degraded due to improper storage and exposure to moisture. 2. Insufficient amount of reducing agent: The molar ratio of the reducing agent to the aldehyde may be too low. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known, reactive substrate. 2. Increase the molar equivalents of the reducing agent. A typical starting point is 1.5-2.0 equivalents. 3. Allow the reaction to warm to room temperature or gently heat if the solvent allows. Monitor the reaction progress by TLC or GC.
Formation of significant side products 1. Over-reduction: If other reducible functional groups are present and a strong reducing agent like LiAlH₄ is used. 2. Reaction with solvent: LiAlH₄ can react with protic solvents.1. If chemoselectivity is required, use a milder reducing agent like NaBH₄.[3] 2. Ensure the use of anhydrous aprotic solvents like diethyl ether or THF when working with LiAlH₄.[2]
Difficult workup and product isolation (especially with LiAlH₄) Formation of gelatinous aluminum salts: During the quenching of LiAlH₄ reactions, the formation of aluminum hydroxides can make product extraction difficult.[1]1. Fieser workup: After cooling the reaction to 0 °C, sequentially and carefully add water, then a 15% aqueous NaOH solution, followed by more water. The amounts are calculated based on the initial amount of LiAlH₄ used (for x g of LiAlH₄, add x mL of water, then x mL of 15% NaOH, and finally 3x mL of water). This procedure is designed to produce granular precipitates that are easier to filter.[9][10][11] 2. Use of Glauber's salt: Add solid sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O) portion-wise to the cooled reaction mixture until a white precipitate forms, which can then be filtered.[1]
Incomplete reaction Steric hindrance: The bulky nature of the substrate may slow down the reaction.1. Increase the reaction time and/or temperature. 2. Consider using a less sterically hindered hydride source if the issue persists.

Experimental Protocols

Protocol 1: Reduction of 3,3-Dimethylpentanal with Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylpentanal (1 equivalent) in methanol or ethanol (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the borate (B1201080) esters. Be cautious as hydrogen gas may be evolved.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethylpentanol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Reduction of 3,3-Dimethylpentanal with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Aldehyde: Dissolve 3,3-dimethylpentanal (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress by TLC or GC. The reaction is usually rapid and complete within 30 minutes to 1 hour.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Caution: Perform the following steps slowly and carefully as they are highly exothermic and evolve hydrogen gas.

    • For every 'x' grams of LiAlH₄ used, slowly and dropwise add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH solution

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a white, granular precipitate forms.[1][9][10][11]

    • Add some anhydrous magnesium sulfate and stir for another 15 minutes.[9]

    • Filter the solid salts and wash them thoroughly with the reaction solvent (diethyl ether or THF).

    • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude 3,3-dimethylpentanol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3,3-dimethylpentanal in appropriate solvent cool Cool to 0°C start->cool add_reagent Add Reducing Agent (NaBH4 or LiAlH4) cool->add_reagent react Stir at 0°C or RT add_reagent->react monitor Monitor by TLC/GC react->monitor quench Quench Excess Reagent monitor->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation or Chromatography dry->purify end end purify->end 3,3-Dimethylpentanol

Caption: General experimental workflow for the reduction of 3,3-dimethylpentanal.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Inactive Reagent start->cause1 cause2 Insufficient Reagent start->cause2 cause3 Low Temperature start->cause3 sol1 Use Fresh Reagent cause1->sol1 sol2 Increase Equivalents cause2->sol2 sol3 Increase Temperature/Time cause3->sol3

Caption: Troubleshooting logic for low or no reaction conversion.

References

Technical Support Center: Resolving Co-eluting Peaks in GC Analysis of Pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the gas chromatographic (GC) analysis of pentanol (B124592) isomers. Due to their similar physical and chemical properties, these isomers often co-elute, making accurate identification and quantification difficult. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to achieve successful separation.

Troubleshooting Guide: Resolving Co-eluting Pentanol Isomers

Co-elution, where two or more compounds elute from the GC column at the same time, is a common issue in the analysis of pentanol isomers, leading to unresolved or overlapping peaks.[1][2] This section provides a systematic approach to troubleshooting and resolving these challenging separations.

Issue: Poor resolution of pentanol isomers, particularly 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol.

These two isomers are notoriously difficult to separate due to their very close boiling points.[3]

  • Solution 1: Optimize the GC Column (Stationary Phase).

    • Increase Column Polarity: For polar analytes like alcohols, a polar stationary phase is generally recommended.[4] Polyethylene glycol (PEG) phases, such as WAX columns (e.g., DB-WAX, HP-INNOWax), are excellent for separating polar compounds due to strong hydrogen bonding interactions.[4][5]

    • Intermediate Polarity Columns: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysoxane phase (e.g., DB-624), can also provide good selectivity for a range of volatile organic compounds, including alcohols.

    • Chiral Columns: For separating enantiomers (e.g., (R)- and (S)-2-pentanol or the enantiomers of 2-methyl-1-butanol), a chiral stationary phase is necessary.[6][7] Cyclodextrin-based columns (e.g., β-cyclodextrin or γ-cyclodextrin derivatives) are commonly used for this purpose.[8][9]

  • Solution 2: Optimize the Oven Temperature Program.

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting isomers by increasing their interaction with the stationary phase.[1]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) allows for more effective partitioning of the isomers between the mobile and stationary phases, enhancing separation.[1]

    • Introduce Isothermal Holds: An isothermal hold at a specific temperature during the ramp can improve the resolution of particularly challenging pairs of isomers.[1]

  • Solution 3: Adjust Carrier Gas Flow Rate.

    • Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and, consequently, resolution. The optimal flow rate is dependent on the column dimensions and carrier gas type.

Issue: Asymmetric peak shapes (tailing or fronting).

  • Peak Tailing: This is often observed with polar analytes like alcohols and can be caused by active sites in the GC system (e.g., inlet liner, column contamination).[10]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[10] If tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[10]

  • Peak Fronting: This can be an indication of column overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue: Inconsistent Retention Times.

  • Possible Causes: Leaks in the system, fluctuations in oven temperature or carrier gas flow rate, or column degradation.

    • Solution: Perform a leak check of the system. Ensure the GC oven is properly calibrated and the gas flow is stable. If the column is old or has been subjected to high temperatures, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if I have co-eluting peaks? A1: The presence of a shoulder on a peak or a broader-than-expected peak can indicate co-elution.[2][11] If you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak. If the spectra are not consistent, it is likely that more than one compound is present.[2]

Q2: Which type of GC column is best for separating all eight pentanol isomers? A2: A polar stationary phase, such as a WAX column, is highly recommended for the separation of all eight pentanol isomers due to its ability to interact with the hydroxyl group of the alcohols.

Q3: Is derivatization necessary for the GC analysis of pentanol isomers? A3: While not always necessary, derivatization can sometimes improve the separation of chiral alcohols on a chiral stationary phase.[12] For routine analysis of positional isomers, derivatization is generally not required.

Q4: What is the most difficult pair of pentanol isomers to separate? A4: 2-methyl-1-butanol and 3-methyl-1-butanol are generally considered the most challenging to separate due to their nearly identical boiling points.[3]

Experimental Protocols

Below are two detailed experimental protocols using different GC columns for the separation of pentanol isomers. These methods can serve as a starting point for your analysis and may require further optimization based on your specific instrumentation and sample matrix.

Protocol 1: Separation of Pentanol Isomers on a Polar DB-WAX Column

This method is suitable for the general separation of the eight pentanol isomers.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 2 min
Ramp 1: 5 °C/min to 150 °C
Hold: 5 min at 150 °C
MSD Transfer Line 250 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-150

Protocol 2: Separation of Pentanol Isomers on a Mid-Polarity DB-624 Column

This method provides an alternative selectivity for the separation of pentanol isomers and other volatile compounds.

ParameterValue
GC System GC-MS system
Column Agilent J&W DB-624 (e.g., 60 m x 0.32 mm, 1.8 µm)
Injector Split
Injector Temperature 230 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program Initial: 50 °C, hold for 5 min
Ramp 1: 10 °C/min to 160 °C
Ramp 2: 60 °C/min to 220 °C
Hold: 10 min at 220 °C
MSD Parameters As per standard tuning for volatile organics

Visualizing Troubleshooting and Workflows

Troubleshooting Workflow for Co-eluting Peaks

The following diagram outlines a logical workflow for troubleshooting co-eluting peaks in the GC analysis of pentanol isomers.

Coelution_Troubleshooting Start Poor Peak Resolution (Co-elution) Check_Peak_Shape Examine Peak Shape (Shoulder, Broadening) Start->Check_Peak_Shape Optimize_Column Optimize Stationary Phase - Increase Polarity (WAX) - Consider Chiral Column Check_Peak_Shape->Optimize_Column Yes Optimize_Temp Optimize Temperature Program - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Hold Check_Peak_Shape->Optimize_Temp No Optimize_Column->Optimize_Temp Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Resolution_OK Resolution Achieved Optimize_Flow->Resolution_OK GC_Method_Development Start Define Analytical Goal (e.g., Separate all 8 isomers) Column_Selection Select GC Column (e.g., Polar WAX) Start->Column_Selection Initial_Conditions Set Initial GC Parameters - Temp Program - Flow Rate - Inlet Settings Column_Selection->Initial_Conditions Run_Standard Inject Pentanol Isomer Standard Initial_Conditions->Run_Standard Evaluate_Separation Evaluate Chromatogram - Resolution - Peak Shape Run_Standard->Evaluate_Separation Fine_Tune Fine-Tune Parameters - Adjust Temp Ramp - Optimize Flow Evaluate_Separation->Fine_Tune Resolution Not Optimal Method_Validation Validate Method - Repeatability - Linearity Evaluate_Separation->Method_Validation Resolution Optimal Fine_Tune->Run_Standard

References

Validation & Comparative

A Comparative Analysis of the Reaction Rates of 3,3-Dimethylpentan-1-ol and 1-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of 3,3-dimethylpentan-1-ol and 1-heptanol (B7768884), two C7 primary alcohols, in common organic reactions. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from studies on structurally similar alcohols. This document is intended to assist researchers in selecting appropriate substrates and predicting reaction outcomes in synthetic chemistry.

Executive Summary

The reaction rates of primary alcohols are significantly influenced by their molecular structure, particularly the degree of steric hindrance around the hydroxyl group. 1-Heptanol, a linear alcohol, generally exhibits a faster reaction rate compared to its isomer, this compound. The presence of two methyl groups on the carbon atom beta to the hydroxyl group in this compound creates considerable steric bulk, impeding the approach of reactants to the reactive center. This steric hindrance is the primary determinant of the observed differences in reactivity.

Data Presentation: A Comparative Overview

Reaction Type1-Heptanol (Linear)This compound (Branched)Key Influencing Factor
Esterification FasterSlowerSteric hindrance around the hydroxyl group impedes the nucleophilic attack of the alcohol on the carboxylic acid or its derivative.[1]
Oxidation FasterSlowerThe bulky dimethyl groups hinder the approach of the oxidizing agent to the alcohol's alpha-hydrogen.[2][3]
Nucleophilic Substitution (e.g., conversion to alkyl halide) Faster (for SN2)Slower (for SN2)Steric hindrance at the carbon adjacent to the reaction center slows down the backside attack required for an SN2 mechanism.

Theoretical Framework: The Role of Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede chemical reactions. In the case of this compound, the two methyl groups at the C3 position create a bulky environment around the C1 hydroxyl group. This steric bulk has two primary consequences:

  • Reduced Accessibility of the Reaction Center: For a reaction to occur, the reacting species must be able to physically approach the hydroxyl group. The methyl groups in this compound act as a shield, making it more difficult for reactants to access the -OH group compared to the easily accessible terminal -OH in the linear 1-heptanol.

  • Increased Activation Energy: The transition state of many reactions involving alcohols requires a specific geometric arrangement of the reactants. The steric strain introduced by the bulky alkyl groups in this compound can destabilize this transition state, thereby increasing the activation energy and slowing down the reaction rate.

The following diagram illustrates the structural difference and the resulting steric hindrance.

G cluster_0 1-Heptanol (Less Hindered) cluster_1 This compound (More Hindered) 1-Heptanol CH3-CH2-CH2-CH2-CH2-CH2-CH2-OH 3,3-DMP      CH3        | CH3-CH2-C-CH2-CH2-OH        |      CH3 Reactant Reactant Reactant->1-Heptanol Easier Approach Reactant->3,3-DMP Hindered Approach

Figure 1. Steric hindrance comparison.

Experimental Protocols

To empirically determine the reaction rate constants for this compound and 1-heptanol, a standardized experimental setup is required. The following protocols are based on established methods for studying alcohol esterification and oxidation kinetics.

Protocol 1: Comparative Esterification Kinetics

This protocol outlines a method for comparing the rates of Fischer esterification of this compound and 1-heptanol with acetic acid.

Materials:

  • 1-Heptanol

  • This compound

  • Glacial Acetic Acid

  • Sulfuric Acid (catalyst)

  • Toluene (solvent)

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is used as the reactor.

  • Reaction Mixture Preparation: For each alcohol, a solution is prepared with a specific molar ratio of alcohol to acetic acid (e.g., 1:1) in toluene. A catalytic amount of sulfuric acid is added.

  • Reaction Initiation: The reaction mixture is heated to a constant temperature (e.g., 80°C) with continuous stirring. This marks the start of the reaction (t=0).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching and Analysis: The samples are immediately quenched in an ice bath and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by GC-FID to determine the concentration of the ester product and the remaining alcohol.

  • Data Analysis: The concentration data is used to calculate the reaction rate constants for both alcohols under identical conditions.

Protocol 2: Comparative Oxidation Kinetics

This protocol describes a method to compare the oxidation rates of the two alcohols using pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • Reaction Setup: A solution of the alcohol in dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • Reaction Initiation: A solution of PCC in dichloromethane is added to the alcohol solution at a controlled temperature (e.g., room temperature) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking small samples at various time points and analyzing them by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete or after a predetermined time, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

  • Analysis: The filtrate is analyzed by GC-MS to quantify the amount of aldehyde or carboxylic acid formed and the unreacted alcohol.

  • Rate Comparison: The conversion of the alcohol to the oxidized product over time is used to compare the relative reaction rates.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow for Kinetic Analysis

The general workflow for determining and comparing the reaction rates is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare Reactant Solutions (Alcohol, Reagent, Catalyst) B Initiate Reaction at Constant Temperature A->B C Collect Samples at Timed Intervals B->C D Quench Reaction C->D E Analyze Samples (e.g., GC, HPLC) D->E F Determine Concentrations E->F G Plot Concentration vs. Time F->G H Calculate Rate Constants G->H

Figure 2. General experimental workflow.

Generalized Acid-Catalyzed Esterification Mechanism

The following diagram illustrates the accepted mechanism for Fischer esterification. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid, which is significantly affected by steric hindrance.

G A Protonation of Carboxylic Acid B Nucleophilic Attack by Alcohol A->B Rate-determining step (Hindered by bulky R') C Proton Transfer B->C D Elimination of Water C->D E Deprotonation D->E F Ester Product E->F

Figure 3. Fischer esterification pathway.

Conclusion

The structural differences between 1-heptanol and this compound lead to a predictable difference in their chemical reactivity. The steric hindrance imposed by the dimethyl groups in this compound significantly reduces its reaction rate in common transformations like esterification and oxidation compared to the linear and less hindered 1-heptanol. For synthetic applications requiring faster reaction times and higher yields, 1-heptanol is generally the preferred substrate. Conversely, this compound may be chosen when a slower, more controlled reaction is desired, or when the specific structural properties of the resulting product are required. The provided experimental protocols offer a framework for quantifying these differences and can be adapted to specific research needs.

References

Comparative Analysis of Steric Effects: 3,3-Dimethylpentan-1-ol vs. Neopentyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steric effects of 3,3-Dimethylpentan-1-ol and neopentyl alcohol. Understanding the steric hindrance imposed by these structurally related primary alcohols is crucial for applications in synthetic chemistry, particularly in reaction mechanism elucidation and the design of molecules in drug development where spatial arrangement can significantly impact biological activity.

Introduction to Steric Effects

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. This effect is not due to electronic properties but rather the physical bulk of substituents. In the case of this compound and neopentyl alcohol, both are primary alcohols, yet their branching patterns lead to distinct steric environments around the hydroxyl group, influencing their reactivity and interaction with other molecules.

Neopentyl alcohol, with a quaternary carbon adjacent to the hydroxyl-bearing carbon, is a classic example of a sterically hindered primary alcohol. This compound also features a quaternary carbon, but it is further from the hydroxyl group, suggesting a potentially different steric profile.

Structural and Physical Properties

A summary of the key physical and structural properties of this compound and neopentyl alcohol is presented in Table 1. These properties provide a baseline for understanding the physical behavior of these molecules.

PropertyThis compoundNeopentyl alcohol
CAS Number 19264-94-9[1][2]75-84-3[3][4]
Molecular Formula C7H16O[1][2]C5H12O[3][4]
Molecular Weight 116.20 g/mol [1][2]88.15 g/mol [3][4]
Boiling Point 167 °C[2][5]113.5 °C[3]
Melting Point -30.45 °C (estimate)[2][5]52.5 °C[3]
Density 0.828 g/mL[2][5]0.812 g/mL at 20 °C[3]
Structure

Experimental Comparison of Steric Effects

To quantitatively assess the steric hindrance of these two alcohols, a comparative kinetic study of their esterification with a common carboxylic acid, such as acetic acid, is proposed. The rate of esterification is highly sensitive to steric hindrance around the hydroxyl group of the alcohol.

Experimental Protocol: Comparative Esterification Kinetics

Objective: To determine and compare the rate constants for the acid-catalyzed esterification of this compound and neopentyl alcohol with acetic acid.

Materials:

  • This compound (95% purity or higher)

  • Neopentyl alcohol (99% purity or higher)

  • Glacial acetic acid

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous toluene (B28343) (as solvent)

  • Internal standard (e.g., dodecane) for gas chromatography (GC) analysis

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of the alcohol (either this compound or neopentyl alcohol) and acetic acid in anhydrous toluene.

  • Initiation: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 80 °C) and start monitoring the reaction progress. At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching and Workup: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst. Add a known amount of an internal standard.

  • Analysis: Analyze the organic layer of the quenched aliquots by gas chromatography (GC) to determine the concentration of the ester product and the remaining alcohol.

  • Data Analysis: Plot the concentration of the ester product versus time. From this data, determine the initial rate of reaction and calculate the rate constant (k) for each alcohol.

Expected Outcome: It is anticipated that the rate constant for the esterification of neopentyl alcohol will be significantly lower than that for this compound, providing a quantitative measure of its greater steric hindrance.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be utilized to confirm the structure of the resulting esters and to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals. The chemical shift of the protons on the carbon bearing the hydroxyl group (or the ester group) can also provide insights into the electronic environment, which is influenced by the steric bulk.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for monitoring the esterification reaction. The disappearance of the broad O-H stretching band of the alcohol (around 3300-3600 cm⁻¹) and the appearance of the strong C=O stretching band of the ester (around 1735 cm⁻¹) are indicative of the reaction's progress.[6][7]

Visualizing Steric Hindrance and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Steric_Hindrance_Comparison cluster_neopentyl Neopentyl Alcohol cluster_33dimethyl This compound Neopentyl_Structure C(CH3)(CH3)(CH3)CH2OH Neopentyl_OH OH Bulky_Group1 tert-Butyl Group (High Steric Shielding) Neopentyl_Structure->Bulky_Group1 Comparison Steric Hindrance at OH Bulky_Group1->Comparison Greater 33_Structure CH3CH2C(CH3)(CH3)CH2CH2OH 33_OH OH Bulky_Group2 tert-Pentyl Group (Moderate Steric Shielding) 33_Structure->Bulky_Group2 Bulky_Group2->Comparison Lesser Esterification_Workflow Start Reaction Setup (Alcohol + Acetic Acid + Toluene) Catalyst Add H2SO4 Catalyst Start->Catalyst Heating Heat to Constant Temperature Catalyst->Heating Sampling Withdraw Aliquots at Intervals Heating->Sampling Quenching Quench with NaHCO3 Sampling->Quenching Analysis GC Analysis Quenching->Analysis Data Determine Rate Constant (k) Analysis->Data End Compare Steric Effects Data->End

References

Spectroscopic Dissection: Differentiating 3,3-dimethylpentan-1-ol from its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of chemical research and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3,3-dimethylpentan-1-ol and its structural isomers, offering a valuable resource for unambiguous identification. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and a selection of its C7H16O isomers. These isomers include primary, secondary, and tertiary alcohols, as well as variations in carbon chain branching.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂-OH-CH-OH-C(OH)-Other Key Signals
This compound ~3.7 (t)--0.85 (s, 6H, 2xCH₃), 0.88 (t, 3H, CH₂CH₃), 1.25 (q, 2H, CH₂CH₃), 1.55 (t, 2H, CH₂CH₂OH)
Heptan-1-ol ~3.64 (t)--0.89 (t, 3H), 1.2-1.6 (m, 10H)
Heptan-2-ol -~3.8 (sextet)-0.9 (t, 3H), 1.1-1.5 (m, 8H), 1.2 (d, 3H)
Heptan-3-ol -~3.6 (quintet)-0.9 (t, 6H), 1.2-1.6 (m, 8H)
Heptan-4-ol -~3.6 (quintet)-0.9 (t, 6H), 1.2-1.6 (m, 8H)
2,2-dimethylpentan-1-ol ~3.3 (s)--0.9 (s, 9H, 3xCH₃)
2,3-dimethylpentan-1-ol ~3.5 (m)--Multiple signals in the 0.8-1.8 ppm range
3-ethylpentan-1-ol ~3.7 (t)--0.85 (t, 6H, 2xCH₂CH₃), 1.35 (m, 5H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂-OH-CH-OH-C(OH)-Other Key Signals
This compound ~60--~35 (quat. C), ~45 (CH₂), ~25 (CH₂), ~8 (CH₃), ~25 (CH₃)
Heptan-1-ol ~62.7--~32.8, ~31.9, ~29.2, ~25.8, ~22.7, ~14.1
Heptan-2-ol -~68.0-~39.4, ~32.0, ~25.6, ~23.4, ~22.7, ~14.1
Heptan-3-ol -~72.9-~39.0, ~29.8, ~28.2, ~22.8, ~14.1, ~9.9
Heptan-4-ol -~71.4-~41.9 (x2), ~18.9 (x2), ~14.2 (x2)
2,2-dimethylpentan-1-ol ~71.2--~36.4 (quat. C), ~44.5, ~26.6, ~18.5, ~14.4
2,3-dimethylpentan-1-ol ~67-68--Multiple signals in the 11-42 ppm range
3-ethylpentan-1-ol ~61.1--~43.9, ~38.9, ~25.0, ~11.2

Table 3: IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

CompoundO-H StretchC-O StretchOther Key Signals
This compound ~3330 (broad)~1050C-H stretches (~2870-2960)
Heptan-1-ol ~3330 (broad)~1058C-H stretches (~2860-2960)
Heptan-2-ol ~3340 (broad)~1115C-H stretches (~2860-2960)
Heptan-3-ol ~3340 (broad)~1120C-H stretches (~2875-2960)
Heptan-4-ol ~3340 (broad)~1110C-H stretches (~2875-2960)
2,2-dimethylpentan-1-ol ~3350 (broad)~1045C-H stretches (~2870-2960)
2,3-dimethylpentan-1-ol ~3350 (broad)~1040C-H stretches (~2870-2960)
3-ethylpentan-1-ol ~3330 (broad)~1050C-H stretches (~2875-2960)

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 116 (weak or absent)87, 73, 57, 43
Heptan-1-ol 116 (weak or absent)87, 70, 56, 43, 31
Heptan-2-ol 116 (weak or absent)101, 83, 59, 45
Heptan-3-ol 116 (weak or absent)87, 73, 59, 43
Heptan-4-ol 116 (weak or absent)73, 59, 43
2,2-dimethylpentan-1-ol 116 (weak or absent)101, 83, 57, 43
2,3-dimethylpentan-1-ol 116 (weak or absent)87, 73, 59, 43
3-ethylpentan-1-ol 116 (weak or absent)87, 73, 55, 43

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing this compound from its isomers based on their spectroscopic characteristics.

Spectroscopic_Differentiation cluster_nmr NMR Analysis cluster_isomers Isomer Identification start C7H16O Isomer Mixture ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy ms->ir nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr proton_nmr ¹H NMR Analysis nmr->proton_nmr carbon_nmr ¹³C NMR Analysis nmr->carbon_nmr isomer1 This compound proton_nmr->isomer1 Singlet for 2xCH₃ Triplet for -CH₂OH isomer2 Primary Alcohols (e.g., Heptan-1-ol) proton_nmr->isomer2 Triplet for -CH₂OH Complex multiplets isomer3 Secondary Alcohols (e.g., Heptan-2-ol) proton_nmr->isomer3 Multiplet for -CH-OH carbon_nmr->isomer1 Quaternary Carbon Signal (~35 ppm) isomer4 Other Branched Isomers carbon_nmr->isomer4 Unique set of signals

Caption: Logical workflow for isomer differentiation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the alcohol isomer was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. A larger number of scans (typically 1024) were accumulated with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid alcohol was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: The volatile alcohol isomers were introduced into the mass spectrometer via a Gas Chromatography (GC) system. A small volume (1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet.

  • Gas Chromatography: The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The eluent from the GC column was introduced into an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 35-300.

This guide provides a foundational framework for the spectroscopic differentiation of this compound and its isomers. For definitive structural confirmation, a combination of these techniques, along with careful analysis of the detailed spectral data, is essential.

A Comparative Analysis of the Physical Properties of C7 Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of the key physical properties of various C7 alcohol isomers. The data presented herein is intended to assist researchers, scientists, and professionals in the fields of drug development and chemical synthesis in understanding the nuanced differences between these structurally related compounds. The objective comparison of properties such as boiling point, melting point, density, viscosity, and water solubility is crucial for applications ranging from solvent selection to the design of targeted molecular entities.

Comparative Data of C7 Alcohol Isomers

The following table summarizes the key physical properties of selected linear and branched C7 alcohol isomers. These values have been compiled from various scientific sources to provide a reliable reference for comparative analysis.

Property1-Heptanol2-Heptanol3-Heptanol4-Heptanol2-Methyl-1-hexanol3-Methyl-1-hexanol (B83377)
Boiling Point (°C) 176[1][2]158-162[3][4][5][6]156[7]155[8]161-169[9]161.3-172[10]
Melting Point (°C) -36 to -34.6[1][7]-30.2[4]-70[7]-~ -43 to -30.45[9]-30.45 (estimate)[10]
Density (g/mL at 20-25°C) 0.822[1][2]0.817-0.822[3][5][6]0.821[7]0.815-0.82[8]0.818-0.823[9]0.818-0.824[10]
Dynamic Viscosity (mPa·s at 20°C) 7.4-----
Water Solubility (g/L at 25°C) 1.0 - 1.67[7]3.27 - 3.5[5]3.984-4.089 (estimate)[9]-

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for this determination.

Procedure:

  • A small amount of the C7 alcohol is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.

  • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid. For alcohols that are solid at or near room temperature, this is a key indicator of purity.

Procedure:

  • A small, dry sample of the solid C7 alcohol is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[9]

  • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the melting point.[9]

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[9] A narrow melting range typically indicates a pure compound.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the C7 alcohol, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped away.

  • The filled pycnometer is weighed to determine the mass of the alcohol.

  • The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

  • The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Viscosity Measurement (Rotational Viscometer)

Viscosity is a measure of a fluid's resistance to flow. A rotational viscometer measures the torque required to rotate a spindle in the fluid at a constant speed.

Procedure:

  • The C7 alcohol is placed in a suitable container, and the rotational viscometer is properly set up and calibrated.

  • A spindle of appropriate size and shape is selected and immersed in the liquid to a specified depth.

  • The spindle is rotated at a known angular velocity, and the resulting torque is measured by the instrument.

  • The dynamic viscosity is then calculated from the torque, the angular velocity, and the calibration constants of the viscometer.

  • Measurements should be taken at a constant, recorded temperature.

Water Solubility Determination

The solubility of an alcohol in water is a measure of the maximum amount of that alcohol that can dissolve in a given amount of water at a specific temperature.

Procedure:

  • A known volume of distilled water is placed in a flask or beaker.

  • The C7 alcohol is added incrementally to the water while the solution is continuously stirred or agitated.

  • The additions continue until the solution becomes saturated, which can be observed by the formation of a persistent cloudy or two-phase system.

  • The total amount of alcohol added to reach saturation is recorded.

  • The solubility is typically expressed as grams of solute per 100 milliliters or per liter of solvent. For a more qualitative assessment, the number of drops of alcohol soluble in a given volume of water can be recorded.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of C7 alcohols.

G cluster_start Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis & Comparison Sample_Acquisition Acquire C7 Alcohol Isomer Purity_Check Assess Purity (e.g., GC/NMR) Sample_Acquisition->Purity_Check Boiling_Point Boiling Point (Capillary Method) Purity_Check->Boiling_Point Liquid Sample Melting_Point Melting Point (If solid at RT) Purity_Check->Melting_Point Solid Sample Density Density (Pycnometer) Purity_Check->Density Viscosity Viscosity (Viscometer) Purity_Check->Viscosity Solubility Water Solubility Purity_Check->Solubility Data_Collection Record All Measurements Boiling_Point->Data_Collection Melting_Point->Data_Collection Density->Data_Collection Viscosity->Data_Collection Solubility->Data_Collection Comparative_Table Compile Comparative Data Table Data_Collection->Comparative_Table Final_Report Publish Comparison Guide Comparative_Table->Final_Report Generate Guide

Caption: Generalized workflow for determining the physical properties of C7 alcohols.

References

A Comparative Guide to the ¹H NMR Chemical Shifts of Pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical research, particularly in drug discovery and development, the unambiguous identification of isomeric structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton NMR (¹H NMR), serves as a powerful analytical tool for elucidating molecular structures. This guide provides a comprehensive comparison of the ¹H NMR chemical shifts for the eight isomers of pentanol (B124592), supported by experimental data and detailed protocols. Understanding the subtle yet distinct differences in their spectra is crucial for distinguishing between these closely related compounds.

¹H NMR Chemical Shift Comparison of Pentanol Isomers

The structural variations among the pentanol isomers—ranging from the position of the hydroxyl group to the branching of the carbon chain—give rise to unique chemical environments for their protons. These differences are directly reflected in their ¹H NMR spectra, primarily in the chemical shift (δ), splitting pattern (multiplicity), and integration values of the proton signals.

The following table summarizes the experimental ¹H NMR data for the eight isomers of pentanol, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

IsomerStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
1-Pentanol CH₃(CH₂)₃CH₂OHa (-CH₃)~0.91Triplet (t)3H
b, c (-CH₂-)~1.32-1.34Multiplet (m)4H
d (-CH₂CH₂OH)~1.56Quintet (quin)2H
e (-CH₂OH)~3.60Triplet (t)2H
f (-OH)VariableSinglet (s)1H
2-Pentanol CH₃CH(OH)CH₂CH₂CH₃a (-CH₃)~0.92Triplet (t)3H
b (-CH(OH)CH₃)~1.17Doublet (d)3H
c (-CH₂-)~1.36-1.44Multiplet (m)2H
d (-CH(OH)-)~3.79Sextet (sxt)1H
e (-OH)VariableSinglet (s)1H
3-Pentanol (CH₃CH₂)₂CHOHa (-CH₃)~0.93Triplet (t)6H
b (-CH₂-)~1.45Quartet (q)4H
c (-CH(OH)-)~3.35Quintet (quin)1H
d (-OH)VariableSinglet (s)1H
2-Methyl-1-butanol CH₃CH₂CH(CH₃)CH₂OHa (-CH₂CH₃)~0.90Triplet (t)3H
b (-CH(CH₃)-)~0.91Doublet (d)3H
c (-CH₂CH₃)~1.13-1.45Multiplet (m)2H
d (-CH(CH₃)-)~1.53Multiplet (m)1H
e (-CH₂OH)~3.48Doublet of doublets (dd)2H
f (-OH)VariableSinglet (s)1H
3-Methyl-1-butanol (CH₃)₂CHCH₂CH₂OHa (-(CH₃)₂)~0.92Doublet (d)6H
b (-CH₂CH₂OH)~1.52Quartet (q)2H
c (-CH(CH₃)₂-)~1.68Nonet (non)1H
d (-CH₂OH)~3.68Triplet (t)2H
e (-OH)VariableSinglet (s)1H
2-Methyl-2-butanol (CH₃)₂C(OH)CH₂CH₃a (-CH₂CH₃)~0.85Triplet (t)3H
b (-(CH₃)₂)~1.18Singlet (s)6H
c (-CH₂-)~1.45Quartet (q)2H
d (-OH)VariableSinglet (s)1H
3-Methyl-2-butanol (CH₃)₂CHCH(OH)CH₃a (-(CH₃)₂)~0.90, 0.92Doublet (d)6H
b (-CH(OH)CH₃)~1.15Doublet (d)3H
c (-CH(CH₃)₂-)~1.85Multiplet (m)1H
d (-CH(OH)-)~3.59Quintet (quin)1H
e (-OH)VariableSinglet (s)1H
2,2-Dimethyl-1-propanol (CH₃)₃CCH₂OHa (-(CH₃)₃)~0.91Singlet (s)9H
b (-CH₂OH)~3.28Singlet (s)2H
c (-OH)VariableSinglet (s)1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with deuterium (B1214612) upon addition of D₂O.

Structural Influence on ¹H NMR Spectra

The substitution pattern and steric environment around the hydroxyl group and the alkyl chain significantly influence the chemical shifts of neighboring protons.

Pentanol_Isomers_Comparison cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohol 1-Pentanol 1-Pentanol 2-Methyl-1-butanol 2-Methyl-1-butanol 1-Pentanol->2-Methyl-1-butanol Skeletal Isomer 2-Pentanol 2-Pentanol 1-Pentanol->2-Pentanol Positional Isomer 3-Methyl-1-butanol 3-Methyl-1-butanol 2-Methyl-1-butanol->3-Methyl-1-butanol Positional Isomer 2,2-Dimethyl-1-propanol 2,2-Dimethyl-1-propanol 3-Pentanol 3-Pentanol 2-Pentanol->3-Pentanol Positional Isomer 3-Methyl-2-butanol 3-Methyl-2-butanol 2-Methyl-2-butanol 2-Methyl-2-butanol Isomers Isomers Isomers->1-Pentanol Linear Isomers->2-Methyl-1-butanol Branched Isomers->3-Methyl-1-butanol Branched Isomers->2,2-Dimethyl-1-propanol Highly Branched Isomers->2-Pentanol OH at C2 Isomers->3-Pentanol OH at C3 Isomers->3-Methyl-2-butanol Branched, OH at C2 Isomers->2-Methyl-2-butanol Branched, OH at C2

Figure 1: Classification and relationships of pentanol isomers.

Primary alcohols, such as 1-pentanol, 2-methyl-1-butanol, 3-methyl-1-butanol, and 2,2-dimethyl-1-propanol, all exhibit a signal for the -CH₂OH protons. The chemical shift of these protons is influenced by the degree of branching on the adjacent carbon. For instance, the highly shielded environment in 2,2-dimethyl-1-propanol results in an upfield shift of the -CH₂OH protons compared to 1-pentanol.

Secondary alcohols, including 2-pentanol, 3-pentanol, and 3-methyl-2-butanol, are characterized by a -CH(OH)- proton signal. This proton is typically found further downfield than the -CH₂OH protons of primary alcohols due to being directly attached to the electron-withdrawing hydroxyl group and a carbon atom.

The sole tertiary alcohol isomer, 2-methyl-2-butanol, lacks a proton on the carbon bearing the hydroxyl group. Consequently, its ¹H NMR spectrum is distinguished by the absence of a signal in the typical carbinol proton region (δ 3.0-4.0 ppm).

Experimental Protocol

The following is a general procedure for acquiring high-quality ¹H NMR spectra of pentanol isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pentanol isomer directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • Before acquiring the sample spectrum, ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal resolution.

  • A standard one-pulse sequence is typically used for ¹H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover all proton signals and the TMS reference.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) to deduce the number of adjacent, non-equivalent protons.

4. D₂O Exchange (for -OH peak identification):

  • To confirm the assignment of the hydroxyl proton signal, a D₂O exchange experiment can be performed.

  • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents and re-acquire the spectrum.

  • The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.[1]

This comparative guide provides a foundational reference for the ¹H NMR spectral features of pentanol isomers. By carefully analyzing the chemical shifts, splitting patterns, and integration values, researchers can confidently differentiate between these structurally similar compounds, a critical step in various scientific and industrial applications.

References

A Comparative Guide to Distinguishing 3,3-dimethylpentan-1-ol and 2,3-dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,3-dimethylpentan-1-ol and 2,3-dimethylpentan-1-ol, two isomeric heptanols. Understanding the distinct physicochemical and spectroscopic properties of these structural isomers is crucial for their accurate identification, separation, and application in research and development. This document outlines key distinguishing features and provides detailed experimental protocols for their differentiation.

Physicochemical Properties

The subtle differences in the branching of the carbon skeleton between this compound and 2,3-dimethylpentan-1-ol lead to variations in their physical properties. Notably, the more compact structure of this compound, with its quaternary carbon, results in a significantly higher boiling point compared to the more branched 2,3-dimethylpentan-1-ol.

PropertyThis compound2,3-dimethylpentan-1-ol
Molecular Formula C₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol 116.20 g/mol
CAS Number 19264-94-9[1][2]10143-23-4[3]
Boiling Point 167 °C[2]155-156 °C (at 760 mmHg)
Density 0.828 g/mL[2]0.839 g/mL (at 23.3 °C)
Refractive Index 1.426[2]~1.429
Melting Point -30.45 °C (estimate)-30.45 °C (estimate)
Solubility in Water Slightly soluble1 to 5 mg/mL

Spectroscopic Differentiation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide definitive means of distinguishing between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra of the two isomers are expected to show distinct patterns in chemical shifts and signal multiplicities due to their different molecular symmetries.

Predicted ¹H NMR Spectral Features:

  • This compound: Due to its higher symmetry, the ¹H NMR spectrum is expected to be simpler. Key features would include a triplet for the terminal methyl group of the ethyl chain, a singlet for the two equivalent methyl groups at the C3 position, and distinct multiplets for the methylene (B1212753) groups.

  • 2,3-dimethylpentan-1-ol: This less symmetrical molecule will exhibit a more complex ¹H NMR spectrum. The presence of two chiral centers results in more complex splitting patterns for the methyl and methylene protons. The two methyl groups at C2 and C3 will be non-equivalent and thus show separate signals.

Predicted ¹³C NMR Spectral Features:

  • This compound: The symmetry of the molecule would lead to fewer signals than the total number of carbon atoms. One would expect to see distinct signals for the CH₂OH carbon, the quaternary C3 carbon, the two equivalent C3-methyl carbons, the C4 methylene carbon, and the C5 methyl carbon.

  • 2,3-dimethylpentan-1-ol: With seven non-equivalent carbon atoms, the spectrum will display seven distinct signals in the alkyl region.[4] The chemical shifts of the carbons attached to the hydroxyl group and the branched carbons will be characteristic.

Infrared (IR) Spectroscopy

Both molecules will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations will be observed between 2880 and 2940 cm⁻¹.[3][5] The primary distinguishing features will lie in the fingerprint region (below 1500 cm⁻¹), where the C-C and C-O stretching and bending vibrations will produce a unique pattern for each isomer.

Chromatographic Separation

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile isomers like dimethylpentanols.

Gas Chromatography (GC) Experimental Protocol

Objective: To separate a mixture of this compound and 2,3-dimethylpentan-1-ol.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., Carbowax 20M), is recommended for separating alcohol isomers.[6] A non-polar column (e.g., DB-1 or HP-5ms) can also be used, with separation primarily based on boiling point differences.[7]

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen[6]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 180 °C.

  • Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane).

Expected Outcome: Due to its lower boiling point, 2,3-dimethylpentan-1-ol is expected to have a shorter retention time and elute before this compound on a non-polar column. On a polar column, differences in polarity will also contribute to the separation.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample Mixture of Isomers Dilution Dilute in Dichloromethane Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Analysis Analyze Retention Times & Peak Areas Chromatogram->Peak_Analysis

Caption: Workflow for the Gas Chromatographic Separation of Dimethylpentanol Isomers.

Chemical Differentiation

Mild oxidation of these primary alcohols can be used as a chemical method to distinguish between them. The structure of the resulting aldehyde will differ based on the starting isomer.

Oxidation Reaction

Both this compound and 2,3-dimethylpentan-1-ol are primary alcohols and can be oxidized to their corresponding aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or through a Swern oxidation.[5][8][9][10][11][12][13][14][15]

  • Oxidation of this compound yields 3,3-dimethylpentanal.

  • Oxidation of 2,3-dimethylpentan-1-ol yields 2,3-dimethylpentanal.

The resulting aldehydes can then be identified by spectroscopic methods (e.g., NMR, MS) to confirm the structure of the original alcohol.

Experimental Protocol: PCC Oxidation

Objective: To oxidize the alcohol to its corresponding aldehyde for structural confirmation.

Materials:

  • Dimethylpentanol isomer

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite or silica (B1680970) gel

Procedure:

  • Suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a solution of the alcohol (1 equivalent) in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde by column chromatography or distillation if necessary.

Oxidation_Pathway This compound This compound 3,3-dimethylpentanal 3,3-dimethylpentanal This compound->3,3-dimethylpentanal PCC or Swern Oxidation 2,3-dimethylpentan-1-ol 2,3-dimethylpentan-1-ol 2,3-dimethylpentanal 2,3-dimethylpentanal 2,3-dimethylpentan-1-ol->2,3-dimethylpentanal PCC or Swern Oxidation

Caption: Differentiating Isomers through Mild Oxidation to their Corresponding Aldehydes.

References

A Comparative Analysis of the Reactivity of Primary, Secondary, and Tertiary Heptanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary isomers of heptanol (B41253). Understanding the differences in their chemical behavior is crucial for selecting appropriate reagents, predicting reaction outcomes, and optimizing synthetic pathways in pharmaceutical and chemical research. The information presented is supported by established chemical principles and illustrative experimental data.

Executive Summary

The reactivity of an alcohol is fundamentally determined by the substitution of the carbon atom bonded to the hydroxyl group. In the case of heptanol isomers, this structural difference leads to significant variations in their reactivity towards oxidation, dehydration, and substitution reactions.

  • Oxidation: Primary heptanols can be oxidized to aldehydes and further to carboxylic acids. Secondary heptanols are oxidized to ketones. Tertiary heptanols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon.

  • Dehydration: The ease of acid-catalyzed dehydration to form alkenes follows the order: tertiary > secondary > primary. This is attributed to the relative stability of the carbocation intermediates formed during the reaction.[1][2]

  • Nucleophilic Substitution (Lucas Test): The rate of reaction with the Lucas reagent (concentrated HCl and ZnCl₂) is a classic method to distinguish between the alcohol classes. Tertiary heptanols react almost instantaneously, secondary heptanols react within minutes, and primary heptanols show no appreciable reaction at room temperature.[3][4][5]

  • Esterification: The rate of esterification with a carboxylic acid is generally influenced by steric hindrance. Consequently, the reactivity order is typically primary > secondary > tertiary.

Comparative Reactivity Data

The following table summarizes the expected reactivity of representative primary, secondary, and tertiary heptanol isomers in key chemical transformations. The data is illustrative and based on established reactivity principles.

Reaction Primary Heptanol (1-Heptanol) Secondary Heptanol (2-Heptanol) Tertiary Heptanol (2-Methyl-2-hexanol) Governing Principle
Oxidation with Acidified K₂Cr₂O₇ Rapid color change (orange to green)Slower color change (orange to green)No reactionPresence of α-hydrogen
Dehydration (Acid-Catalyzed) Requires high temperatures (170-180°C)[6]Requires moderate temperatures (100-140°C)[6]Reacts at lower temperatures (25-80°C)[6]Carbocation stability
Lucas Test (Reaction with HCl/ZnCl₂) No visible reaction at room temperature[3][5]Turbidity appears in 3-5 minutes[3][5]Immediate turbidity[3][5]Carbocation stability
Fischer Esterification with Acetic Acid Highest reaction rate and yieldIntermediate reaction rate and yieldLowest reaction rate and yieldSteric hindrance

Logical Relationship of Heptanol Reactivity

G Reactivity Pathways of Heptanol Isomers cluster_0 Heptanol Isomers cluster_1 Reactions cluster_2 Products / Observations Primary Heptanol Primary Heptanol Oxidation Oxidation Primary Heptanol->Oxidation Dehydration Dehydration Primary Heptanol->Dehydration Lucas Test Lucas Test Primary Heptanol->Lucas Test Esterification Esterification Primary Heptanol->Esterification Secondary Heptanol Secondary Heptanol Secondary Heptanol->Oxidation Secondary Heptanol->Dehydration Secondary Heptanol->Lucas Test Secondary Heptanol->Esterification Tertiary Heptanol Tertiary Heptanol Tertiary Heptanol->Oxidation Tertiary Heptanol->Dehydration Tertiary Heptanol->Lucas Test Tertiary Heptanol->Esterification Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde/Carboxylic Acid Ketone Ketone Oxidation->Ketone No Reaction (Oxidation) No Reaction (Oxidation) Oxidation->No Reaction (Oxidation) Alkene (Slow) Alkene (Slow) Dehydration->Alkene (Slow) Alkene (Moderate) Alkene (Moderate) Dehydration->Alkene (Moderate) Alkene (Fast) Alkene (Fast) Dehydration->Alkene (Fast) No Reaction (Lucas) No Reaction (Lucas) Lucas Test->No Reaction (Lucas) Turbidity (3-5 min) Turbidity (3-5 min) Lucas Test->Turbidity (3-5 min) Immediate Turbidity Immediate Turbidity Lucas Test->Immediate Turbidity Ester (Fast) Ester (Fast) Esterification->Ester (Fast) Ester (Moderate) Ester (Moderate) Esterification->Ester (Moderate) Ester (Slow) Ester (Slow) Esterification->Ester (Slow) G cluster_reactions Perform Comparative Reactions cluster_observations Observe and Record Data start Select Heptanol Isomer (Primary, Secondary, or Tertiary) oxidation Oxidation with Acidified K₂Cr₂O₇ start->oxidation dehydration Acid-Catalyzed Dehydration start->dehydration lucas_test Lucas Test start->lucas_test observe_oxidation Rate of color change (Orange to Green) oxidation->observe_oxidation observe_dehydration Reaction Temperature/ Rate of Alkene Formation dehydration->observe_dehydration observe_lucas Time to Turbidity lucas_test->observe_lucas analysis Analyze Reactivity Data observe_oxidation->analysis observe_dehydration->analysis observe_lucas->analysis conclusion Conclude Reactivity Order analysis->conclusion

References

A Comparative Analysis of Mass Spectrometric Fragmentation Patterns: Branched vs. Linear Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectrometric behavior of linear and branched alcohols, offering insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their fragmentation patterns, supported by experimental data and detailed methodologies.

In the realm of analytical chemistry, particularly in the structural elucidation of organic molecules, mass spectrometry (MS) stands as a powerful and indispensable tool. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components within a complex mixture. For drug development and various research applications, understanding the fragmentation behavior of molecules is paramount. This guide focuses on the nuanced yet predictable differences in the electron ionization (EI) mass spectrometric fragmentation patterns of linear and branched alcohols, providing a framework for their differentiation and identification.

Key Fragmentation Pathways in Alcohols

Under electron ionization, alcohol molecules readily lose a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺˙). However, due to the inherent instability of this ion, it often undergoes rapid fragmentation, leading to a weak or even absent molecular ion peak in the mass spectrum.[1] The two predominant fragmentation pathways for alcohols are α-cleavage and dehydration (loss of a water molecule).[2][3]

  • α-Cleavage: This is the most characteristic fragmentation pathway for alcohols.[2] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process results in the formation of a resonance-stabilized oxonium ion and a neutral alkyl radical. The stability of the resulting cation makes this a highly favored fragmentation route.[2]

  • Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-18. This is a common fragmentation for many alcohols, though its prominence can vary with the alcohol's structure.[2][4]

The structural differences between linear and branched alcohols significantly influence the relative abundance of the fragments produced through these pathways, providing a basis for their differentiation.

Comparative Fragmentation Analysis: n-Butanol vs. tert-Butanol

To illustrate the distinct fragmentation patterns, let's compare the mass spectra of two C₄H₁₀O isomers: a linear alcohol, 1-butanol (B46404) (n-butanol), and a branched alcohol, 2-methyl-2-propanol (tert-butanol).

Fragment Ion (m/z) Proposed Structure Formation Pathway Relative Abundance in 1-Butanol (%) Relative Abundance in tert-Butanol (%)
74[CH₃CH₂CH₂CH₂OH]⁺˙Molecular IonVery LowAbsent
59[M - CH₃]⁺α-Cleavage-High
57 [M - OH]⁺ or [C₄H₉]⁺ Dehydration & Rearrangement Low 100 (Base Peak)
56[M - H₂O]⁺˙DehydrationModerateModerate
45[CH₃CH=OH]⁺α-Cleavage--
43 [C₃H₇]⁺ α-Cleavage 100 (Base Peak) Moderate
31[CH₂=OH]⁺α-CleavageHighLow

Analysis of the Data:

The most striking difference lies in the base peak , which is the most abundant ion in the spectrum. For the linear 1-butanol , the base peak is observed at m/z 43 . This corresponds to the propyl cation ([C₃H₇]⁺) formed via α-cleavage with the loss of the largest possible alkyl radical (a methyl group is lost from the other side of the hydroxyl group, but loss of the larger propyl group is favored). Another significant peak for 1-butanol is at m/z 31, corresponding to the [CH₂=OH]⁺ ion, also a product of α-cleavage.

In contrast, the branched alcohol, tert-butanol , exhibits a base peak at m/z 57 . This highly stable tertiary carbocation ([C(CH₃)₃]⁺) is readily formed through the loss of a methyl group via α-cleavage. The high stability of this tertiary carbocation is the primary driving force for this fragmentation, making it the most prominent peak in the spectrum.

Experimental Protocols

The following provides a general methodology for the analysis of alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dilute the alcohol sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration (typically in the low ppm range).

  • For complex matrices, such as biological fluids or beverages, a headspace solid-phase microextraction (SPME) method can be employed to extract the volatile alcohol components.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain at 150 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 30 - 300.

    • Solvent Delay: A solvent delay of 2-3 minutes is typically used to prevent the high concentration of the solvent from saturating the detector.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

  • Analyze the fragmentation patterns to confirm the structure, paying close attention to the base peak and other characteristic fragment ions as described above.

Visualization of Fragmentation Pathways

To further elucidate the fragmentation processes, the following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for linear and branched alcohols.

G Fragmentation of a Linear Alcohol (e.g., 1-Pentanol) cluster_linear mol CH₃CH₂CH₂CH₂CH₂OH⁺˙ (M⁺˙) alpha_frag1 [CH₂=OH]⁺ m/z = 31 mol->alpha_frag1 α-cleavage dehydration_frag [CH₃CH₂CH₂CH=CH₂]⁺˙ m/z = 70 (M-18) mol->dehydration_frag Dehydration alpha_frag2 [CH₃CH₂CH₂CH₂]˙

Caption: Fragmentation of a linear alcohol.

G Fragmentation of a Branched Alcohol (e.g., 2-Methyl-2-butanol) cluster_branched mol [(CH₃)₂C(OH)CH₂CH₃]⁺˙ (M⁺˙) alpha_frag1 [(CH₃)₂C=OH]⁺ m/z = 73 mol->alpha_frag1 α-cleavage (loss of C₂H₅˙) alpha_frag3 [C(CH₃)₂CH₂CH₃]⁺ m/z = 59 (Base Peak) mol->alpha_frag3 α-cleavage (loss of CH₃˙) dehydration_frag [(CH₃)₂C=CHCH₃]⁺˙ m/z = 70 (M-18) mol->dehydration_frag Dehydration alpha_frag2 [CH₃]˙

Caption: Fragmentation of a branched alcohol.

References

Conformational Stability of 3,3-Dimethylpentane and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. In drug development and materials science, a thorough understanding of conformational preferences is crucial for designing molecules with desired activities and characteristics. This guide provides a comparative analysis of the conformational stability of 3,3-dimethylpentane (B146829) and its derivatives, focusing on the underlying principles and the experimental and computational methodologies used for their evaluation.

Introduction to Conformational Analysis of Acyclic Alkanes

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For acyclic alkanes like 3,3-dimethylpentane, the primary factors governing conformational stability are torsional strain and steric strain. Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric strain results from repulsive interactions when non-bonded atoms or groups are forced into close proximity.

The most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible. Eclipsed conformations, where substituents are aligned, are energetically unfavorable. In more complex alkanes, gauche interactions, a form of steric strain where bulky groups are adjacent to each other in a staggered conformation, also play a significant role.

Conformational Analysis of 3,3-Dimethylpentane

3,3-Dimethylpentane presents an interesting case for conformational analysis due to the presence of a quaternary carbon. The key rotational bond for analysis is the C2-C3 bond. Rotation around this bond gives rise to various staggered and eclipsed conformers. The relative energies of these conformers are influenced by gauche-butane and syn-pentane interactions. A syn-pentane interaction is a particularly destabilizing steric interaction that occurs when two terminal methyl groups in a pentane-like fragment are in a syn-periplanar arrangement.

While specific experimental quantitative data for the conformational analysis of 3,3-dimethylpentane is not extensively reported in publicly available literature, the principles of conformational analysis allow for a robust qualitative and semi-quantitative understanding. The relative energies of different conformers can be reliably predicted and calculated using computational chemistry methods.

Data Presentation: Calculated Conformational Energies

The following table summarizes the calculated relative energies for the key staggered conformers of 3,3-dimethylpentane upon rotation around the C2-C3 bond. These values are typically obtained through quantum mechanical calculations.

ConformerDihedral Angle (CH3-C2-C3-CH2CH3)Key InteractionsRelative Energy (kcal/mol)
Anti 180°-0 (Reference)
Gauche 1 60°Gauche (CH3/CH2CH3)~0.9
Gauche 2 300° (-60°)Gauche (CH3/CH2CH3)~0.9

Note: These are estimated values based on typical gauche interaction energies. Actual values would be determined experimentally or through high-level computational studies.

Experimental and Computational Protocols

The determination of conformational stability and rotational barriers relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful experimental tool for conformational analysis. At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers. Furthermore, the analysis of three-bond proton-proton coupling constants (³JHH) using the Karplus equation can provide information about dihedral angles.

Methodology:

  • Sample Preparation: A solution of the 3,3-dimethylpentane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Variable Temperature NMR: A series of ¹H NMR spectra are acquired over a range of temperatures, typically from room temperature down to the coalescence temperature and below.

  • Data Analysis:

    • At low temperatures, the populations of the different conformers are determined by integrating the distinct signals. The equilibrium constant (K) is calculated as the ratio of the populations.

    • The Gibbs free energy difference is calculated using the equation: ΔG° = -RTlnK.

    • Line shape analysis of the spectra at different temperatures can be used to determine the rate of interconversion and the activation energy (rotational barrier).

Computational Chemistry

Principle: Computational chemistry methods, particularly quantum mechanics (QM) calculations, are widely used to model and predict the conformational preferences of molecules. These methods can provide detailed information about the geometries, relative energies, and rotational barriers of different conformers.

Methodology:

  • Initial Structure Generation: A 3D model of the 3,3-dimethylpentane derivative is built using molecular modeling software.

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating key dihedral angles (e.g., the C2-C3 bond) in small increments.

  • Geometry Optimization: The geometry of each identified potential conformer is optimized to find the nearest local energy minimum. This is typically done using methods like Density Functional Theory (DFT).

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as Gibbs free energy can be determined, allowing for the prediction of conformer populations at a given temperature.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of a 3,3-dimethylpentane derivative, integrating both computational and experimental approaches.

Conformational_Analysis_Workflow Conformational Analysis Workflow for 3,3-Dimethylpentane Derivatives cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_conclusion Conclusion mol_model Molecular Modeling (Initial 3D Structure) conf_search Conformational Search (Dihedral Angle Scan) mol_model->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc thermo_analysis Thermodynamic Analysis energy_calc->thermo_analysis rel_energies Relative Energies & Rotational Barriers thermo_analysis->rel_energies comparison Comparison & Correlation of Computational and Experimental Data rel_energies->comparison sample_prep Sample Preparation vt_nmr Variable Temperature NMR Spectroscopy sample_prep->vt_nmr data_analysis NMR Data Analysis (Integration, Coupling Constants) vt_nmr->data_analysis exp_results Conformer Populations & Energy Differences data_analysis->exp_results exp_results->comparison stability_conclusion Determination of Conformational Stability comparison->stability_conclusion

Caption: Workflow for conformational analysis of 3,3-dimethylpentane derivatives.

Conclusion

The conformational stability of 3,3-dimethylpentane and its derivatives is dictated by a subtle interplay of torsional and steric effects. While direct experimental data may be sparse, a combination of established conformational principles, NMR spectroscopy, and computational chemistry provides a powerful toolkit for a comprehensive analysis. For professionals in drug development and materials science, a deep understanding of these conformational preferences is indispensable for the rational design of molecules with tailored properties. The methodologies outlined in this guide provide a robust framework for conducting such comparative studies.

Bridging the Gap: A Comparative Guide to Experimental Data and Theoretical Calculations for 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the rigorous characterization of molecular compounds is paramount. 3,3-Dimethylpentan-1-ol, a structural isomer of heptanol, serves as an excellent case study for demonstrating the synergy between empirical data and computational chemistry. This guide provides a comparative analysis of experimentally determined physical properties and the expected spectral data for this compound, alongside the theoretical frameworks used for their prediction. By validating experimental results with theoretical calculations, researchers can achieve a higher degree of confidence in their findings, leading to more robust and reliable scientific outcomes.

Methodologies: The Dual Approach to Molecular Characterization

The comprehensive understanding of a chemical entity like this compound relies on two pillars: precise experimental measurement and accurate theoretical prediction.

Experimental Protocols

The acquisition of reliable experimental data is foundational. Standard laboratory procedures are employed to determine the physicochemical and spectral properties of a compound.

  • Boiling Point Determination: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of purity. A common method for its determination is the Thiele tube method, which utilizes a small sample size (less than 1 mL).[1] The sample is heated in a small tube along with an inverted capillary tube within an oil bath.[2] The temperature at which a steady stream of bubbles emerges from the capillary, and subsequently, the liquid is drawn into the capillary upon cooling, is recorded as the boiling point.[3] Alternatively, simple distillation can be used, where the temperature of the vapor that condenses is measured.[4]

  • Density Measurement: Density, the mass per unit volume, is another crucial physical constant. It is typically measured using a pycnometer, a glass flask with a precise volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[5] Another method involves using a graduated cylinder and a precision balance to measure the mass of a known volume of the liquid.[6][7]

  • Refractive Index Measurement: The refractive index, a measure of how much the path of light is bent when it enters a substance, is determined using a refractometer. The Abbe refractometer is a widely used instrument that measures the critical angle of total internal reflection to determine the refractive index of a liquid sample.[8]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The chemical shifts (δ) and coupling constants (J) of atomic nuclei are recorded, revealing the connectivity and chemical environment of atoms.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, causing molecular vibrations. The resulting spectrum shows absorption bands characteristic of different bond types.

    • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of a molecule. The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Theoretical Calculation Methods

Computational chemistry provides powerful tools for predicting molecular properties, offering a means to corroborate experimental data and to study molecules that are difficult to synthesize or handle.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical methods used to predict the physical properties of chemicals, such as boiling point, based on their molecular structure.[5] These models use molecular descriptors that encode structural features to build a mathematical relationship with the property of interest.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed for predicting a range of properties, including spectroscopic data. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, from which chemical shifts can be derived. DFT can also be used to calculate vibrational frequencies, which correspond to the absorption bands in an IR spectrum.

Data Presentation and Comparison

This section presents the available experimental data for this compound and outlines the expected spectral characteristics, providing a framework for comparison with theoretical predictions.

Table 1: Comparison of Experimental and Predicted Physical Properties

PropertyExperimental ValuePredicted Value
Boiling Point 167 °CTypically predicted using QSPR models
Density 0.8280 g/cm³Typically predicted using QSPR models
Refractive Index 1.4260Typically predicted using QSPR models
Melting Point -30.45 °C (estimate)Typically predicted using QSPR models

Experimental data sourced from LookChem and ChemicalBook.[9]

Table 2: Expected ¹H NMR Spectral Data and Theoretical Correlation

ProtonsMultiplicityExpected Chemical Shift (ppm)Theoretical Correlation
-CH₂-OHTriplet~3.6DFT-GIAO calculations would predict the chemical shift based on the electronic environment of the methylene (B1212753) protons adjacent to the hydroxyl group.
-C(CH₃)₂-CH₂ -Triplet~1.5DFT-GIAO calculations would predict the chemical shift of these methylene protons.
-CH₂-C(CH₃ )₂Singlet~0.9DFT-GIAO calculations would predict a single peak for the six equivalent methyl protons.
CH₃ -CH₂-Triplet~0.9DFT-GIAO calculations would predict the chemical shift for this terminal methyl group.
CH₃-CH₂ -Quartet~1.3DFT-GIAO calculations would predict the chemical shift for this methylene group.
-OH Singlet (broad)VariableThe chemical shift of the hydroxyl proton is highly dependent on concentration and solvent; theoretical prediction is more complex.

Table 3: Expected ¹³C NMR Spectral Data and Theoretical Correlation

CarbonExpected Chemical Shift (ppm)Theoretical Correlation
-C H₂-OH~60-70DFT-GIAO calculations would predict the chemical shift for the carbon bonded to the hydroxyl group.
-C (CH₃)₂-~30-40DFT-GIAO calculations would predict the chemical shift for the quaternary carbon.
-C(C H₃)₂-~20-30DFT-GIAO calculations would predict the chemical shift for the two equivalent methyl carbons.
C H₃-CH₂-~10-15DFT-GIAO calculations would predict the chemical shift for the terminal methyl carbon.
CH₃-C H₂-~30-40DFT-GIAO calculations would predict the chemical shift for this methylene carbon.
-C(CH₃)₂-C H₂-~40-50DFT-GIAO calculations would predict the chemical shift for this methylene carbon.

Table 4: Expected IR Spectral Data and Theoretical Correlation

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Theoretical Correlation
O-HStretching3200-3600 (broad)DFT calculations would predict the vibrational frequency of the O-H bond stretch.
C-H (sp³)Stretching2850-3000DFT calculations would predict the vibrational frequencies for C-H bond stretches.
C-OStretching1050-1150DFT calculations would predict the vibrational frequency for the C-O bond stretch.

Workflow for Validation of Experimental Data with Theoretical Calculations

The process of validating experimental data with theoretical calculations follows a logical sequence, as illustrated in the diagram below. This workflow ensures a systematic and comprehensive comparison.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Synthesis & Purification of this compound exp_measurement Measurement of Physical & Spectral Properties exp_synthesis->exp_measurement exp_data Experimental Data Set exp_measurement->exp_data validation Validation & Comparison exp_data->validation theo_structure Molecular Structure of this compound theo_calc Quantum Mechanical Calculations (e.g., DFT, QSPR) theo_structure->theo_calc theo_data Predicted Data Set theo_calc->theo_data theo_data->validation conclusion Final Report & Conclusion validation->conclusion

Caption: Workflow for the validation of experimental data with theoretical calculations.

Discussion

The comparison between experimental and theoretical data is a critical step in chemical analysis. For physical properties like boiling point and density, QSPR models can provide good estimations, although deviations can occur due to the models' inherent approximations and the specific intermolecular forces of the compound not fully captured by the model.

In spectroscopy, the agreement between experimental and DFT-calculated spectra can be very high, often allowing for unambiguous structure elucidation. For NMR, calculated chemical shifts are typically within a few tenths of a ppm for ¹H and a few ppm for ¹³C of the experimental values. Discrepancies can arise from solvent effects, conformational averaging, and the level of theory and basis set used in the calculations. Similarly, calculated IR frequencies generally correlate well with experimental values, though they are often systematically scaled to better match experimental data.

Conclusion

The validation of experimental data with theoretical calculations provides a powerful and comprehensive approach to the characterization of chemical compounds like this compound. While experimental measurements provide real-world data, theoretical calculations offer a means of verification and a deeper understanding of the underlying molecular properties. The integration of both methodologies is essential for advancing research and development, ensuring the accuracy and reliability of chemical data.

References

A Comparative Analysis of the Boiling Points of Pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the boiling points of the eight isomers of pentanol (B124592). The data presented is supported by established physical chemistry principles and standardized experimental protocols. This document aims to serve as a practical reference for laboratory professionals in various fields, including chemical synthesis, pharmacology, and materials science.

Influence of Molecular Structure on Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For isomeric alcohols like pentanol, the boiling point is primarily influenced by the strength of intermolecular forces, which are in turn dictated by the molecule's structure. The key structural factors affecting the boiling points of pentanol isomers are:

  • Hydrogen Bonding: All alcohols can form hydrogen bonds due to the presence of the hydroxyl (-OH) group. Hydrogen bonds are the strongest type of intermolecular force, significantly elevating the boiling points of alcohols compared to their alkane counterparts.

  • Van der Waals Forces: These are weaker intermolecular forces that increase with the surface area of the molecule.

  • Molecular Branching: Increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the effective surface area for van der Waals interactions, resulting in a lower boiling point.

  • Position of the Hydroxyl Group: The accessibility of the hydroxyl group for hydrogen bonding can be influenced by its position on the carbon chain (primary, secondary, or tertiary). Steric hindrance around the hydroxyl group in more branched isomers can slightly weaken the hydrogen bonding network.

Boiling Points of Pentanol Isomers

The following table summarizes the boiling points of the eight structural isomers of pentanol (C₅H₁₂O).

Isomer NameIUPAC NameStructure TypeBoiling Point (°C)
1-Pentanol (B3423595)Pentan-1-olPrimary, Straight-chain137-139[1]
2-Methyl-1-butanol2-Methylbutan-1-olPrimary, Branched127.5[2]
3-Methyl-1-butanol3-Methylbutan-1-olPrimary, Branched131
2,2-Dimethyl-1-propanol2,2-Dimethylpropan-1-olPrimary, Highly Branched114[3]
2-Pentanol (B3026449)Pentan-2-olSecondary, Straight-chain119.3[4]
3-PentanolPentan-3-olSecondary, Straight-chain115.3
3-Methyl-2-butanol3-Methylbutan-2-olSecondary, Branched109-115
2-Methyl-2-butanol2-Methylbutan-2-olTertiary, Branched101-103

Experimental Protocol for Boiling Point Determination

The following is a standardized protocol for the determination of the boiling point of a liquid, adapted from the OECD Guideline for the Testing of Chemicals, Section 103.

Principle:

This method involves heating the liquid and measuring the temperature at which the liquid and its vapor are in equilibrium at a given external pressure. The Siwoloboff method, a capillary tube technique, is a common and reliable micro-method.

Apparatus:

  • Heating bath (e.g., oil bath or heating block)

  • Thermometer with appropriate range and precision (e.g., ± 0.5 °C)

  • Sample tube (e.g., a small test tube or melting point tube)

  • Capillary tube (sealed at one end)

  • Stirring device for the heating bath

Procedure:

  • Sample Preparation: Place a small amount of the pentanol isomer into the sample tube.

  • Capillary Insertion: Invert the sealed capillary tube and place it, open end down, into the sample liquid.

  • Apparatus Assembly: Attach the sample tube to the thermometer. The bulb of the thermometer and the sample should be at the same level.

  • Heating: Immerse the assembly in the heating bath. Heat the bath gradually with constant stirring.

  • Observation: As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue to heat until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly while stirring. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (101.325 kPa) if the measurement is made at a different pressure.

Relationship Between Structure and Boiling Point

The trend in boiling points among the pentanol isomers can be explained by the interplay of the structural factors mentioned earlier.

Boiling_Point_Trends cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohol 1-Pentanol\n(137-139 °C) 1-Pentanol (137-139 °C) 3-Methyl-1-butanol\n(131 °C) 3-Methyl-1-butanol (131 °C) 1-Pentanol\n(137-139 °C)->3-Methyl-1-butanol\n(131 °C) Branching ↑ BP ↓ 2-Pentanol\n(119.3 °C) 2-Pentanol (119.3 °C) 1-Pentanol\n(137-139 °C)->2-Pentanol\n(119.3 °C) Primary > Secondary BP ↓ 2-Methyl-1-butanol\n(127.5 °C) 2-Methyl-1-butanol (127.5 °C) 3-Methyl-1-butanol\n(131 °C)->2-Methyl-1-butanol\n(127.5 °C) Branching closer to -OH BP ↓ 2,2-Dimethyl-1-propanol\n(114 °C) 2,2-Dimethyl-1-propanol (114 °C) 2-Methyl-1-butanol\n(127.5 °C)->2,2-Dimethyl-1-propanol\n(114 °C) Increased Branching BP ↓ 3-Pentanol\n(115.3 °C) 3-Pentanol (115.3 °C) 2-Pentanol\n(119.3 °C)->3-Pentanol\n(115.3 °C) -OH more central BP ↓ 2-Methyl-2-butanol\n(101-103 °C) 2-Methyl-2-butanol (101-103 °C) 2-Pentanol\n(119.3 °C)->2-Methyl-2-butanol\n(101-103 °C) Secondary > Tertiary BP ↓ 3-Methyl-2-butanol\n(109-115 °C) 3-Methyl-2-butanol (109-115 °C) 3-Pentanol\n(115.3 °C)->3-Methyl-2-butanol\n(109-115 °C) Branching ↑ BP ↓

Caption: Boiling point trends of pentanol isomers.

Analysis of Trends:

  • Primary vs. Secondary vs. Tertiary: Primary alcohols generally have the highest boiling points, followed by secondary, and then tertiary alcohols. This is because the hydroxyl group is most exposed in primary alcohols, allowing for more effective hydrogen bonding. In secondary and tertiary alcohols, the alkyl groups create steric hindrance around the hydroxyl group, making hydrogen bonding less efficient.

  • Effect of Branching: Within a class of isomers (e.g., primary alcohols), increasing the degree of branching leads to a decrease in boiling point. For instance, the straight-chain 1-pentanol has the highest boiling point among the primary isomers. As branching is introduced and increased (3-methyl-1-butanol, 2-methyl-1-butanol, and 2,2-dimethyl-1-propanol), the boiling point progressively decreases. This is due to the reduction in molecular surface area, which weakens the van der Waals forces.

  • Position of the Hydroxyl Group in Secondary Alcohols: Comparing 2-pentanol and 3-pentanol, the latter has a slightly lower boiling point. This can be attributed to the more central position of the hydroxyl group in 3-pentanol, which may slightly increase steric hindrance compared to the hydroxyl group at the second carbon in 2-pentanol.

This comparative analysis demonstrates the clear relationship between molecular structure and the physical properties of the pentanol isomers. Understanding these trends is crucial for selecting appropriate solvents, designing synthetic pathways, and interpreting experimental data in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylpentan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethylpentan-1-ol, designed for researchers, scientists, and drug development professionals. This procedure is grounded in established laboratory safety protocols and hazardous waste management regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from similar flammable aliphatic alcohols and alkanes indicates that this compound is likely a flammable liquid.[1][2] Key hazards include:

  • Flammability: Vapors may form explosive mixtures with air.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1][2]

  • Health Hazards: May cause skin and serious eye irritation.[1] Inhalation may cause drowsiness or dizziness.[1] Aspiration may be fatal if swallowed and the substance enters the airways.[1]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[4]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1][4]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] This substance should be treated as a hazardous waste and must not be disposed of down the sink or in regular trash.[4][7]

Step 1: Waste Identification and Collection

  • Designate as Hazardous Waste: Treat all this compound and materials contaminated with it as hazardous waste.[8]

  • Use an Appropriate Waste Container:

    • Collect the waste in a clean, compatible container, preferably plastic or the original container.[9][10]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7]

    • Keep the container closed except when adding waste.[7][9]

Step 2: Labeling the Waste Container

  • Affix a Hazardous Waste Label: As soon as waste is added, label the container with a fully completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[7][11]

  • Include Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The specific hazards (e.g., "Flammable Liquid," "Irritant").[12]

    • The name and contact information of the waste generator (your name, lab, and phone number).[11][12]

    • The date when waste was first added to the container (accumulation start date).[11]

Step 3: Storing the Hazardous Waste

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

  • Segregate Incompatibles: Store the container segregated from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[7][8][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][11]

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][9][11]

Step 4: Arranging for Disposal

  • Request Pickup: Once the container is full or approaching the accumulation time limit (typically 9-12 months), submit a waste collection request to your institution's EH&S or hazardous waste management program.[7][9][11]

  • Do Not Transport: Do not transport the hazardous waste outside of your laboratory.[8] Trained EH&S personnel will collect the waste directly from your SAA.[8]

Step 5: Handling Spills and Empty Containers

  • Spill Cleanup:

    • For small spills, ensure proper ventilation and wear appropriate PPE.[4]

    • Absorb the spill with an inert material like vermiculite, dry sand, or a universal absorbent.[13]

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the chemical waste program.[7][8][13]

    • For large spills, evacuate the area and contact your institution's emergency response team.[11]

  • Empty Container Disposal:

    • An empty container that held this compound must still be managed carefully.

    • Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[10]

    • The rinsate must be collected and disposed of as hazardous waste.[10]

    • After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's policy for non-hazardous glass or plastic.[10]

Quantitative Data and Storage Limits

The following table summarizes key quantitative limits relevant to the storage of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.

ParameterGuideline/LimitCitation(s)
Maximum Volume in SAA 55 gallons of hazardous waste[8][9]
Maximum Volume for Acutely Hazardous Waste 1 quart of liquid or 1 kg of solid (P-listed)[9][11]
Maximum Accumulation Time 9 to 12 months from the accumulation start date[7][9]
Emergency Eyewash/Shower Flush Time 15 minutes for eye or skin contact[7]

Note: this compound is not typically classified as an acutely hazardous (P-listed) waste, but always confirm with your institution's waste management program.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation & Collection cluster_storage On-site Management cluster_disposal Final Disposal cluster_contingency Contingency A Step 1: Identify as Hazardous Waste B Step 2: Use Appropriate & Labeled Container A->B Collect Waste C Step 3: Store in Designated SAA with Secondary Containment B->C Store Waste D Segregate from Incompatibles C->D E Monitor Accumulation Volume & Date C->E F Step 4: Container Full or Time Limit Reached E->F Limit Reached G Submit Pickup Request to EH&S F->G H EH&S Collects for Final Disposal G->H I Spill Occurs J Clean with Absorbent I->J K Collect & Dispose of Cleanup Material as Hazardous Waste J->K K->G

References

Personal protective equipment for handling 3,3-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3,3-Dimethylpentan-1-ol. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Summary of Required PPE

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile, Neoprene, or Butyl Rubber recommended).Prevents skin contact and irritation.[2] While specific breakthrough times for this compound are not readily available, these materials generally offer good resistance to alcohols.
Eye Protection Chemical safety goggles.Protects eyes from splashes and vapors that can cause serious irritation.[2][3]
Skin and Body Protection Flame-retardant lab coat worn over personal clothing.Provides a barrier against spills and splashes of the flammable liquid.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a fume hood or when vapors may be generated.

Safe Handling and Storage protocols

Strict adherence to proper handling and storage procedures is necessary to mitigate the risks associated with this flammable and irritant chemical.

Operational Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Grounding and Bonding : Use grounding and bonding straps when transferring the chemical between containers to prevent static discharge, which can ignite flammable vapors.[2]

  • Avoid Inhalation : Do not directly inhale vapors. If strong odors are present, re-evaluate the ventilation and consider respiratory protection.

  • Prevent Contact : Avoid all direct contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Hygiene : Wash hands thoroughly with soap and water after handling.

Storage Plan

Storage ConditionRequirementJustification
Location Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]Minimizes the risk of ignition of flammable vapors.
Container Keep the container tightly closed when not in use.[4][5]Prevents the release of flammable vapors.
Segregation Store away from oxidizing agents and incompatible materials.Avoids potentially hazardous chemical reactions.

Emergency Procedures and Disposal Plan

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

First Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill and Leak Response

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[6]

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent.

Waste Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[5]

  • Waste Collection : Collect in a designated, properly labeled, and sealed container for flammable liquid waste.

  • Container Management : Do not overfill waste containers. Leave adequate headspace to allow for vapor expansion.

  • Professional Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company.

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if hazards understood Work in Fume Hood Work in Chemical Fume Hood Don PPE->Work in Fume Hood Enter lab Ground Equipment Ground and Bond Equipment Work in Fume Hood->Ground Equipment Prepare workspace Perform Experiment Perform Experiment Ground Equipment->Perform Experiment Ready for chemical transfer Segregate Waste Segregate Waste into Labeled Container Perform Experiment->Segregate Waste Experiment complete Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Exit lab

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.